molecular formula C8H10ClN3O B1331396 4-(6-Chloropyrimidin-4-yl)morpholine CAS No. 22177-92-0

4-(6-Chloropyrimidin-4-yl)morpholine

Cat. No.: B1331396
CAS No.: 22177-92-0
M. Wt: 199.64 g/mol
InChI Key: CFOBQJWOZVMWBR-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOBQJWOZVMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355297
Record name 4-(6-chloropyrimidin-4-yl)morpholine
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Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-92-0
Record name 4-(6-chloropyrimidin-4-yl)morpholine
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Record name 4-(6-chloropyrimidin-4-yl)morpholine
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Foundational & Exploratory

A Technical Guide to 4-(6-Chloropyrimidin-4-yl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(6-chloropyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, including its chemical formula and molecular weight, and detail a representative synthetic protocol based on nucleophilic aromatic substitution. The primary utility of this compound lies in its role as a versatile synthetic intermediate. The pyrimidine-morpholine scaffold is a privileged structure in modern drug discovery, with the morpholine moiety often enhancing pharmacokinetic properties and the pyrimidine core serving as a key pharmacophore. The reactive chlorosubstituent on the pyrimidine ring provides a crucial handle for further chemical modification, enabling the generation of diverse compound libraries for screening against various therapeutic targets. This guide will cover the mechanistic basis for its synthesis, its strategic application in creating novel chemical entities, and essential safety and handling protocols for laboratory use.

Core Molecular Profile

This compound is a solid organic compound characterized by a morpholine ring attached to the C4 position of a 6-chloropyrimidine nucleus. This structure combines the favorable physicochemical properties of morpholine with the versatile reactivity of a chloropyrimidine.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 22177-92-0[2][3]
Molecular Formula C₈H₁₀ClN₃O[1][2][4]
Molecular Weight 199.64 g/mol [2][4]
Monoisotopic Mass 199.05124 Da[1]
Appearance Solid (form may vary)N/A
Melting Point 149-150 °C[5]
Boiling Point 366.0 ± 42.0 °C (Predicted)[5]
Density 1.320 ± 0.06 g/cm³ (Predicted)[5]
pKa 2.97 ± 0.26 (Predicted)[5]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic systems.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. Morpholine, a secondary amine, acts as a potent nucleophile via its nitrogen atom.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorinated carbon atoms on the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion (Cl⁻), which is a good leaving group.

When starting from 4,6-dichloropyrimidine, the reaction is generally regioselective, with one morpholine molecule displacing one chloride ion to yield the desired product. The reaction conditions can be tuned to favor monosubstitution over disubstitution.

Representative Synthetic Protocol

This protocol describes a general method for the synthesis of this compound from 4,6-dichloropyrimidine and morpholine. The procedure is adapted from similar syntheses of substituted morpholinopyrimidines.[6][7]

Materials:

  • 4,6-Dichloropyrimidine

  • Morpholine (1.0 - 1.1 equivalents)

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • A suitable solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), or Acetone)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine and the chosen solvent. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is crucial to control the initial exothermicity of the reaction and to enhance regioselectivity, minimizing the formation of the disubstituted byproduct.

  • Nucleophile Addition: Slowly add morpholine to the cooled solution, followed by the addition of the base. The base serves to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-24 hours).

  • Monitoring: The progress of the reaction must be monitored to determine completion. Thin Layer Chromatography (TLC) is the standard method. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the 4,6-dichloropyrimidine spot indicates the reaction is complete.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent, then filter to remove the agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified using silica gel column chromatography to isolate the pure this compound from any unreacted starting material or byproducts.

Visualization of the Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Reagents Reagents: 4,6-Dichloropyrimidine Morpholine Base, Solvent Setup Reaction Setup: Dissolve in Solvent Cool to 0°C Reagents->Setup Addition Slow Addition of Morpholine & Base Setup->Addition Stir Stir at Room Temp (2-24h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup: Extraction & Washing Monitor->Workup Reaction Complete Drying Dry & Concentrate Workup->Drying Purify Column Chromatography Drying->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile building block for the synthesis of biologically active molecules.

The Privileged Pyrimidine-Morpholine Scaffold

The combination of a pyrimidine ring and a morpholine moiety is frequently found in clinically approved drugs and late-stage clinical candidates.

  • Morpholine: This heterocycle is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic (PK/PD) properties.[8] The basic nitrogen atom can be protonated at physiological pH, which often enhances aqueous solubility. Furthermore, the morpholine ring can improve metabolic stability and oral bioavailability.[8]

  • Pyrimidine: As a core heterocyclic structure, pyrimidine is a cornerstone of many therapeutic agents, particularly in oncology. It is a key component of numerous kinase inhibitors, such as Gefitinib, where it mimics the adenine portion of ATP to bind to the enzyme's active site.[9]

The fusion of these two motifs in compounds derived from this compound has led to the exploration of new therapeutics for cancer, Alzheimer's disease, and microbial infections.[10][11][12]

Application as a Reactive Intermediate

The key to the utility of this compound is the remaining chlorine atom at the C6 position. This chlorine atom serves as a reactive handle that can be readily displaced or used in cross-coupling reactions to introduce further molecular diversity. Common subsequent reactions include:

  • Suzuki-Miyaura Cross-Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, attaching diverse aryl or heteroaryl groups.[11]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary or secondary amines to form new carbon-nitrogen bonds.

  • Additional SNAr Reactions: Reaction with other potent nucleophiles (e.g., thiols, alkoxides) to displace the final chlorine atom.

This strategic, stepwise functionalization allows for the systematic construction of large and diverse chemical libraries from a single, common intermediate.

Logical Pathway for Drug Discovery

G cluster_reactions Chemical Diversification Reactions A This compound (Core Intermediate) R1 Suzuki Coupling (with R-B(OH)₂) A->R1 R2 Buchwald-Hartwig (with R-NH₂) A->R2 R3 SNAr Reaction (with Nu-H) A->R3 B Diverse Chemical Library (Novel Compounds) R1->B R2->B R3->B C High-Throughput Biological Screening B->C D Identification of 'Hit' Compounds C->D

Caption: Drug discovery pathway using the core intermediate.

Safety and Handling

As a chemical intermediate intended for research, this compound requires careful handling in a controlled laboratory environment. While a specific, comprehensive safety data sheet (SDS) for this exact compound must be consulted before use, general precautions for this chemical class apply.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[13]

  • Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.[13] Avoid ingestion.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all local, regional, and national regulations.

Conclusion

This compound is more than just a chemical compound with a defined molecular weight and formula. It represents a strategically designed building block for modern drug discovery. Its synthesis is straightforward, relying on well-established SNAr chemistry. The resulting structure combines the beneficial properties of the morpholine and pyrimidine scaffolds while retaining a reactive site for extensive and controlled diversification. For researchers and scientists in drug development, this intermediate provides a reliable and efficient starting point for the creation of novel chemical entities aimed at a wide array of therapeutic targets.

References

  • 4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697. PubChem. [Link]

  • 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Morpholine - SAFETY DATA SHEET. Sciencelab.com. [Link]

  • This compound (C8H10ClN3O). PubChemLite. [Link]

  • This compound. 2a biotech. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine. Wikipedia. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. PubMed. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

Foreword: The Unseen Scaffold – Unveiling the Potential of 4-(6-Chloropyrimidin-4-yl)morpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-(6-Chloropyrimidin-4-yl)morpholine

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often centered on complex molecular architectures. However, the foundational scaffolds upon which these molecules are built are of paramount importance. This compound is one such critical building block, a versatile intermediate that has paved the way for the development of potent and selective inhibitors of key cellular signaling pathways. This guide provides a comprehensive technical overview of this compound, not merely as a synthetic precursor, but as a core entity whose structural attributes are fundamental to the biological activity of its numerous derivatives. We will delve into its role in the creation of kinase inhibitors, explore the mechanistic underpinnings of these derivatives, and provide practical, field-proven experimental protocols for its utilization and evaluation.

Molecular Profile and Synthetic Versatility

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group and a morpholine moiety. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes the C6 position susceptible to nucleophilic substitution, rendering it an ideal starting point for the synthesis of a diverse array of derivatives. The morpholine group, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the final compounds.[1][2][3]

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 4,6-dichloropyrimidine with morpholine in the presence of a base like triethylamine.[4] This accessibility and the reactivity of the chloropyrimidine core are key to its widespread use in drug discovery programs.

Visualizing the Synthetic Gateway:

synthesis_of_derivatives 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound + Morpholine, Base Morpholine Morpholine Morpholine->this compound Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->this compound Biologically_Active_Derivative Biologically_Active_Derivative This compound->Biologically_Active_Derivative + Nucleophile Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.)->Biologically_Active_Derivative

Caption: Synthetic utility of this compound.

Core Biological Relevance: A Scaffold for Kinase Inhibitors

The primary biological significance of this compound lies in its role as a scaffold for the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways.[5][6][7] These pathways are central regulators of cell growth, proliferation, metabolism, and survival, and their dysregulation is a hallmark of many cancers.[8][9]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[8] Numerous potent inhibitors have been developed by utilizing the this compound core. The general strategy involves the substitution of the chlorine atom with various amine-containing moieties to enhance potency and selectivity against different PI3K isoforms or mTOR.[4][10]

The morpholine oxygen in these compounds often plays a crucial role in forming hydrogen bonds with key residues in the kinase active site, thereby contributing to the inhibitory activity.[10] The pyrimidine ring serves as a core scaffold, orienting the substituents for optimal interaction with the target protein.

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition:

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Proliferation S6K->Proliferation 4E-BP1->Proliferation translation initiation Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Derivative of This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.

Anti-inflammatory Activity

Derivatives of this compound have also demonstrated significant anti-inflammatory properties.[11][12] This activity is often attributed to the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By reducing the expression of these enzymes, these compounds can decrease the production of inflammatory mediators like nitric oxide and prostaglandins.[11]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of this compound, this section details a representative synthetic protocol for a derivative and a common biological assay.

Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This protocol describes a typical nucleophilic substitution reaction to generate a more complex, biologically active molecule from this compound.

Objective: To synthesize 4-(6-(4-aminophenoxy)pyrimidin-4-yl)morpholine.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add 4-aminophenol (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with EtOAc (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexane to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PI3Kα Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a synthesized compound against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα

  • PIP₂ (substrate)

  • ATP (radiolabeled [γ-³²P]ATP or fluorescent analog)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP₃.

  • Wash the filter plate to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow:

Experimental_Workflow cluster_synthesis Part 1: Synthesis cluster_assay Part 2: Biological Assay Start_Synth Start with This compound Reaction Nucleophilic Substitution with Aminophenol Start_Synth->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization Final_Compound Pure Derivative Characterization->Final_Compound Incubation Incubate Kinase with Test Compound Final_Compound->Incubation Test in Assay Start_Assay Prepare Reagents (Kinase, Substrate, ATP) Start_Assay->Incubation Reaction_Start Initiate Kinase Reaction Incubation->Reaction_Start Detection Quantify Phosphorylation Reaction_Start->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow from synthesis to biological evaluation.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of compounds derived from the this compound scaffold against various kinases, as reported in the literature.

Derivative ClassTarget Kinase(s)Reported IC₅₀ RangeReference
MorpholinopyrimidinesPI3Kα, PI3Kδ10 nM - 1.5 µM[10]
PyrazolopyrimidinesmTOR< 1 nM - 100 nM[13]
ThienopyrimidinesPI3Kα, β, γ62% - 84% inhibition at 10 µM[5]
MorpholinopyrimidinesiNOS, COX-2Significant reduction in expression[11][12]

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-designed chemical scaffold in drug discovery. Its synthetic accessibility and inherent reactivity provide a robust platform for the generation of diverse libraries of compounds. The consistent emergence of potent and selective kinase inhibitors from this core structure underscores its importance in the development of targeted therapies for cancer and inflammatory diseases. Future research will likely focus on the exploration of novel substitutions on the pyrimidine ring to further refine selectivity profiles, improve pharmacokinetic properties, and overcome mechanisms of drug resistance. The continued investigation of this "unseen scaffold" promises to yield the next generation of innovative therapeutics.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. International Journal of Drug Delivery. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Inhibitor of PI3 kinase. Otava Chemicals. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Chemistry Central Journal. [Link]

  • mTOR inhibitors. Wikipedia. [Link]

  • Chemical investigations to develop mTOR-selective inhibitors. ResearchGate. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

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4-(6-Chloropyrimidin-4-yl)morpholine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives and Analogs

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds. This guide offers a comprehensive technical exploration of its derivatives and analogs, with a primary focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery, particularly as kinase inhibitors. By dissecting the chemical properties and synthetic routes associated with this core, this document aims to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge to effectively utilize this scaffold in the creation of novel therapeutic agents.

Table of Contents

  • Introduction: The Significance of the this compound Scaffold

  • Core Synthesis and Key Chemical Transformations

    • 2.1. Synthesis of the Core Scaffold

    • 2.2. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

  • Biological Relevance and Key Therapeutic Targets

    • 3.1. Kinase Inhibition: A Privileged Interaction

    • 3.2. Emerging Therapeutic Applications

  • Exploring Chemical Space: Derivatives and Analogs

    • 4.1. Structure-Activity Relationship (SAR) Insights

  • Experimental Protocols

    • 5.1. Synthesis of this compound

    • 5.2. General Procedure for SNAr with Amine Nucleophiles

  • Data Summary: Biological Activities of Selected Derivatives

  • References

Introduction: The Significance of the this compound Scaffold

The this compound core is a well-established "privileged scaffold" in drug discovery, frequently appearing in molecules designed to modulate the activity of various protein targets.[1] Its utility stems from a combination of favorable physicochemical properties and synthetic accessibility. The morpholine moiety often enhances aqueous solubility and can participate in hydrogen bonding, while the pyrimidine ring serves as a robust anchor for molecular recognition, particularly within the ATP-binding pocket of kinases. The chlorine atom at the 6-position is a key reactive site, enabling facile diversification through nucleophilic aromatic substitution.[2] This guide will provide a detailed examination of the synthesis and functionalization of this important heterocyclic system.

Core Synthesis and Key Chemical Transformations

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved via a nucleophilic aromatic substitution reaction between a dichloropyrimidine and morpholine. For instance, the reaction of 2,4,6-trichloropyrimidine with morpholine can yield 4-(4,6-dichloropyrimidin-2-yl)morpholine as the major regioisomer.[3] The reaction is generally carried out in a suitable solvent such as acetone at controlled temperatures.[3]

Core_Synthesis 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Product 4-(4,6-Dichloropyrimidin-2-yl)morpholine 2,4,6-Trichloropyrimidine->Product Acetone, 0°C to RT Morpholine Morpholine Morpholine->Product

Caption: Synthesis of a dichlorinated morpholinopyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the utility of the this compound scaffold, allowing for the introduction of a wide array of functional groups.[2] The reaction typically involves treating the chloropyrimidine with a nucleophile, such as an amine, thiol, or alcohol, often in the presence of a base and at elevated temperatures.[4][5] The choice of nucleophile is vast, enabling the systematic exploration of structure-activity relationships.

SNAr_Reaction Chloropyrimidine_Core This compound Derivative Substituted_Product Diversified Analog Chloropyrimidine_Core->Substituted_Product Base, Heat Nucleophile R-NH2, R-SH, R-OH Nucleophile->Substituted_Product

Caption: General schematic of an SNAr reaction for scaffold diversification.

Biological Relevance and Key Therapeutic Targets

Kinase Inhibition: A Privileged Interaction

Derivatives of this compound are particularly prominent as inhibitors of protein kinases.[6] The pyrimidine core often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif essential for inhibitor binding. The morpholine group can project towards the solvent-exposed region, where it can be modified to improve pharmacokinetic properties. The substituent introduced at the C6-position typically occupies a hydrophobic pocket, and its identity is crucial for determining potency and selectivity.[7]

Prominent kinase targets for this class of compounds include:

  • Phosphoinositide 3-kinases (PI3Ks) [2]

  • Mammalian Target of Rapamycin (mTOR) [8]

  • Cyclin-Dependent Kinases (CDKs) [9]

Emerging Therapeutic Applications

Beyond kinase inhibition, the versatility of the morpholine-pyrimidine scaffold has led to its exploration in other therapeutic areas. These include:

  • Anti-inflammatory agents [10]

  • Antimicrobial agents [11][12]

  • Central Nervous System (CNS) disorders [13][14]

  • Anti-cancer agents targeting other pathways [15][16]

Exploring Chemical Space: Derivatives and Analogs

The synthetic tractability of the this compound core has enabled extensive exploration of its chemical space, leading to a deep understanding of its structure-activity relationships.

Structure-Activity Relationship (SAR) Insights
  • The Morpholine Moiety: This group is a key contributor to the favorable physicochemical properties of these molecules, including improved solubility and metabolic stability.[1][15] Its oxygen atom can also act as a hydrogen bond acceptor.[15]

  • The Pyrimidine Core: As a hinge-binding motif, the pyrimidine ring is crucial for potent kinase inhibition. Modifications to this ring can modulate binding affinity and selectivity.

  • The C6-Substituent: The group introduced at this position via SNAr has a profound impact on the biological activity of the resulting compound. By varying the size, shape, and electronic properties of this substituent, researchers can fine-tune the molecule's interaction with its target and optimize its overall pharmacological profile.[9]

SAR_Overview Core_Scaffold This compound Morpholine Solubility Metabolic Stability H-Bonding Core_Scaffold->Morpholine contributes to Pyrimidine Hinge Binding (Kinases) Core_Scaffold->Pyrimidine enables C6_Substituent Potency Selectivity Target Interaction Core_Scaffold->C6_Substituent determines

Caption: Key structural components and their contributions to biological activity.

Experimental Protocols

Synthesis of 4-(2-Chloroacetyl)morpholine

This protocol describes the synthesis of a related morpholine derivative, which can be a useful intermediate.[17]

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Triethylamine

  • Diethyl ether

Procedure:

  • Dissolve morpholine in diethyl ether and cool the solution to 5-10 °C.

  • Slowly add chloroacetyl chloride to the cooled solution, followed by the addition of triethylamine as a catalyst.

  • The reaction mechanism involves a nucleophilic attack of the amino group of morpholine on the carbonyl group of chloroacetyl chloride.[17]

  • After the reaction is complete, the product, 4-(2-chloroacetyl)morpholine, can be isolated and purified.

General Procedure for SNAr with Amine Nucleophiles

Materials:

  • This compound derivative

  • Desired amine

  • Diisopropylethylamine (DIPEA) or another suitable base

  • A suitable solvent (e.g., CH3CN)

Procedure:

  • Combine the this compound derivative (1 mmol) and the desired amine (1 mmol) in the chosen solvent.

  • Add a base, such as potassium carbonate and triethylamine.[15]

  • Reflux the reaction mixture for an appropriate amount of time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15]

  • Upon completion, remove the solvent and purify the product, typically by column chromatography.

Data Summary: Biological Activities of Selected Derivatives

Compound ClassTargetKey FindingsReference
Pyrimidine-morpholine hybridsCholinesteraseShowed potent inhibition, with some compounds exhibiting non-competitive inhibition against AChE.[14]
4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesmTOROptimization of the 6-aryl substituent led to subnanomolar inhibitors of mTOR.[8]
Morpholinopyrimidine derivativesiNOS and COX-2Certain derivatives were found to inhibit the production of NO and reduce the expression of iNOS and COX-2 in macrophage cells.[10]

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active molecules. Its synthetic accessibility and the predictable nature of its interactions with key biological targets, particularly protein kinases, have solidified its place in the medicinal chemist's toolbox. Future research will undoubtedly continue to leverage this versatile core to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new derivatives and their application to a broader range of biological targets will likely yield exciting new drug candidates for the treatment of various diseases.

References

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ACS Publications. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • MDPI. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • MDPI. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • PubMed. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Retrieved from [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Retrieved from [Link]

  • PubMed. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Retrieved from [Link]

Sources

4-(6-Chloropyrimidin-4-yl)morpholine: A Keystone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine-Morpholine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved therapeutics.[1] Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bonds and other non-covalent interactions within the active sites of biological targets. When fused with a morpholine moiety, the resulting scaffold gains significant advantages in terms of physicochemical properties. The morpholine ring is a widely recognized pharmacophore known to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[2] This strategic combination has proven particularly fruitful in the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[3][4][5]

This guide provides a comprehensive technical overview of 4-(6-chloropyrimidin-4-yl)morpholine, a versatile and highly valuable chemical building block. We will delve into its synthesis, explore its reactivity with a focus on mechanistically driven experimental choices, and showcase its application in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 22177-92-0[6]
Molecular Formula C₈H₁₀ClN₃O[7]
Molecular Weight 199.64 g/mol [8]
Appearance Off-white to pale yellow solidCommercially available data
Melting Point 149-150 °CVendor data
Predicted XlogP 1.2[7]
Monoisotopic Mass 199.05124 Da[7]

Spectroscopic Characterization:

While a dedicated high-resolution spectrum for this specific compound is not publicly available, extensive data on N-substituted morpholines and substituted pyrimidines allow for an accurate prediction of its key spectroscopic features.[1][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show two characteristic triplets for the morpholine protons. The protons adjacent to the oxygen (H2', H6') will appear downfield (typically δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (H3', H5') (typically δ 3.5-3.7 ppm). The pyrimidine ring will exhibit two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), with their exact chemical shifts influenced by the electronic environment.

  • ¹³C NMR: The carbon NMR will show two distinct signals for the morpholine ring, with the carbons adjacent to the oxygen appearing at approximately 66-67 ppm and those adjacent to the nitrogen around 44-45 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region (typically δ 155-165 ppm for carbons attached to nitrogen or chlorine, and lower field for the CH).

  • Mass Spectrometry: The ESI-MS in positive mode will show a prominent [M+H]⁺ peak at m/z 200.0585, along with the characteristic isotopic pattern for a chlorine-containing compound.[7]

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNA_r) of 4,6-dichloropyrimidine with morpholine. The reaction's success hinges on controlling the stoichiometry and reaction conditions to favor monosubstitution.

Rationale Behind the Synthetic Strategy:

The two chlorine atoms on 4,6-dichloropyrimidine are electronically non-equivalent. The C4 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens. However, once the first substitution occurs with an electron-donating group like morpholine, the ring is deactivated towards a second substitution, making selective monosubstitution achievable under controlled conditions. The choice of a moderately polar aprotic solvent like isopropanol or DMF facilitates the reaction while the presence of a mild base, such as triethylamine or potassium carbonate, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Dichloropyrimidine

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Cold water

Procedure:

  • To a round-bottom flask charged with 4,6-dichloropyrimidine (1.0 equivalent) dissolved in isopropanol (5-10 volumes), add triethylamine (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • To the stirred solution, add morpholine (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding cold water (10 volumes).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified by column chromatography on silica gel.[11]

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily utilized for its reactivity at the C6 position. The chlorine atom serves as a good leaving group in nucleophilic aromatic substitutions and as a handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C6 position susceptible to attack by a wide range of nucleophiles.

SNAr_Mechanism

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Typical Nucleophiles and Conditions:

NucleophileReagent ExampleConditionsProduct Type
Amines Primary/Secondary Amines (e.g., aniline, piperazine)Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, Dioxane), Heat (reflux or microwave)4-amino-6-morpholinopyrimidines
Alcohols Alkoxides (e.g., Sodium methoxide)Aprotic solvent (e.g., THF, Dioxane), Room temp. to reflux4-alkoxy-6-morpholinopyrimidines
Thiols Thiolates (e.g., Sodium thiophenoxide)Aprotic solvent (e.g., DMF), Room temp.4-thioether-6-morpholinopyrimidines
Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C6 position can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl or heteroaryl substituents.

General Suzuki-Miyaura Coupling Protocol:

Suzuki_Workflow

Caption: Typical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Key Considerations for Successful Coupling:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for these transformations.[9]

  • Base Selection: An inorganic base such as potassium carbonate or cesium carbonate is required to facilitate the transmetalation step.[12]

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with an aqueous base solution is typically employed.

  • Inert Atmosphere: These reactions are sensitive to oxygen, so it is essential to perform them under an inert atmosphere of nitrogen or argon.

Application in Medicinal Chemistry: Synthesis of a PI3K/mTOR Inhibitor

The 4-morpholino-6-substituted pyrimidine scaffold is a core structural feature of numerous potent and selective kinase inhibitors. A prominent example is its application in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, which are highly sought-after anticancer agents.[3][4][13][14] Gedatolisib (VS-5584) is a clinical-stage dual PI3K/mTOR inhibitor that showcases the utility of this building block.[2][12][15][16][17]

Case Study: Retrosynthetic Analysis and Proposed Synthesis of a Gedatolisib Analogue

While the exact process for Gedatolisib may vary, a plausible and efficient synthesis can be designed based on the reactivity of this compound.

Retrosynthetic Analysis:

The target molecule can be disconnected at the C6-pyrimidine to aryl bond, suggesting a Suzuki coupling as a key final step. The pyrimidine core with the morpholine substituent is derived directly from our starting building block.

Proposed Synthetic Pathway:

  • Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 4,6-dichloropyrimidine with morpholine to yield this compound, as detailed previously.

  • Suzuki-Miyaura Coupling: The resulting chloropyrimidine is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester derivative of the desired purine side chain to install the complex aryl group at the C6 position. This reaction would be catalyzed by a palladium(0) complex in the presence of a base.[18]

This modular approach allows for the late-stage introduction of structural diversity, a highly desirable feature in medicinal chemistry programs.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern drug discovery. Its straightforward synthesis, predictable reactivity, and the favorable properties imparted by the pyrimidine-morpholine scaffold make it an invaluable tool for medicinal chemists. The ability to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a flexible platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for targeted therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly continue to fuel the discovery of novel and effective medicines.

References

  • A new, practical, and convergent synthetic route of gedatolisib, an antitumor agent, is developed on a hectogram scale which avoids the Pd coupling method. Organic Process Research & Development. Available at: [Link]

  • VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • This compound (C8H10ClN3O). PubChem. Available at: [Link]

  • 4-(2-Chloropyrimidin-4-yl)morpholine. PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Pharmaceuticals. Available at: [Link]

  • Gedatolisib | Advanced Drug Monograph. MedPath. Available at: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Institutes of Health. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

  • VS-5584. PubChem. Available at: [Link]

  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Chemistry & Biodiversity. Available at: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. Journal of Medicinal Chemistry. Available at: [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]

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potential targets of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Molecular Targets of 4-(6-Chloropyrimidin-4-yl)morpholine and its Analogs

Abstract

The 4-morpholinopyrimidine scaffold represents a privileged structure in medicinal chemistry, frequently identified as the core of potent kinase inhibitors. The specific compound, this compound, serves as a crucial chemical intermediate and a foundational structure for a multitude of targeted therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and characterizing the molecular targets of this compound and its derivatives. We will delve into the primary target families, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) axis and the DNA-dependent protein kinase (DNA-PK), providing field-proven insights into experimental design, detailed protocols for target validation, and methods for quantifying inhibitor potency and cellular effects.

Introduction: The Morpholinopyrimidine Core

The morpholine ring is a versatile pharmacophore widely employed in drug design to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] When coupled with a pyrimidine ring, it forms a scaffold that has proven exceptionally effective at targeting the ATP-binding pocket of various protein kinases.[1] The chlorine atom at the 6-position of the pyrimidine in this compound is a reactive site, often utilized as a chemical handle for synthetic elaboration to enhance potency and selectivity. This guide will focus on the established and potential targets stemming from this foundational structure.

Primary Target Family I: The PI3K/Akt/mTOR Signaling Pathway

One of the most frequently dysregulated pathways in human cancer is the PI3K/Akt/mTOR signaling cascade, which governs critical cellular processes including cell growth, proliferation, survival, and metabolism.[2] Numerous compounds incorporating the morpholinopyrimidine core have been developed as potent inhibitors of kinases within this pathway.[3][4][5]

The PI3K/Akt/mTOR Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane.[6] This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[6] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1) and subsequent promotion of protein synthesis and cell growth.[6][8]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt P-Thr308 TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P-Ser473 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Relieves inhibition of Compound 4-(6-Chloropyrimidin-4-yl) morpholine Analog Compound->PI3K Compound->mTORC2 Compound->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for PI3K/mTOR Target Validation

A logical, multi-step approach is required to confirm that a morpholinopyrimidine derivative targets the PI3K/mTOR pathway. This workflow validates the target both biochemically and within a cellular context.

PI3K_Workflow Start Start: Synthesized Compound KinaseAssay Step 1: In Vitro Kinase Assay Start->KinaseAssay IC50 Determine IC50 values (PI3K isoforms, mTOR) KinaseAssay->IC50 WesternBlot Step 2: Cellular Pathway Analysis (Western Blot) IC50->WesternBlot If potent (nM-low µM) pAkt Measure p-Akt (S473/T308) & p-S6 levels WesternBlot->pAkt CellAssay Step 3: Cellular Viability Assay (MTT / MTS) pAkt->CellAssay If pathway inhibited GI50 Determine GI50 in cancer cell lines CellAssay->GI50 End Conclusion: Compound is a PI3K/mTOR pathway inhibitor GI50->End If cytotoxic

Figure 2: Experimental workflow for validating PI3K/mTOR inhibitors.

Detailed Experimental Protocols

Rationale: This luminescent assay quantifies the amount of ADP produced by a kinase reaction, which directly correlates with kinase activity.[9][10] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.[11]

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ) and mTOR kinase

  • This compound derivative (test compound)

  • Kinase-specific lipid substrate (e.g., PIP2)

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • 1 µL of serially diluted compound.

    • 2 µL of a mix containing the kinase and its lipid substrate in reaction buffer.

    • Expertise Insight: Include "no enzyme" controls for background and "DMSO only" controls for 100% activity.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each kinase to accurately assess ATP-competitive inhibition.[11]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate and Detect:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Rationale: Western blotting allows for the direct visualization and quantification of the phosphorylation status of key downstream effectors in a signaling pathway. A reduction in phosphorylated Akt (p-Akt) upon compound treatment in cells provides strong evidence of on-target activity at the PI3K or mTORC2 level.[12][13]

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3, U87-MG). The choice of cell line is critical; lines with PIK3CA mutations or PTEN loss are often more sensitive to PI3K inhibitors.[1][14]

  • Cell culture medium, FBS, and antibiotics

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins during sample preparation.

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Expertise Insight: BSA is preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains phosphoproteins (casein) that can increase background noise.

    • Incubate the membrane with the primary antibody for phospho-Akt (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL reagents and capture the chemiluminescent signal using an imager.

  • Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, which is then normalized to the loading control.

Rationale: The MTT assay is a colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[4] It is used to determine the concentration at which an inhibitor reduces cell growth by 50% (GI50 or IC50).

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted test compound to the wells. Incubate for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the DMSO-treated control cells. Plot the percentage of viable cells against the log of compound concentration and fit to a dose-response curve to calculate the GI50/IC50.

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Inhibitory Profile of a Hypothetical Morpholinopyrimidine Compound

Target Assay Type IC50 (nM)
PI3Kα ADP-Glo™ 15
PI3Kβ ADP-Glo™ 85
PI3Kδ ADP-Glo™ 25
PI3Kγ ADP-Glo™ 150

| mTOR | ADP-Glo™ | 20 |

Table 2: Cellular Activity of a Hypothetical Morpholinopyrimidine Compound

Cell Line Genetic Background p-Akt Inhibition (IC50, nM) Cell Viability (GI50, nM)
MCF-7 PIK3CA mutant 30 120
PC-3 PTEN null 90 450

| U87-MG | PTEN null | 110 | 500 |

Primary Target Family II: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[12][15] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies. The morpholinopyrimidine scaffold has also been successfully utilized to generate potent DNA-PK inhibitors.[6][16]

The DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

When a DSB occurs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[15][17] This recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[18][19] DNA-PKcs then phosphorylates itself and other downstream targets, such as XRCC4, to orchestrate the processing and ligation of the DNA ends by the XRCC4-Ligase IV complex.[15]

DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku Binds to DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Phosphorylates & Activates Ligase XRCC4-Ligase IV Complex DNAPKcs->Ligase Phosphorylates Artemis->DSB Processes ends Ligase->DSB Ligates ends Repair DNA Repair Ligase->Repair Compound 4-(6-Chloropyrimidin-4-yl) morpholine Analog Compound->DNAPKcs

Figure 3: The DNA-PK dependent non-homologous end joining (NHEJ) pathway.

Experimental Protocols for DNA-PK

The experimental approach for validating DNA-PK inhibitors is similar to that for PI3K inhibitors, focusing on biochemical assays and cellular assays that measure the response to DNA damage.

This protocol is analogous to the PI3K kinase assay (Protocol 2.3.1), with specific components for DNA-PK.

Key Differences from PI3K Assay:

  • Enzyme: Use purified human DNA-PK enzyme.[3][9]

  • Substrate: Use a specific DNA-PK peptide substrate.[9]

  • Activator: The kinase reaction requires the presence of double-stranded DNA (dsDNA) to activate DNA-PK.[3]

  • Buffer: Use a DNA-PK specific reaction buffer.[9]

The procedure for compound dilution, reaction, termination, and data analysis remains the same as described in Protocol 2.3.1.

Advanced Target Identification: Affinity-Based Proteomics

When the targets of a novel morpholinopyrimidine derivative are unknown, an unbiased proteomics approach is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the direct binding partners of a small molecule from a complex cellular lysate.[20][21]

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

APMS_Workflow Start Start: Novel Compound Probe Step 1: Synthesize Affinity Probe (e.g., Biotin-linked) Start->Probe Immobilize Step 2: Immobilize Probe on Beads (e.g., Streptavidin) Probe->Immobilize Lysate Step 3: Incubate Beads with Cell Lysate Immobilize->Lysate Wash Step 4: Wash Beads to Remove Non-specific Binders Lysate->Wash Elute Step 5: Elute Bound Proteins Wash->Elute MS Step 6: Protein ID by LC-MS/MS Elute->MS Analysis Step 7: Data Analysis & Candidate Prioritization MS->Analysis Validation Step 8: Validate Hits (Biochemical/Cellular Assays) Analysis->Validation

Figure 4: General workflow for target identification using AP-MS.

Rationale and Causality: This workflow is designed to isolate only the proteins that specifically bind to the immobilized compound.[22] The synthesis of an affinity probe, typically by attaching a biotin tag via a linker, is the first critical step.[20] This probe is then immobilized on streptavidin-coated beads. When a cell lysate is incubated with these beads, the compound's target proteins will bind. The subsequent, extensive washing steps are crucial for removing the vast majority of proteins that do not specifically interact, thereby enriching for true binding partners.[20] Eluted proteins are then identified by high-resolution mass spectrometry. Candidate proteins are prioritized based on their enrichment compared to control experiments (e.g., beads with no compound) and then must be validated using the biochemical and cellular assays described in the previous sections.

Conclusion

The this compound scaffold is a cornerstone for the development of potent kinase inhibitors, primarily targeting the PI3K/Akt/mTOR and DNA-PK signaling pathways. This guide provides a comprehensive and technically grounded framework for researchers to elucidate the mechanism of action of derivatives based on this core. By systematically applying a combination of in vitro biochemical assays, cell-based pathway analysis, and unbiased proteomics, scientists can confidently identify and validate molecular targets, quantify inhibitor potency, and characterize cellular effects. This structured approach, built on principles of scientific integrity and validated methodologies, is essential for advancing novel targeted therapies from the laboratory to the clinic.

References

The Pivotal Role of 4-(6-Chloropyrimidin-4-yl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Targeted Therapies

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of a multitude of therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, 4-(6-chloropyrimidin-4-yl)morpholine has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive chloropyrimidine core and a solubilizing morpholine moiety has positioned it as a key intermediate in the synthesis of a new generation of targeted therapies, most notably kinase inhibitors for the treatment of cancer and other proliferative diseases.[3][4] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive understanding of why this compound is more than just a chemical intermediate—it is an enabler of precision medicine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O[5][6]
Molecular Weight 199.64 g/mol [5][6]
CAS Number 22177-92-0[5]
Melting Point 149-150 °C[7]
Boiling Point (Predicted) 366.0 ± 42.0 °C[7]
Density (Predicted) 1.320 ± 0.06 g/cm³[7]
pKa (Predicted) 2.97 ± 0.26[7]
Appearance White to off-white solid[8]
Storage Temperature 2-8 °C[7][8]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and pyrimidine protons. The four protons on the carbons adjacent to the oxygen in the morpholine ring would appear as a triplet, while the four protons on the carbons adjacent to the nitrogen would appear as another triplet, typically at a slightly different chemical shift. The two protons on the pyrimidine ring will present as distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the pyrimidine ring and the two different types of carbons in the morpholine ring.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (199.64 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.[9]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) reaction of 4,6-dichloropyrimidine with morpholine.[10]

Experimental Protocol

Materials:

  • 4,6-Dichloropyrimidine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Stirring apparatus

  • Standard laboratory glassware

Procedure: [10]

  • To a 50 mL round bottom flask containing a solution of morpholine (0.034 mol) in DMF, add potassium carbonate (3 mmol).

  • Stir the mixture for 20 to 30 minutes at room temperature.

  • Slowly add 4,6-dichloropyrimidine (0.033 mol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the organic solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography using a 40:60 ethyl acetate/hexane mixture as the mobile phase to yield the final product, this compound.

Causality and Mechanistic Discussion

The choice of reagents and conditions in this protocol is critical for its success.

  • The SₙAr Mechanism: The core of this synthesis is the nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to restore aromaticity.[11][12]

    G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 4,6-Dichloropyrimidine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound + Cl- Intermediate->Product Elimination of Cl-

    Caption: The SNAr mechanism for the synthesis of this compound.

  • Regioselectivity: In the case of 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, the initial substitution can occur at either the 4- or 6-position, leading to a single monosubstituted product.

  • Role of Potassium Carbonate: Potassium carbonate acts as a base to deprotonate the morpholine, increasing its nucleophilicity and facilitating the attack on the electron-deficient pyrimidine ring.

  • Choice of Solvent: DMF is a polar aprotic solvent that is well-suited for SₙAr reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive, and it can stabilize the charged Meisenheimer intermediate.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the remaining chlorine atom, which can be displaced by a variety of nucleophiles or participate in cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position can be readily displaced by other nucleophiles, such as amines, to introduce further diversity into the molecule. A prime example is the reaction with piperazine to form 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine, another valuable intermediate in drug discovery.[10]

G cluster_1 Further Functionalization Workflow Starting_Material This compound Reaction_1 Suzuki Coupling (with Arylboronic Acid) Starting_Material->Reaction_1 Pd Catalyst Reaction_2 Nucleophilic Substitution (with Piperazine) Starting_Material->Reaction_2 Base Product_1 Aryl-substituted morpholinopyrimidine Reaction_1->Product_1 Product_2 Piperazine-substituted morpholinopyrimidine Reaction_2->Product_2

Caption: Key reactions of this compound.

Suzuki Cross-Coupling Reactions

The chlorine atom on the pyrimidine ring is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[13] This allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space accessible from this intermediate.

General Protocol for Suzuki Coupling:

  • In a reaction vessel, combine this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat it under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup and purify the product by chromatography.[14]

The Role of this compound in Kinase Inhibitor Drug Discovery

The true significance of this compound lies in its application as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The morpholinopyrimidine core derived from this compound has proven to be an excellent pharmacophore for targeting the ATP-binding site of various kinases, including phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[3][4]

G cluster_2 Role in PI3K/mTOR Pathway Inhibition Building_Block This compound Synthesis Multi-step Synthesis Building_Block->Synthesis Inhibitor PI3K/mTOR Inhibitor (e.g., Buparlisib) Synthesis->Inhibitor Target PI3K/mTOR Kinases Inhibitor->Target Binds to ATP pocket Effect Inhibition of Cell Proliferation, Survival, and Growth Target->Effect Blocks signaling

Caption: The pathway from building block to therapeutic effect.

Examples of Kinase Inhibitors Derived from Morpholinopyrimidines:

While specific drugs directly synthesized from this compound are not always explicitly detailed in publicly available literature, numerous patents and research articles describe the synthesis of potent PI3K and mTOR inhibitors that utilize this or a very similar core structure. For instance, the development of Buparlisib (BKM120), a pan-PI3K inhibitor that has been in clinical trials, involves a dimorpholinopyrimidine scaffold, highlighting the importance of the morpholine-pyrimidine combination.[15]

The morpholine group in these inhibitors often serves to improve aqueous solubility and metabolic stability, crucial properties for a successful drug candidate.[1] The pyrimidine ring acts as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding pocket. The substituent at the 6-position, introduced via reactions like the Suzuki coupling, is then tailored to achieve potency and selectivity for the target kinase.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is a testament to the power of a well-designed chemical building block. Its straightforward synthesis, predictable reactivity, and the favorable properties it imparts to its derivatives have made it an invaluable tool in the medicinal chemist's arsenal. As the quest for more selective and potent targeted therapies continues, the demand for versatile scaffolds like this compound will undoubtedly grow. Its role in the development of kinase inhibitors has already been significant, and its potential for the synthesis of other classes of biologically active molecules remains an exciting area for future exploration. This guide has provided a comprehensive overview of this important molecule, from its fundamental properties to its application in cutting-edge drug discovery, empowering researchers to leverage its full potential in their own endeavors.

References

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinoline derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-63.
  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]

  • This compound (C8H10ClN3O). PubChemLite. [Link]

  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • Morpholine. NIST WebBook. [Link]

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular cancer therapeutics, 11(2), 317-328.
  • Zhu, X., et al. (2015). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 3, 65. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. [Link]

  • Publications & Patents. MedChemica. [Link]

  • Nucleophilic aromatic substitution. chemeurope.com. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2. PubChem. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]

  • Chemical synthesis of morpholine derivatives - Patent IL139946A0.
  • 4-(2-Chloropyrimidin-4-yl)morpholine. PubChem. [Link]

  • 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

  • Morpholine. PubChem. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • Morpholine, 4-(4-chloro-2-nitrophenyl)-. NIST WebBook. [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The protocol details a robust and regioselective nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and morpholine. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for purification and characterization, and include critical safety information. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key synthetic building block.

Scientific Foundation: Mechanism and Regioselectivity

The synthesis of this compound from 4,6-dichloropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the two chlorine atoms, making the carbon atoms of the C-Cl bonds highly electrophilic and susceptible to nucleophilic attack.[2]

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks one of the chlorine-bearing carbon atoms (C4 or C6) of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the substituted product.

Controlling Regioselectivity

In dichloropyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2.[3] This pronounced preference for substitution at the C4 or C6 position in 4,6-dichloropyrimidine is governed by electronic factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on the C4 and C6 carbons compared to the C2 carbon, making them more favorable sites for nucleophilic attack.[4] The resulting Meisenheimer intermediate formed upon attack at C4/C6 is also better stabilized through resonance.

Achieving mono-substitution is critical and is readily accomplished under controlled conditions. The introduction of the first morpholine substituent, an electron-donating group, deactivates the pyrimidine ring towards a second nucleophilic attack. This electronic deactivation, combined with stoichiometric control of the nucleophile (morpholine), allows for the selective synthesis of the mono-substituted product, preventing the formation of the di-substituted by-product.

Figure 1: General SNAr reaction pathway.

Experimental Protocol

This protocol is adapted from established procedures for the amination of dichloropyrimidines.[5][6]

Materials and Equipment
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidine≥98%Standard chemical supplier
Morpholine≥99%Standard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard chemical supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical supplier
Round-bottom flask (50 mL)-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
TLC plates (Silica gel 60 F₂₅₄)-Standard lab supplier
Rotary evaporator-Standard lab supplier
Standard glassware-Standard lab supplier
Safety Precautions

Researcher Discretion is Advised. Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

  • 4,6-Dichloropyrimidine (CAS: 1193-21-1): Corrosive. Causes severe skin burns and eye damage.[7][8] Handle in a fume hood.

  • Morpholine (CAS: 110-91-8): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.

  • DMF (CAS: 68-12-2): Combustible liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child. Handle in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Add anhydrous potassium carbonate (K₂CO₃) (1.52 g, 11.0 mmol, 1.1 equiv).

  • Nucleophile Addition: Stir the mixture at room temperature for 15-20 minutes. Slowly add morpholine (0.87 g, 0.88 mL, 10.0 mmol, 1.0 equiv) to the suspension dropwise over 5 minutes. Causality Note: The use of a mild inorganic base like K₂CO₃ is sufficient to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without causing significant side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product spot should be more polar than the starting 4,6-dichloropyrimidine.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into cold water (100 mL). This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by silica gel column chromatography to obtain a pure white to off-white solid.[10]

  • Characterization:

    • ¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect signals for the morpholine protons (typically two multiplets around 3.7-3.9 ppm) and two singlets for the pyrimidine protons.

    • Mass Spectrometry (MS): Verify the molecular weight of the product (C₈H₁₀ClN₃O, MW: 199.64 g/mol ).

    • Melting Point: Measure the melting point and compare it with literature values.

Quantitative Data and Expected Results

Reagent Summary (for 10.0 mmol scale)
CompoundFormulaMW ( g/mol )Amount (mmol)Equiv.Mass (g) / Vol (mL)
4,6-DichloropyrimidineC₄H₂Cl₂N₂148.9810.01.01.49 g
MorpholineC₄H₉NO87.1210.01.00.87 g / 0.88 mL
Potassium CarbonateK₂CO₃138.2111.01.11.52 g
DMFC₃H₇NO73.09--20 mL
Expected Product Characteristics
ParameterExpected Value
Product Name This compound
Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
Appearance White to off-white solid
Expected Yield 75-90%
¹H NMR (CDCl₃, 400 MHz) δ 8.45 (s, 1H), 6.50 (s, 1H), 3.80 (t, 4H), 3.70 (t, 4H)

Experimental Workflow Visualization

Synthesis_Workflow A 1. Reaction Setup - Add 4,6-dichloropyrimidine to flask. B 2. Add Reagents - Add DMF and K₂CO₃. - Stir for 15 min. A->B C 3. Add Nucleophile - Slowly add morpholine at room temperature. B->C D 4. Reaction - Stir for 4-6 hours. - Monitor by TLC. C->D E 5. Quench & Extract - Pour into water. - Extract with EtOAc (3x). D->E F 6. Wash & Dry - Wash with H₂O and brine. - Dry over Na₂SO₄. E->F G 7. Isolate & Purify - Concentrate via rotary evaporation. - Recrystallize or use column chromatography. F->G H 8. Characterization - NMR, MS, MP. G->H

Figure 2: Step-by-step experimental workflow.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents (e.g., wet DMF).- Insufficient base.- Use freshly opened or dried anhydrous solvent.- Ensure the base is anhydrous and used in slight excess.
Formation of Di-substituted Product - Excess morpholine used.- Reaction temperature too high or time too long.- Use precise stoichiometry (1.0 equiv of morpholine).- Maintain room temperature and monitor closely by TLC to stop the reaction upon consumption of starting material.
Incomplete Reaction - Insufficient reaction time.- Low reaction temperature.- Allow the reaction to stir for the full recommended time or longer, confirming with TLC.- If necessary, gentle warming (e.g., to 40-50 °C) can be applied, but monitor for di-substitution.
Difficult Purification - Presence of residual DMF.- Ensure thorough washing of the combined organic layers with water and brine during work-up.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and regioselective process. By carefully controlling the stoichiometry and reaction conditions as detailed in this protocol, researchers can reliably produce this key intermediate in high yield and purity. The straightforward nature of the reaction, coupled with a simple work-up procedure, makes it an accessible and valuable transformation for applications in medicinal chemistry and materials science.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications.
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis. (n.d.). ChemicalBook.
  • Ali, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). American Chemical Society.
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate.
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Amination of 4,6- and 2,4-Dichloropyrimidines with Polyamines. (n.d.). ResearchGate.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). MDPI.
  • Process for preparing 4,6-dichloro-pyrimidine. (n.d.). Google Patents.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
  • Safety Data Sheet for 4,6-Dichloropyrimidine. (2009). Fisher Scientific.
  • Safety Data Sheet for 2-Pyrimidinamine, 4,6-dichloro-. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for Morpholine. (2024). Sigma-Aldrich.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). Benchchem.
  • 4,6-Dichloropyrimidine Safety Data Sheet. (n.d.). Apollo Scientific.
  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). BOC Sciences.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern pharmacotherapy. Its presence in numerous biologically active molecules and approved drugs underscores the importance of versatile and efficient synthetic methodologies for its functionalization.[1] Among these methods, nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a powerful and widely employed strategy for introducing a diverse array of functional groups.[1][2]

This guide provides an in-depth exploration of the SNAr reaction on chloropyrimidines, delving into the mechanistic principles that govern its regioselectivity and offering detailed, field-proven protocols for its practical application. The information presented herein is intended to empower researchers to confidently and effectively utilize this critical transformation in their synthetic endeavors.

The Underlying Chemistry: Mechanism and Regioselectivity

Nucleophilic aromatic substitution on chloropyrimidines proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway.[3][4] The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of one or more electronegative chlorine atoms, renders the ring susceptible to attack by nucleophiles.[2]

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyrimidine Chloropyrimidine Meisenheimer Meisenheimer Complex Chloropyrimidine->Meisenheimer Addition of Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Pyrimidine Substituted Pyrimidine Meisenheimer->Substituted_Pyrimidine Elimination of Cl⁻ Chloride Chloride (Cl⁻) Meisenheimer->Chloride

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on chloropyrimidines.

Factors Influencing Regioselectivity

The position of nucleophilic attack on a polychlorinated pyrimidine is not random. Several factors dictate the regioselectivity of the substitution, and understanding these is crucial for predictable and successful synthesis.

  • Electronic Effects: The inherent electronic distribution of the pyrimidine ring favors nucleophilic attack at the 2-, 4-, and 6-positions, which are electron-deficient due to the influence of the two ring nitrogen atoms. In many cases, substitution occurs preferentially at the 4- and 6-positions over the 2-position.[2] The presence of additional electron-withdrawing or electron-donating groups on the ring can further modulate this reactivity. For instance, with 2,4-dichloropyrimidines, substitution generally favors the C-4 position.[5] However, strong electron-donating or electron-withdrawing groups at the 5- or 6-positions can alter this selectivity, sometimes leading to C-2 substitution or a mixture of products.[5]

  • Catalysts: While many SNAr reactions on chloropyrimidines proceed without a catalyst, certain transformations benefit from their use. For example, palladium catalysts have been employed for the highly regioselective amination of 6-aryl-2,4-dichloropyrimidines, strongly favoring substitution at the C4-position.[6]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.[7][8] Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the nucleophile and the Meisenheimer intermediate.[9] In some cases, water has been shown to be an effective solvent, particularly for the amination of fused pyrimidines under acidic conditions.[9] The use of protic solvents like alcohols can also be effective, although they may participate in the reaction as nucleophiles if not chosen carefully.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions on chloropyrimidines. These should be considered as starting points and may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for Amination of Chloropyrimidines

This protocol describes a general method for the displacement of a chlorine atom on a pyrimidine ring with a primary or secondary amine.

Materials:

  • Substituted chloropyrimidine (1.0 equiv)

  • Primary or secondary amine (1.0-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, DMSO, acetonitrile, or 2-propanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted chloropyrimidine in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.[1]

  • Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Data Presentation: Representative Amination Reactions

ChloropyrimidineAmineBaseSolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidineMorpholineK₂CO₃DMF80485
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineAcetic AcidWater1002478[9]
6-Aryl-2,4-dichloropyrimidineSecondary AmineLiHMDSTHFRT2>90[6]
Protocol 2: General Procedure for Thiolation of Chloropyrimidines

This protocol outlines a general method for the introduction of a sulfur nucleophile.

Materials:

  • Substituted chloropyrimidine (1.0 equiv)

  • Thiol (1.0-1.2 equiv)

  • Base (e.g., NaH, K₂CO₃, or Et₃N, 1.1-1.5 equiv)

  • Solvent (e.g., THF, DMF, or ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • If using a strong base like NaH, suspend the base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the thiol dropwise to the suspension at 0 °C and stir for 15-30 minutes to form the thiolate.

  • Add a solution of the substituted chloropyrimidine in the same solvent to the thiolate mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Alkoxylation of Chloropyrimidines

This protocol details a general method for the substitution with an alcohol or phenol.

Materials:

  • Substituted chloropyrimidine (1.0 equiv)

  • Alcohol or phenol (1.0-1.5 equiv)

  • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-2.0 equiv)

  • Solvent (e.g., THF, DMF, or the alcohol reactant itself)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Water

  • Brine

  • Silica gel for column chromatography

Procedure:

  • If using a strong base like NaH, suspend the base in the chosen anhydrous solvent under an inert atmosphere.

  • Add the alcohol or phenol dropwise to the suspension at 0 °C and stir for 15-30 minutes to form the alkoxide or phenoxide.

  • Add a solution of the substituted chloropyrimidine in the same solvent to the alkoxide/phenoxide mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Workflow and Logic

The successful execution of a nucleophilic substitution on a chloropyrimidine hinges on a logical and systematic workflow.

Experimental_Workflow Start Reaction Planning Substrate_Selection Substrate & Nucleophile Selection Start->Substrate_Selection Condition_Screening Reaction Condition Screening (Solvent, Base, Temp) Substrate_Selection->Condition_Screening Reaction_Setup Reaction Setup Condition_Screening->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A logical workflow for nucleophilic substitution on chloropyrimidines.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The progress of the reaction should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS. This allows for real-time assessment of the reaction's success and helps in determining the optimal reaction time. Furthermore, the final product must be thoroughly characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. This rigorous analysis ensures the integrity of the experimental results.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC.
  • American Chemical Society. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution.
  • Chem LibreTexts. (n.d.). Solvent Effects - aliphatic nucleophilic substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

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Application Notes & Protocols: The Strategic Use of 4-(6-Chloropyrimidin-4-yl)morpholine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholinopyrimidine Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The pyrimidine ring, a recurring motif in numerous FDA-approved drugs, is considered a "privileged scaffold" due to its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1] The strategic functionalization of this core is paramount in achieving potency and selectivity.

This guide focuses on 4-(6-chloropyrimidin-4-yl)morpholine , a highly versatile and valuable building block in the synthesis of next-generation kinase inhibitors. The morpholine moiety is a well-established pharmacophore, often incorporated to enhance aqueous solubility, metabolic stability, and to form key interactions with the hinge region of kinases, particularly in the PI3K/mTOR family.[1][2][3] The presence of a reactive chlorine atom at the C6 position provides a synthetic handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the exploration of chemical space to optimize inhibitor properties.[4][5] This document serves as a detailed technical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its application in synthesizing inhibitors for key targets like PI3K, mTOR, and BTK.[2][6][7]

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 22177-92-0[8][9]
Molecular Formula C₈H₁₀ClN₃O[8][10]
Molecular Weight 199.64 g/mol [8][10]
Appearance White to light yellow powder/crystal[11]
Purity Typically ≥97-98%[9][12]
Monoisotopic Mass 199.05124 Da[10]
Predicted XlogP 1.2[10]

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature significantly activates the chlorine-bearing carbon (C6) towards Nucleophilic Aromatic Substitution (SNAr) . The morpholine substituent at C4 further influences this reactivity. This predictable reactivity is the primary reason for its widespread use as a scaffold connector.

cluster_0 SₙAr Mechanism on the Pyrimidine Core Start This compound + Nucleophile (Nu⁻) TS1 Nucleophilic Attack on Electron-Deficient C6 Start->TS1 Step 1 Intermediate Meisenheimer Complex (Negative charge delocalized by ring nitrogens) TS1->Intermediate TS2 Loss of Leaving Group (Chloride Ion) Intermediate->TS2 Step 2 (Rate-determining) Product Substituted Product TS2->Product

Caption: General mechanism for SₙAr on the pyrimidine scaffold.

Core Synthetic Protocols: A Validated Approach

The following protocols are based on established, peer-reviewed methodologies and include self-validating checkpoints for reaction monitoring and product characterization.

Protocol 1: N-Arylation with Substituted Anilines

This is one of the most common and critical reactions for building kinase inhibitors, forming a diarylamine hinge-binding motif.

Workflow Overview:

Reagents 1. This compound 2. Substituted Aniline 3. Base (e.g., K₂CO₃, DIPEA) 4. Solvent (e.g., DMF, Dioxane) Reaction Heat Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS Reagents->Reaction Workup 1. Quench with Water 2. Extract with Organic Solvent 3. Dry & Concentrate Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure N-Aryl Product Purification->Product

Caption: Standard workflow for N-arylation via SₙAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired substituted aniline (1.1-1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Solvent Addition: Add an anhydrous aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane, to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Stir the mixture at an elevated temperature (typically 80-120 °C). The choice of temperature depends on the nucleophilicity of the aniline; electron-poor anilines may require higher temperatures.

  • Self-Validation (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloropyrimidine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-arylated product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is required to neutralize the HCl generated during the reaction, driving it to completion.[13]

  • Solvent: Aprotic polar solvents like DMF or dioxane are used because they effectively solvate the reactants and can be heated to the required temperatures without decomposition.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially with sensitive anilines or at high temperatures.

Protocol 2: O-Arylation with Phenols

This reaction is crucial for synthesizing inhibitors that utilize an ether linkage.

Step-by-Step Methodology:

  • Reagent Preparation: In a similar setup to Protocol 1, combine the phenol (1.1 eq.) with a strong base such as sodium hydride (NaH, 1.2 eq.) in anhydrous DMF at 0 °C. Stir for 30 minutes to form the sodium phenoxide in situ.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C), depending on the phenol's reactivity.

  • Self-Validation & Downstream Processing: Follow steps 4-7 from Protocol 1 for monitoring, work-up, purification, and characterization.

Causality Behind Choices:

  • Strong Base (NaH): Phenols are less nucleophilic than anilines. A strong base is required to fully deprotonate the hydroxyl group, generating the more nucleophilic phenoxide anion, which readily attacks the pyrimidine ring.[13]

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

For C-C bond formation, which is inaccessible via SNAr, palladium-catalyzed cross-coupling is the method of choice. This allows for the introduction of aryl or vinyl groups.

Step-by-Step Methodology:

  • Reagent Preparation: To a degassed solution of this compound (1.0 eq.) in a solvent mixture (e.g., 3:1 DME/2 M aq. Na₂CO₃), add the desired arylboronic acid or pinacol ester (1.5 eq.).[4]

  • Catalyst Addition: Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and a ligand, such as triphenylphosphine (PPh₃, 0.15 eq.).[4]

  • Reaction Execution: Degas the mixture again with nitrogen or argon for several minutes. Heat the reaction under an inert atmosphere to reflux (typically 80-90 °C) for 4-16 hours.

  • Self-Validation & Downstream Processing: Follow steps 4-7 from Protocol 1. Note that work-up may require filtering through Celite to remove the palladium catalyst.

Causality Behind Choices:

  • Catalyst System: The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Degassing: Removal of dissolved oxygen is critical as oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst, leading to failed reactions.

Case Studies: Application in Target-Specific Inhibitor Synthesis

Case Study 1: PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival.[14] The morpholine moiety is a hallmark of many PI3K inhibitors, as it forms a key hydrogen bond in the enzyme's active site.[2]

cluster_pathway Simplified PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor PI3K/mTOR Inhibitors (e.g., ZSTK474 analogs) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR inhibitors block key nodes in this pro-survival pathway.

Many potent PI3K inhibitors have been developed using a dichloropyrimidine precursor, which is then sequentially substituted. For instance, reacting 4,6-dichloropyrimidine with morpholine yields a mixture of isomers, including the regioisomer of the title compound, which can then be further functionalized.[4][15] A common strategy involves reacting a dichloropyrimidine with a valuable aniline first, followed by displacement of the second chlorine with morpholine at a higher temperature to yield potent inhibitors.[5][16]

Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies and autoimmune diseases.[7][17] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment, and next-generation inhibitors often retain a core heterocyclic scaffold. The this compound building block can be used to construct novel, selective BTK inhibitors. The synthesis often involves coupling the chloropyrimidine core with a complex aniline or other nucleophile that provides the necessary pharmacophoric features for potent and selective inhibition.[7][18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield 1. Insufficiently reactive nucleophile (e.g., electron-poor aniline).2. Incorrect base or solvent.3. Deactivated catalyst (for cross-coupling).4. Insufficient temperature.1. Increase reaction temperature and/or time.2. Switch to a stronger base (e.g., NaH for phenols) or a more polar solvent (e.g., NMP).3. Use fresh catalyst and ensure thorough degassing.4. Confirm internal reaction temperature.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. If starting from a dichloropyrimidine, di-substitution may occur.3. Hydrolysis of the chloro-group if water is present.1. Lower the reaction temperature.2. Control stoichiometry carefully; add the second nucleophile at a lower temperature if possible.3. Ensure all reagents and solvents are anhydrous.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of persistent impurities from reagents.1. Allow the reaction to go to full completion.2. Try a different chromatography system (e.g., reverse-phase) or recrystallization.

Conclusion

This compound is a cornerstone building block for modern medicinal chemistry. Its predictable reactivity, coupled with the favorable pharmacological properties imparted by the morpholinopyrimidine scaffold, makes it an indispensable tool in the development of targeted kinase inhibitors. The protocols and insights provided herein demonstrate its utility in accessing diverse chemical matter for potent and selective inhibitors of critical cancer and immunology targets. A thorough understanding of its reactivity and the rationale behind protocol design will empower researchers to effectively leverage this scaffold in their drug discovery programs.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC, National Institutes of Health. [Link]

  • 4-(2-CHLOROPYRIMIDIN-4-YL)MORPHOLINE [Q05543]. ChemUniverse. [Link]

  • This compound (C8H10ClN3O). PubChemLite. [Link]

  • Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. American Chemical Society - ACS Figshare. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

  • 4-(2-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 1714697. PubChem. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. [Link]

  • 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. PubChem. [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. [Link]

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem, National Institutes of Health. [Link]

  • Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. ResearchGate. [Link]

  • 4-(2-chloropyrimidin-4-yl)morpholine (C8H10ClN3O). PubChemLite. [Link]

  • Request A Quote. ChemUniverse. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Scite. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC, National Institutes of Health. [Link]

  • Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | C15H13ClN2O4 | CID 11782200. PubChem. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC, National Institutes of Health. [Link]

  • Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. [Link]

  • Morpholine, 4-methyl-. National Institute of Standards and Technology. [Link]

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Application Notes and Protocols for the Suzuki Coupling of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Arylation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems. The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical strategy in drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][2] This palladium-catalyzed reaction provides a powerful and versatile method for the arylation of heteroaromatic systems, including chloropyrimidines.

This application note provides a detailed experimental procedure for the Suzuki coupling of 4-(6-chloropyrimidin-4-yl)morpholine, a valuable building block in the synthesis of compound libraries for drug development. We will delve into the rationale behind the choice of reagents and conditions, offer a step-by-step protocol, and provide guidance on troubleshooting potential issues.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[1]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl ArPd(II)XL2 Ar-Pd(II)(Cl)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R'L₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-R' (Coupled Product) RedElim->Product Experimental_Workflow start Start reagents 1. Add Reagents to Microwave Vial start->reagents inert 2. Establish Inert Atmosphere reagents->inert seal 3. Seal Vial inert->seal microwave 4. Microwave Irradiation (e.g., 100-120 °C, 15-30 min) seal->microwave cool 5. Cool to Room Temperature microwave->cool workup 6. Aqueous Workup (EtOAc, Water/Brine) cool->workup dry 7. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Sources

The Strategic Application of 4-(6-Chloropyrimidin-4-yl)morpholine in Structure-Activity Relationship (SAR) Studies: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic systems, the pyrimidine core stands out as a "privileged" structure, forming the backbone of numerous FDA-approved drugs.[1][2] Its capacity for hydrogen bonding and diverse substitution patterns makes it a versatile template for targeting a wide array of biological entities, particularly protein kinases. When coupled with a morpholine moiety—a group renowned for enhancing aqueous solubility, metabolic stability, and overall pharmacokinetic profiles—the resulting scaffold becomes a powerful tool for medicinal chemists.[3][4][5]

This application note provides an in-depth technical guide on the use of 4-(6-Chloropyrimidin-4-yl)morpholine as a foundational building block for Structure-Activity Relationship (SAR) studies. We will explore the rationale behind its design, provide detailed protocols for the synthesis of analogues and their subsequent biological evaluation, and offer insights into the interpretation of SAR data to guide the optimization of lead compounds.

Part 1: The Rationale - Deconstructing the this compound Scaffold

The utility of this compound in SAR studies stems from the distinct and modifiable properties of its three key components: the pyrimidine core, the chlorine leaving group, and the morpholine ring.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a well-established hinge-binding motif for many kinases.[2] The nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target protein. The C2, C5, and C6 positions of the pyrimidine ring offer vectors for chemical modification to explore different regions of the binding site and enhance potency and selectivity.

  • The C4-Morpholine Group: The morpholine ring is a valuable pharmacophore that often imparts favorable drug-like properties.[3][6] Its oxygen atom can act as a hydrogen bond acceptor, and its saturated, non-planar structure can improve solubility and reduce metabolic liability compared to more lipophilic, aromatic moieties.[7][8][9] In SAR studies, the morpholine can be replaced with other saturated heterocycles (e.g., piperidine, piperazine, thiomorpholine) to probe the impact on potency and pharmacokinetics. This practice of substituting functional groups with others of similar properties is known as bioisosteric replacement.[10][11]

  • The C6-Chloro Substituent: The chlorine atom at the C6 position is a key reactive handle. As a leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a diverse array of chemical functionalities.[12][13] This enables the rapid generation of a library of analogues, which is the cornerstone of any effective SAR campaign. By systematically varying the substituent at this position, researchers can explore interactions with the solvent-exposed region of the target protein, thereby modulating potency, selectivity, and physicochemical properties.

The logical flow of an SAR study originating from this scaffold is to leverage the reactivity of the C6-chloro position to build a diverse library of analogues and then to further optimize promising hits by modifying the morpholine ring or substituting the pyrimidine core itself.

Part 2: Experimental Protocols - From Synthesis to Biological Evaluation

A successful SAR study requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of analogues and their evaluation in relevant biochemical and cellular assays.

Protocol 2.1: Synthesis of a Representative Analogue via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of a C6-substituted analogue of this compound using a representative amine as the nucleophile. This method can be adapted for a wide range of N-, O-, or S-nucleophiles.

Objective: To replace the C6-chloro substituent with a representative aniline to generate 4-(6-(phenylamino)pyrimidin-4-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol or Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in n-butanol (or dioxane) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add aniline (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: n-Butanol or dioxane are high-boiling point solvents suitable for SNAr reactions that require elevated temperatures.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Nucleophile: A slight excess of the aniline nucleophile helps to ensure complete consumption of the starting material.

Diagram of Synthetic Workflow:

G start This compound reagents Aniline, DIPEA, n-Butanol start->reagents reaction Reflux (100-120°C) Monitor by TLC/LC-MS reagents->reaction workup Solvent Evaporation reaction->workup purification Silica Gel Chromatography workup->purification product 4-(6-(phenylamino)pyrimidin-4-yl)morpholine purification->product

Caption: General workflow for analogue synthesis via SNAr.

Protocol 2.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Given that pyrimidine scaffolds are common kinase inhibitors, a robust biochemical assay to determine the half-maximal inhibitory concentration (IC50) is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to kinase activity.[14]

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., PI3K, mTOR, or Aurora Kinase).

Materials:

  • Target kinase (e.g., recombinant human PI3Kα)

  • Kinase-specific substrate (e.g., a suitable peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the target kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Causality Behind Experimental Choices:

  • DMSO: Test compounds are dissolved in DMSO as it is a versatile solvent for organic molecules and is generally tolerated by enzymes at low concentrations (typically <1%).

  • Luminescent Readout: The ADP-Glo™ assay provides a high signal-to-background ratio and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • IC50 Determination: A 10-point concentration curve allows for an accurate determination of the dose-response relationship and a reliable calculation of the IC50 value.

Protocol 2.3: Cellular Proliferation Assay (MTT Assay)

To assess the effect of the synthesized compounds on cell viability and proliferation, a cell-based assay is crucial. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of test compounds in a relevant cancer cell line (e.g., MCF-7 for a PI3K/mTOR inhibitor).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and typically ≤0.5%.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line should be relevant to the therapeutic hypothesis. For example, if targeting the PI3K/mTOR pathway, a cancer cell line with a known activating mutation in this pathway (e.g., PIK3CA mutant MCF-7 cells) would be appropriate.

  • Incubation Time: A 72-hour incubation period is common for proliferation assays as it allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • MTT as an Indicator: The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is a reliable indicator of cellular metabolic activity and, by extension, cell viability.

Diagram of Biological Assay Workflow:

G cluster_0 Biochemical Assay cluster_1 Cellular Assay biochem_start Synthesized Analogue kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) biochem_start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_start Synthesized Analogue cell_assay Cell Proliferation Assay (e.g., MTT) cell_start->cell_assay gi50 Determine GI50 cell_assay->gi50

Caption: Workflow for biochemical and cellular evaluation.

Part 3: Data Presentation and Interpretation - Building the SAR Table

The culmination of the synthetic and biological testing efforts is the generation of a Structure-Activity Relationship (SAR) table. This table systematically organizes the structural modifications of the analogues with their corresponding biological activity data, allowing for the elucidation of key trends that guide further optimization.

Below is a hypothetical SAR table for a series of analogues derived from this compound, targeting a hypothetical kinase.

Table 1: Hypothetical SAR of 4-(Pyrimidin-4-yl)morpholine Analogues

Compound IDR Group (at C6)Kinase IC50 (nM)MCF-7 GI50 (nM)
1 (Parent) -Cl>10,000>10,000
2 -NH-Ph8501200
3 -NH-(4-F-Ph)420650
4 -NH-(4-MeO-Ph)15002100
5 -NH-(3-Cl-Ph)350500
6 -NH-(c-Hexyl)25003500
7 -O-Ph52007800
8 -S-Ph18002500

Interpretation of the Hypothetical SAR:

  • C6-Substitution is Key: The parent compound 1 with the chloro group is inactive, confirming that substitution at this position is necessary for activity.

  • Preference for Amino Linkage: Comparing compounds 2 , 7 , and 8 , the amino-linked analogue (2 ) is significantly more potent than the ether (7 ) or thioether (8 ) linked analogues, suggesting a crucial hydrogen bond donation from the linker NH group to the target protein.

  • Electronic Effects on the Phenyl Ring: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (compound 3 ) improves potency compared to the unsubstituted phenyl analogue (2 ). Conversely, an electron-donating methoxy group at the same position (compound 4 ) reduces potency. This suggests that the electronic properties of the C6-substituent are important for activity. The chloro-substituent at the meta-position (compound 5 ) also enhances potency, indicating a favorable interaction in that region of the binding pocket.

  • Aromatic vs. Aliphatic: The aromatic phenylamino substituent (compound 2 ) is more potent than the aliphatic cyclohexylamino group (compound 6 ), suggesting a potential π-stacking interaction with the target protein.

Diagram of SAR Logic:

G cluster_0 SAR Insights cluster_1 C6 Modifications parent Parent Scaffold 4-(6-Cl-pyrimidin-4-yl)morpholine mod1 -NH-Aryl > -O-Aryl, -S-Aryl (Potency) parent->mod1 Explore Linker mod2 Electron-withdrawing groups on Aryl ↑ Potency mod1->mod2 Optimize Aryl Group mod3 Aromatic > Aliphatic (Potency) mod2->mod3 Probe Hydrophobicity optimization Next Generation Analogues mod3->optimization

Caption: Logical progression of an SAR study.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting point for SAR studies aimed at the discovery of novel kinase inhibitors and other targeted therapeutics. Its modular design allows for the systematic exploration of chemical space through facile synthetic modifications. By combining robust synthetic protocols with relevant biochemical and cellular assays, researchers can efficiently generate and interpret SAR data to guide the optimization of hit compounds into potent and drug-like clinical candidates. The principles and protocols outlined in this guide provide a solid framework for leveraging this privileged scaffold in drug discovery campaigns.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). J. Med. Chem., 3227. (Note: A direct link to this specific article was not provided in the search results, but it is cited by Enamine.)
  • Zhang, et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Retrieved from [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H10ClN3O). Retrieved from [Link]

  • PubMed. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • CTPPC. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chloropyrimidin-4-yl)morpholine. Retrieved from [Link]

  • J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. Retrieved from [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • EDP Sciences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 4-(6-Chloropyrimidin-4-yl)morpholine, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This guide covers fundamental techniques including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, combining a reactive chloropyrimidine moiety with a morpholine ring, makes it a versatile precursor for creating compounds with a wide range of biological activities.[1] The morpholine group is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1]

Given its role as a critical intermediate, the unambiguous characterization and stringent quality control of this compound are paramount to ensure the safety and efficacy of the final drug product. A thorough analytical assessment is necessary to confirm its chemical identity, quantify its purity, and identify any potential impurities that may have arisen during synthesis.[2] This application note outlines a multi-faceted analytical approach to achieve a comprehensive characterization of this important molecule.

High-Performance Liquid Chromatography (HPLC): A Tool for Purity Determination

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is proposed here, leveraging a C18 stationary phase to separate the analyte from potential impurities based on hydrophobicity.[3]

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: The C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of molecules with moderate polarity, such as the target compound.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase helps to protonate the basic nitrogen atoms in the morpholine and pyrimidine rings. This minimizes peak tailing and ensures sharp, symmetrical peaks, leading to better resolution and more accurate quantification.

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively eluted and separated from the main compound peak. This is crucial for a comprehensive impurity profile.

  • UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward method for quantification.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of this compound by the area normalization method.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound characterization, GC-MS is particularly useful for identifying residual solvents from the synthesis process and any volatile impurities or degradation products.[4]

Causality Behind Experimental Choices:
  • Derivatization: While the target molecule itself may have limited volatility, GC-MS analysis can be highly effective for volatile impurities. For the analysis of the main compound or less volatile impurities, derivatization might be necessary to increase volatility and thermal stability. However, for the primary purpose of identifying residual solvents, no derivatization is needed.

  • Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable for the separation of a wide range of organic compounds.

  • Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident compound identification.[5]

Experimental Protocol: GC-MS for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a headspace vial.

    • Add a suitable solvent with a high boiling point (e.g., DMSO) to dissolve the sample.

  • GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ion Source Electron Ionization (EI), 70 eV
Mass Range 35-400 m/z
  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.

Logical Relationship in GC-MS Analysis

GCMS_Logic Sample Sample containing Analyte and Volatile Impurities GC Gas Chromatography (Separation by Volatility) Sample->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS TIC Total Ion Chromatogram (Peak Detection) MS->TIC MassSpec Mass Spectrum (Fragmentation Pattern) MS->MassSpec TIC->MassSpec Library Spectral Library (e.g., NIST) MassSpec->Library Identification Impurity Identification Library->Identification

Caption: Logical flow for impurity identification using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.[6][7]

Expected ¹H NMR Spectral Features:

Based on the structure, the following proton signals are anticipated:

  • Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets in the aliphatic region (typically around 3.5-4.0 ppm). The protons closer to the oxygen atom will be more deshielded and appear at a higher chemical shift compared to those closer to the nitrogen.[8]

  • Pyrimidine Protons: The two protons on the pyrimidine ring will appear in the aromatic/heteroaromatic region (likely between 6.0 and 8.5 ppm) as singlets or doublets depending on their coupling.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom:

  • Morpholine Carbons: Two signals are expected for the morpholine carbons, typically in the range of 40-70 ppm. The carbons adjacent to the oxygen will be at a higher chemical shift.

  • Pyrimidine Carbons: Three signals are anticipated for the pyrimidine ring carbons in the aromatic/heteroaromatic region (around 100-165 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Number of Scans 161024 (or more)
Relaxation Delay 1 s2 s
  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Analyze coupling patterns in the ¹H spectrum to confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹ from the CH₂ groups of the morpholine ring.

  • C=N and C=C stretching (aromatic): In the region of 1400-1600 cm⁻¹ corresponding to the pyrimidine ring.

  • C-O-C stretching (ether): A strong band typically around 1100-1120 cm⁻¹ from the morpholine ring.

  • C-N stretching: In the fingerprint region, likely between 1000-1350 cm⁻¹.

  • C-Cl stretching: A band in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • FT-IR Spectrometer Parameters:

ParameterCondition
Technique ATR or KBr pellet
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32
  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Assign these bands to the corresponding functional groups in the this compound molecule.

Relationship of Analytical Techniques for Comprehensive Characterization

Characterization_Pyramid cluster_pyramid Comprehensive Characterization NMR NMR Spectroscopy (Definitive Structure) MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirmatory FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Structural HPLC HPLC (Purity & Quantification) MS->HPLC Quantitative HPLC->FTIR Qualitative

Caption: Interrelation of analytical techniques for full characterization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC, GC-MS, NMR, and FT-IR allows for the unambiguous confirmation of its chemical structure, the accurate determination of its purity, and the identification of potential impurities. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • CP Lab Safety. This compound, min 98%, 1 gram. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]

  • PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5895391. [Link]

  • Moiseev, D. V., et al. (2014). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 48, 413–425. [Link]

  • Levin, J. O., & Andersson, K. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(1), 79-82. [Link]

  • OSHA. Morpholine. (2003). [Link]

  • NIST. Morpholine, 4-(oxiranylmethyl)-. [Link]

  • Grembecka, J., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 335-341. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • NIST. Morpholine, 4-methyl-. [Link]

  • Frontiers in Chemistry. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

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Application Note: High-Performance Purification of 4-(6-Chloropyrimidin-4-yl)morpholine using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4-(6-Chloropyrimidin-4-yl)morpholine, a key heterocyclic building block in pharmaceutical synthesis and drug discovery. The developed protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA), to achieve high resolution and purity. This guide provides a comprehensive workflow, from method development principles to a step-by-step purification protocol and post-purification analysis, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a crucial intermediate whose purity is paramount for the successful synthesis of downstream target molecules, including active pharmaceutical ingredients (APIs). Impurities arising from starting materials or side reactions can compromise reaction yields, biological activity, and safety profiles. Therefore, a reliable purification method is essential.

Reversed-phase liquid chromatography (RP-LC) is a dominant analytical technique that separates compounds based on their hydrophobicity.[1] Given the moderately polar nature of this compound (Predicted XlogP: 1.2), RP-HPLC is the method of choice.[2] The selection of a C18 (octadecylsilane) stationary phase provides a versatile nonpolar surface for hydrophobic interactions.[1][3][4]

The morpholine and pyrimidine moieties contain basic nitrogen atoms, which can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To mitigate this, the mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA). TFA serves two primary functions:

  • pH Control: It maintains a low mobile phase pH (typically around 2.1), ensuring that the basic nitrogen atoms of the analyte are consistently protonated.[5] This suppresses undesirable ionic interactions with the stationary phase.[6]

  • Ion-Pairing Reagent: TFA can act as an ion-pairing reagent, forming a neutral complex with the protonated analyte, which enhances retention and improves peak symmetry.[7]

A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure that impurities with a wide range of polarities are effectively separated from the target compound and eluted from the column in a reasonable timeframe.

Method Development Logic

The development of a robust purification method is a systematic process. The logic applied here prioritizes resolution, peak shape, and loadability.

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Technique & Phase Selection cluster_2 Mobile Phase Optimization cluster_3 Elution & Detection Strategy Analyte This compound - Moderately Polar (XlogP ~1.2) - Basic Nitrogen Heterocycle - UV Chromophore Technique Select RP-HPLC Analyte->Technique Based on properties Column Choose C18 Column (Versatile Hydrophobicity) Technique->Column Standard for small molecules MobilePhase A: Water, B: Acetonitrile (Good UV transparency & low viscosity) Technique->MobilePhase Logical Progression Modifier Add 0.1% TFA (Protonates analyte, improves peak shape) MobilePhase->Modifier For basic compounds Elution Develop Gradient Elution MobilePhase->Elution Final Optimization Detection UV Detection (254 nm) (Pyrimidine ring absorbance) Elution->Detection Separates diverse impurities

Caption: Logical workflow for HPLC method development.

Materials and Equipment

Reagents & Materials Equipment
Crude this compoundPreparative HPLC System with Gradient Pump
Acetonitrile (HPLC Grade)UV/Vis or Photodiode Array (PDA) Detector
Deionized Water (18.2 MΩ·cm)Automated Fraction Collector
Trifluoroacetic Acid (TFA, HPLC Grade)Analytical HPLC System (for purity analysis)
Methanol (HPLC Grade, for cleaning)Rotary Evaporator or Lyophilizer
0.45 µm Syringe Filters (PTFE or Nylon)Vortex Mixer and Sonicator

Chromatographic Conditions

All quantitative and operational parameters for the purification are summarized in the table below.

Parameter Condition
Column C18, 5 µm, 19 x 150 mm (Preparative)
Mobile Phase A 0.1% (v/v) TFA in Deionized Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 18.0 mL/min
Gradient Program 10% to 60% B over 15 minutes
60% to 95% B over 2 minutes (Column Wash)
95% to 10% B over 1 minute (Return to Initial)
Hold at 10% B for 5 minutes (Equilibration)
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1.0 - 5.0 mL (Dependent on concentration)
Sample Preparation Dissolved in 1:1 Acetonitrile/Water with minimal DMSO if needed

Experimental Protocol Workflow

The overall process, from initial sample handling to obtaining the final pure compound, is outlined below.

PurificationWorkflow cluster_prep Preparation cluster_run Purification Run cluster_post Post-Processing & Analysis A Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) C Equilibrate HPLC System (10% B for 5 column volumes) A->C B Prepare Crude Sample (Dissolve & Filter) D Inject Sample B->D E Run Gradient & Monitor UV Signal D->E F Collect Fractions (Peak-based triggering) E->F G Analyze Fractions (Analytical HPLC for purity) F->G Quality Control H Pool Pure Fractions G->H I Solvent Removal (Rotary Evaporation/Lyophilization) H->I J Characterize Final Product (NMR, MS) I->J

Caption: Step-by-step HPLC purification workflow.

Detailed Step-by-Step Methodology

6.1. Mobile Phase and Sample Preparation

  • Mobile Phase A (Aqueous): To 999 mL of deionized water, add 1 mL of TFA. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly and degas.

  • Sample Preparation: Accurately weigh the crude this compound. Dissolve in a minimal amount of 1:1 Acetonitrile/Water to a target concentration of 10-20 mg/mL. If solubility is an issue, a small volume (<5% of total) of DMSO can be used, followed by dilution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

6.2. HPLC System Operation and Purification

  • System Equilibration: Install the preparative C18 column. Purge the pumps with their respective mobile phases. Equilibrate the column with the starting conditions (10% Mobile Phase B) at 18.0 mL/min for at least 5 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the column. The optimal injection volume will depend on the crude purity and concentration; perform a small analytical run first to determine the loading capacity.

  • Fraction Collection: Monitor the chromatogram at 254 nm. Set the fraction collector to trigger based on the UV signal threshold or slope, ensuring collection of the main peak corresponding to the target compound.[8] It is advisable to collect the peak front, apex, and tail in separate fractions for individual analysis.

6.3. Post-Purification Processing and Analysis

  • Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC system (e.g., C18, 4.6 x 150 mm column) with a faster gradient to confirm the purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The remaining product will be the TFA salt of this compound. For complete removal of water, lyophilization (freeze-drying) can be employed.

Expected Results and Troubleshooting

A successful purification will show a major peak for the target compound, well-resolved from earlier and later eluting impurities. The purified fractions should demonstrate a single major peak upon re-analysis.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Insufficient mobile phase acidity; Column overload; Secondary interactions.Ensure TFA concentration is 0.1%; Reduce sample load; Use a highly end-capped C18 column.[9]
Low Retention (Elutes near void) Compound is too polar for conditions; Incorrect mobile phase composition.Start with a lower initial %B (e.g., 5%); Confirm mobile phase preparation.
Poor Resolution Inappropriate gradient slope.Decrease the gradient slope (e.g., 0.5% B per minute) around the elution time of the target compound to improve separation.[10]
Baseline Drift/Noise Poor mobile phase mixing; TFA absorption at low UV.[7]Ensure mobile phases are well-mixed and degassed; Use high-purity solvents.

Conclusion

The RP-HPLC method described provides an effective and reproducible strategy for the high-purity isolation of this compound from crude reaction mixtures. The use of a C18 stationary phase with a TFA-modified water/acetonitrile gradient ensures excellent resolution and symmetric peak shapes. This protocol is readily applicable in both academic and industrial laboratories for the production of high-quality chemical intermediates essential for drug development and scientific research.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • A Guide to Fraction Collection in Chromatography. Gilson Learning Hub. Available at: [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate. Available at: [Link]

  • C18 Reversed Phase HPLC Columns. Available at: [Link]

  • The HPLC gradient elution program. ResearchGate. Available at: [Link]

  • How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available at: [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH2Cl2... ResearchGate. Available at: [Link]

  • Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Isolation of the Purified Product. Waters Corporation. Available at: [Link]

  • RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Chemical Analysis. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Morpholine, 4-phenyl-. NIST WebBook. Available at: [Link]

  • Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”. The Royal Society of Chemistry. Available at: [Link]

  • Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. National Institutes of Health. Available at: [Link]

  • Reversed-Phase LC Columns | Liquid Chromatography. Agilent. Available at: [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. Available at: [Link]

  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N-(4-CHLORO-3-CYANO...). i-manager's Journal on Chemical Sciences. Available at: [Link]

  • 4-(2-Chloropyrimidin-4-yl)morpholine. PubChem. Available at: [Link]

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Application Note: Structural Elucidation of 4-(6-Chloropyrimidin-4-yl)morpholine using High-Resolution Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2][3] This application note provides a comprehensive guide to the analytical methodologies for confirming the molecular structure of 4-(6-chloropyrimidin-4-yl)morpholine, a key heterocyclic building block. We present detailed protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental data for this specific molecule is not widely published, this note utilizes predicted spectral data to illustrate the principles of data acquisition and interpretation, serving as a robust template for researchers.

Introduction

This compound (Figure 1) is a substituted pyrimidine derivative. Molecules within this class are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The precise determination of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and purity of synthetic intermediates.[4] Two of the most powerful and complementary analytical techniques for this purpose are mass spectrometry, which provides information on molecular weight and elemental composition, and NMR spectroscopy, which elucidates the carbon-hydrogen framework of the molecule.[1][5][6]

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound

This guide will detail the expected results from both techniques and provide step-by-step protocols for obtaining high-quality data.

Section 1: High-Resolution Mass Spectrometry (HRMS) Analysis

Predicted Mass Spectrometry Data

For this compound (C₈H₁₀ClN₃O), the primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by ~2 Da.

ParameterPredicted Value
Molecular Formula C₈H₁₀ClN₃O
Monoisotopic Mass 199.0512 Da
[M+H]⁺ (³⁵Cl) 200.0585 Da[10]
[M+H]⁺ (³⁷Cl) 202.0556 Da
Isotopic Ratio (³⁵Cl/³⁷Cl) ~3:1
Interpretation of HRMS Data

The primary goal is to match the experimentally observed accurate mass to the theoretical mass of the protonated molecule. A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental formula. The observation of the A+2 peak (from ³⁷Cl) at approximately one-third the intensity of the monoisotopic peak is a critical confirmation of the presence of a single chlorine atom in the structure.

Protocol for HRMS Data Acquisition (ESI-Q-TOF)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

  • Instrument Setup (Example Parameters):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C[11]

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Analyzer Mode: Resolution Mode (>10,000 FWHM)

    • Mass Range: m/z 50-500

    • Acquisition Rate: 1 spectrum/second

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

    • Perform a lock mass correction using a known reference compound to ensure high mass accuracy.

HRMS Workflow Diagram```dot

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-Q-TOF) cluster_proc Data Processing A Weigh Compound B Dissolve in Solvent (1 mg/mL) A->B C Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA B->C D Direct Infusion (5-10 µL/min) C->D Introduce Sample E Acquire Spectra (m/z 50-500) F Combine Spectra E->F Raw Data G Determine Accurate Mass & Isotopic Pattern F->G H Confirm Elemental Formula (<5 ppm error) G->H

References

Application Note & Protocol: Determining the Solubility of 4-(6-Chloropyrimidin-4-yl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-(6-Chloropyrimidin-4-yl)morpholine in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a predicted solubility profile based on structural analysis and data from analogous compounds, and details a robust, step-by-step experimental protocol for accurate solubility determination. Adherence to this protocol will enable the generation of reliable and reproducible solubility data, which is critical for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound incorporating a chloropyrimidine core and a morpholine substituent. Such scaffolds are of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.[1] Poor solubility can be a major obstacle in drug development, leading to challenges in achieving therapeutic concentrations and complicating manufacturing processes.[1] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is essential for its effective utilization.

This document serves as a practical guide, combining theoretical predictions with detailed experimental procedures to empower researchers to establish a comprehensive solubility profile for this compound.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is governed by its structural features and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful preliminary guide.[2]

Compound Structure:

  • Name: this compound

  • CAS Number: 22177-92-0[3]

  • Molecular Formula: C₈H₁₀ClN₃O[3]

  • Molecular Weight: 199.64 g/mol [3]

  • Key Features:

    • Polar Groups: The morpholine ring contains an ether oxygen and a tertiary amine nitrogen, both capable of acting as hydrogen bond acceptors. The pyrimidine ring contains two nitrogen atoms, which also contribute to the molecule's polarity.

    • Aromatic System: The pyrimidine ring provides a degree of aromatic character.

    • Halogen: The chlorine atom adds to the molecular weight and introduces a slightly polar C-Cl bond.

Predicted Physicochemical Properties:

  • Melting Point: 149-150 °C[4] (A relatively high melting point for its size suggests strong crystal lattice energy, which must be overcome for dissolution.)

  • Predicted pKa: 2.97 ± 0.26[4] (Indicates it is a weak base.)

  • Predicted XlogP: 1.2[5] (Suggests a moderate lipophilicity.)

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to GoodThe morpholine and pyrimidine nitrogens and the morpholine oxygen can act as hydrogen bond acceptors with the solvent's hydroxyl group. Studies on other pyrimidine derivatives show good solubility in methanol.[6]
Polar Aprotic Acetone, AcetonitrileGood to HighThe compound's overall polarity should align well with these solvents. Dipole-dipole interactions would be the primary driving force for dissolution. Similar pyrimidine derivatives exhibit good solubility in acetone and acetonitrile.[7]
DMSO, DMFHighThese are strong, highly polar aprotic solvents capable of disrupting the crystal lattice and forming strong dipole-dipole interactions. Pyrimidine derivatives often show the highest solubility in DMF.[7]
Nonpolar Aromatic Toluene, BenzeneLow to ModerateWhile the molecule has polar groups, the pyrimidine ring can engage in π-π stacking interactions with aromatic solvents. A structurally similar dichloropyrimidinyl morpholine is reported to be soluble in toluene.[8][9]
Chlorinated Dichloromethane (DCM)GoodDCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity.
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThe significant polarity from the morpholine and chloropyrimidine moieties is unlikely to be overcome by the weak van der Waals forces offered by aliphatic hydrocarbons. The principle of "like dissolves like" suggests poor compatibility.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable data, a systematic experimental approach is necessary. The following protocol details the widely accepted isothermal shake-flask method, which is considered the gold standard for determining equilibrium solubility.[10][11]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate for 24-48h at constant temp. C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Dilute filtrate accurately F->G H Quantify by HPLC G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

  • Weighing: Add an excess amount of this compound to a series of appropriately sized vials. "Excess" is critical and means that undissolved solid should be clearly visible throughout the experiment. A starting point is ~50-100 mg per mL of solvent.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 or 3.0 mL) of the desired organic solvent into each vial.

  • Sealing: Tightly cap each vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Part 2: Equilibration

  • Incubation: Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

  • Agitation: Agitate the samples at a constant speed for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process has reached a steady state.[11]

Part 3: Sample Collection and Analysis

  • Settling: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any microscopic undissolved particles. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent used for the experiment. The dilution factor should be chosen to bring the compound's concentration into the linear dynamic range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC, to determine the precise concentration. A calibration curve prepared with standards of this compound in the same solvent is required for accurate quantification.

Part 4: Calculation

  • Calculate the solubility (S) using the following formula:

    S (mg/mL) = C_analytical (mg/mL) × Dilution Factor

    Where:

    • C_analytical is the concentration of the diluted sample determined by the analytical method.

    • Dilution Factor is the total dilution performed on the saturated filtrate.

Data Interpretation and Application

The quantitative data obtained should be tabulated for easy comparison across different solvents and temperatures. This solubility profile is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

  • Formulation Science: Identifying suitable solvent systems for liquid formulations or for use in spray drying and other manufacturing processes.

  • Medicinal Chemistry: Understanding the compound's lipophilicity and potential for absorption in biological systems.

Conclusion

While specific public data on the solubility of this compound is scarce, a reliable solubility profile can be predicted through careful analysis of its molecular structure and comparison with related compounds. This application note provides the theoretical framework for these predictions and, more importantly, a robust and detailed experimental protocol for their empirical determination. By following this guide, researchers can generate the high-quality, reproducible solubility data necessary to advance their research and development objectives.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2003).
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of drugs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

  • Acree Jr, W. E. (1992). "Like dissolves like": A new look at an old rule. Journal of Chemical Education, 69(1), 35. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Li, A., et al. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 97, 281-288. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. The synthesis, a classic example of nucleophilic aromatic substitution (SNAr), is foundational for creating a wide range of biologically active molecules. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Possible Cause 1: Incomplete Reaction

  • Explanation: The reaction between 4,6-dichloropyrimidine and morpholine may not have proceeded to completion. This can be due to suboptimal temperature, insufficient reaction time, or deactivation of the nucleophile.

  • Solution:

    • Temperature Control: While some procedures are conducted at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting side reactions. For more sterically hindered amines or less reactive systems, higher temperatures (80-140 °C) in solvents like DMF or dioxane may be necessary.[1][2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Continue the reaction until the 4,6-dichloropyrimidine starting material is consumed. Typical reaction times can range from 4 to 20 hours.[2]

    • Base Stoichiometry: The reaction generates one equivalent of HCl, which will protonate and deactivate the morpholine nucleophile. An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) must be added in at least stoichiometric amounts (1.0-1.5 equivalents) to neutralize this acid.[2][3]

Possible Cause 2: Formation of Disubstituted Byproduct

  • Explanation: The desired monosubstituted product, this compound, is also a substrate for nucleophilic attack by morpholine, leading to the formation of 4,6-dimorpholinopyrimidine. This is more likely to occur if an excess of morpholine is used or if the reaction temperature is too high.

  • Solution:

    • Control Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.1 equivalents) relative to morpholine to favor monosubstitution. Alternatively, use a 1:1 molar ratio and carefully monitor the reaction, stopping it once the starting dichloropyrimidine is consumed.

    • Controlled Addition: Add the morpholine dropwise to the solution of 4,6-dichloropyrimidine at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature or gentle heat. This maintains a low instantaneous concentration of the nucleophile, suppressing the second substitution.

Possible Cause 3: Purification Losses

  • Explanation: The product may be lost during the workup or purification steps. This compound has moderate polarity and good solubility in many organic solvents.

  • Solution:

    • Workup: During aqueous workup, ensure the organic layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane) to recover all the product.

    • Column Chromatography: If column chromatography is used, select an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation from unreacted starting material and the more polar disubstituted byproduct.[2]

Below is a workflow to help diagnose low-yield issues.

G cluster_analysis Crude Mixture Analysis start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc unreacted_sm High Amount of Unreacted Starting Material? check_tlc->unreacted_sm Check Spots disubstituted Significant Disubstituted Byproduct Present? unreacted_sm->disubstituted No incomplete_reaction Diagnosis: Incomplete Reaction Solutions: - Increase reaction time - Increase temperature - Verify base stoichiometry unreacted_sm->incomplete_reaction clean_low_yield Clean Reaction but Low Mass Recovery? disubstituted->clean_low_yield No side_reaction Diagnosis: Side Reaction Solutions: - Use 1:1 stoichiometry - Add morpholine slowly at 0 °C - Avoid excessive heat disubstituted->side_reaction purification_loss Diagnosis: Purification Loss Solutions: - Optimize aqueous workup (multiple extractions) - Refine chromatography conditions clean_low_yield->purification_loss

Caption: Troubleshooting workflow for low yield.

Q2: I am getting a mixture of products that are difficult to separate. How can I improve the regioselectivity?

The reaction of morpholine with 4,6-dichloropyrimidine is generally selective for the C4 position. However, understanding the factors governing this selectivity is key.

  • Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The C4 and C6 positions are electronically equivalent and generally more reactive towards nucleophiles than the C2 position. This preference is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when attack occurs at C4/C6.[4][5]

  • Improving Selectivity:

    • Temperature: Running the reaction at the lowest effective temperature (room temperature is often sufficient) minimizes the formation of kinetic byproducts and favors the thermodynamically more stable C4-substituted product.[2]

    • Solvent Choice: Aprotic polar solvents like DMF, acetonitrile, or THF are generally preferred. They effectively solvate the intermediate ions without interfering with the nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition: The nucleophile (morpholine) attacks the electron-deficient carbon atom (C4) of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring is crucial for stabilizing the Meisenheimer complex, making the ring susceptible to nucleophilic attack.

Caption: The SNAr mechanism for the synthesis.

Q2: What is the role of the base in this reaction?

The base is critical. As the reaction proceeds, HCl is formed as a byproduct. Morpholine itself is a base and will react with the generated HCl to form a morpholinium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting the synthesis. An added base, such as K₂CO₃ or TEA, is required to neutralize the HCl as it forms, thereby ensuring that the morpholine remains in its free, nucleophilic state.

Q3: Which solvent is best for this synthesis?

Several solvents can be used, and the optimal choice may depend on the specific scale and desired reaction temperature.

SolventTypical TemperatureAdvantagesDisadvantages
DMF Room Temp - 80°CExcellent solvating power for reactants and base.[2]High boiling point, can be difficult to remove.
Dioxane Room Temp - 100°CGood for higher temperature reactions.[2]Peroxide formation risk; higher boiling point.
Acetonitrile Room Temp - 80°CLower boiling point, easy to remove.Lower solubility for some inorganic bases.
Acetone 0°C - Room TempVery volatile, easy to remove. Good for reactions at lower temperatures.[7]May not be suitable for higher temperature reactions.

High-Yield Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for high yield and purity.[2]

Materials and Equipment
  • 4,6-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M solution).

  • Reagent Addition: Add morpholine (1.05 eq) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 40:60 ethyl acetate/hexane mobile phase). The reaction is complete when the 4,6-dichloropyrimidine spot is no longer visible.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (3x the volume of DMF).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to afford this compound as a pure solid.

Caption: Step-by-step experimental workflow.

References

  • Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine synthesis. ChemicalBook.
  • Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. Benchchem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Synthesis of morpholine. Google Patents.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Chemistry.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs. Benchchem.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central.

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrimidines. Pyrimidines are a cornerstone in medicinal chemistry, but their synthesis can be fraught with challenges, primarily in the form of unexpected side reactions that can diminish yields and complicate purification.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common issues and provide actionable protocols to get your synthesis back on track.

Section 1: The Biginelli Reaction - A Workhorse Prone to Byproducts

The Biginelli reaction, a one-pot, three-component condensation, is a widely used method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] While efficient, it is not without its pitfalls.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea, especially at elevated temperatures. This Hantzsch pathway directly competes with your desired Biginelli reaction.[4][5]

Mitigation Strategies:

  • Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[4][5]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[5][6] It is advisable to screen different catalysts to find one that preferentially promotes the Biginelli condensation for your specific substrates.[6]

  • Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby reducing the prevalence of the Hantzsch side reaction.[4][5]

Q2: I'm observing a low yield of my desired dihydropyrimidinone (DHPM), with a large amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A2: Low conversion in a Biginelli reaction can be traced back to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[4][5][6]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[4][5] The catalyst's role is critical; without it, product formation is often difficult and results in poor yields.[6]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5]

  • Reactant Purity: Impurities in your starting materials—the aldehyde, β-ketoester, or urea—can inhibit the reaction or lead to unwanted side products.[6] Always use high-purity reagents.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions may improve results for certain substrates.[5][6]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can indeed form as byproducts, complicating the purification process.[4] These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]

  • Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of these byproducts.[4]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[4][7]

Troubleshooting Workflow: Biginelli vs. Hantzsch Pathways

To visualize the competing reaction pathways, consider the following diagram:

Biginelli_vs_Hantzsch cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate + Urea Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate + 2x Ketoester + Ammonia Ketoester β-Ketoester Ketoester->Biginelli_Intermediate Urea Urea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (DHPM) Biginelli_Intermediate->DHPM DHP Dihydropyridine (DHP) (Fluorescent Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing Biginelli and Hantzsch reaction pathways.

Data Summary: Influence of Reaction Conditions
IssuePotential CauseRecommended ActionExpected Outcome
Yellow Fluorescent Byproduct High temperature favoring Hantzsch reactionLower reaction temperature; screen catalystsReduced formation of DHP byproduct[4][5]
Low Yield / Unreacted Starting Materials Inefficient catalysis; suboptimal conditionsCheck catalyst activity; optimize time/temp; use pure reagentsImproved conversion to the desired DHPM[4][5][6]
Difficult Purification Formation of N-acylurea byproductsControl stoichiometry; recrystallize crude productIsolation of pure DHPM[4]
Knoevenagel Condensation Aldehyde + β-ketoester reactionOptimize catalyst and reaction conditionsMinimized formation of α,β-unsaturated dicarbonyl byproduct[4]

Section 2: The Pinner Synthesis - Sensitivity to Conditions

The Pinner synthesis offers another route to pyrimidines, typically involving the reaction of a 1,3-dicarbonyl compound with an amidine.[4] However, this method is highly sensitive to reaction conditions, and side reactions can easily occur.

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is plagued by side reactions and low yields. What are the common pitfalls?

A1: The Pinner synthesis is particularly susceptible to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[4][5]

Preventative Measures:

  • Anhydrous Conditions: This is the most critical parameter. The imidate salt intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4][8] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which will be detrimental to the reaction.[4][5]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[4][5]

Q2: The final cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[5]

Troubleshooting Steps:

  • Catalyst Addition: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]

  • Increase Temperature/Time: Some cyclizations are slow and may require extended reaction times or higher temperatures. Monitor the reaction by TLC to find the optimal conditions and avoid decomposition.[5]

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[5]

Section 3: Issues in Post-Synthesis Modification

The functionalization of a pre-formed pyrimidine ring, through reactions like alkylation or cross-coupling, presents its own set of challenges, particularly concerning regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am attempting to alkylate a pyrimidinone and obtaining a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A1: The N- vs. O-alkylation of pyrimidinones is a classic challenge in synthetic chemistry.[9][10] The outcome is influenced by the alkylating agent, the base, the solvent, and substituents on the pyrimidine ring.[11][12]

Controlling Selectivity:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "harder" nucleophile than the oxygen atom. Therefore, "hard" alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while "softer" agents (e.g., alkyl iodides) can favor O-alkylation.

  • Solvent and Base: The reaction conditions play a pivotal role. For instance, using a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or acetone is a common condition for influencing selectivity.[11]

  • Substituent Effects: The electronic nature of substituents on the pyrimidine ring can significantly influence the nucleophilicity of the nitrogen and oxygen atoms, thereby directing the site of alkylation.[12]

Q2: My palladium-catalyzed cross-coupling reaction on a di-halopyrimidine is not selective. How can I target a specific position?

A2: Regioselectivity in cross-coupling reactions of multi-halogenated pyrimidines is a significant challenge. Generally, the reactivity of the halogen positions follows the order C4 > C2 > C5.[13]

Achieving Selectivity:

  • Ligand and Catalyst Choice: The choice of palladium catalyst and, crucially, the phosphine ligand can invert the conventional site selectivity.[13] For example, specific dialkylbiaryl phosphine ligands have been developed to achieve C2-selectivity in Suzuki or Buchwald-Hartwig couplings of 2,4-dichloropyrimidines.[13][14]

  • Reaction Conditions: Subtle changes in the base, solvent, and temperature can have a profound impact on the regiochemical outcome. Systematic optimization of these parameters is often necessary.

Experimental Protocol: General Procedure for Purification by Recrystallization

Purification is a critical step to remove byproducts. Recrystallization is a powerful and cost-effective technique for purifying solid pyrimidine compounds.[7]

  • Solvent Selection: Choose a solvent in which your substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures.[7][15]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the selected hot solvent to create a saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, you may cool it further in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[7]

Troubleshooting Logic for Synthesis & Purification

troubleshooting_flowchart cluster_troubleshoot Troubleshooting Loop start Start Synthesis reaction_complete Reaction Complete? (Monitor by TLC) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Yes optimize_conditions Optimize Conditions: Temp, Time, Catalyst, Solvent reaction_complete->optimize_conditions No low_yield Low Yield or Complex Mixture? purify Purification Step low_yield->purify No identify_byproduct Identify Byproducts low_yield->identify_byproduct Yes workup->low_yield purify_method Select Purification Method: Recrystallization vs. Chromatography purify->purify_method analyze Characterization (NMR, MS, HPLC) analyze->purify Impure pure_product Pure Product analyze->pure_product Purity OK check_reagents Check Reagent Purity & Stoichiometry check_reagents->optimize_conditions optimize_conditions->start Retry Synthesis purify_method->analyze identify_byproduct->check_reagents

Caption: A logical workflow for troubleshooting pyrimidine synthesis.

References
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • PubMed. (2014). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Pyrimidine.
  • Wikipedia. (n.d.). Biginelli reaction.
  • ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Unknown Source. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References.
  • ResearchGate. (n.d.). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction.
  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Slideshare. (n.d.). BIGINELLI REACTION.
  • ACS Publications. (n.d.). N- versus O-Alkylation of 2,3'-anhydrothymidine: reaction of the obtained pyrimidinium salts with azide ion. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC.
  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • Wikipedia. (n.d.). Pyrimidine dimer.
  • ResearchGate. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Reddit. (2024). What are some common causes of low reaction yields?.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • ResearchGate. (n.d.). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations.
  • Benchchem. (n.d.). Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide.
  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Unknown Source. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

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Technical Support Center: Purification of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(6-Chloropyrimidin-4-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this key intermediate and require robust, field-proven methods for isolating it from common reaction byproducts. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and morpholine. The impurity profile is therefore predictable and primarily consists of:

  • Unreacted Starting Materials: Residual 4,6-dichloropyrimidine and morpholine.

  • Di-substituted Byproduct: The most common process-related impurity is 4,6-di(morpholin-4-yl)pyrimidine, formed when a second morpholine molecule displaces the remaining chlorine atom. This is often favored by elevated temperatures or an excess of morpholine.

  • Hydrolysis Products: If moisture is present in the reaction, 4,6-dichloropyrimidine can hydrolyze to form 6-chloro-4-hydroxypyrimidine.

  • Reagent Salts: If a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, the corresponding hydrochloride salt will be a major component of the crude mixture.

Q2: How do I choose between column chromatography and recrystallization for purification?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Column Chromatography is the most versatile method for separating compounds with different polarities. It is excellent for removing both the non-polar starting material (4,6-dichloropyrimidine) and the more polar di-substituted byproduct. It is the preferred method for initial purification, especially on small to medium scales.[1][2]

  • Recrystallization is an ideal final purification step to achieve high purity and obtain a crystalline solid, provided a suitable solvent is found. It is highly effective at removing small amounts of impurities from a product that is already relatively pure (>90%). It is also more scalable than chromatography for large quantities.

Q3: My crude product is an oil or a sticky solid. What is the likely cause?

A3: Oiling out or stickiness is usually due to the presence of significant impurities that depress the melting point of the final product. The most common culprits are residual solvents or the di-substituted byproduct, which may be more amorphous. A preliminary workup, such as an aqueous wash to remove salts, followed by thorough drying under high vacuum is a critical first step.[1] If the problem persists, column chromatography is the recommended next step to remove the impurities causing the physical state issue.

Troubleshooting and Purification Strategy

Navigating the purification of this compound requires a systematic approach. The initial state of your crude product and a quick analytical check (e.g., TLC, crude ¹H NMR) will guide your strategy.

Initial Assessment and Decision Workflow

The following diagram outlines a decision-making workflow for purifying your crude product.

Purification_Workflow Purification Strategy Decision Tree start Crude Reaction Mixture workup Aqueous Workup (Wash with H₂O and Brine) start->workup Remove salts & water-soluble impurities tlc_check Analyze by TLC (e.g., 30% EtOAc/Hexanes) chromatography Silica Gel Column Chromatography tlc_check->chromatography Multiple spots observed (SM, product, byproducts) recrystallization Recrystallization tlc_check->recrystallization One major spot, minor impurities workup->tlc_check analysis Characterize Final Product (NMR, LC-MS, MP) chromatography->analysis recrystallization->analysis end_product Pure this compound analysis->end_product Purity >98% issue Product Still Impure or Low Yield analysis->issue Purity <98% issue->chromatography Re-purify

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Common Issues
Problem Encountered Probable Cause(s) Recommended Solution(s)
Poor separation on TLC plate (spots are streaky or overlapping). 1. The compound is basic and interacting with acidic silica gel. 2. Incorrect mobile phase polarity.1. Add 0.5-1% triethylamine to your eluent to suppress tailing. 2. Systematically screen different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone).
Product co-elutes with a byproduct during column chromatography. The polarity of the product and impurity are too similar in the chosen eluent system.1. Switch to a different solvent system (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). 2. Use a shallower gradient during elution to improve resolution. 3. If the impurity is the di-substituted byproduct, it will be significantly more polar; increase the strength of the non-polar component of your eluent.
Product oils out during recrystallization. 1. The solvent is too good, and the solution is supersaturated. 2. Significant impurities are present, acting as a eutectic mixture.1. Use a solvent system (co-solvent) instead of a single solvent. Start with the "good" solvent and add a "poor" solvent (anti-solvent) dropwise until turbidity persists.[3] 2. Pre-purify the material by chromatography to >90% purity before attempting recrystallization.
Low recovery after purification. 1. Chromatography: Product is adsorbing irreversibly to the silica gel; eluent is not polar enough. 2. Recrystallization: Product has significant solubility in the cold solvent; too much solvent was used.1. After the main elution, flush the column with a highly polar solvent (e.g., 10% Methanol in DCM) to recover any strongly bound material. 2. Minimize the amount of hot solvent used to just dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal precipitation. Filter the solid quickly.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of a crude reaction mixture containing the target product, unreacted 4,6-dichloropyrimidine, and the di-substituted byproduct.

1. Preparation of the Crude Sample (Dry Loading): a. Concentrate the crude reaction mixture in vacuo to obtain a residue. b. Dissolve the residue in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone). c. Add silica gel (approx. 2-3 times the mass of the crude product) to the solution. d. Concentrate this slurry in vacuo until a fine, free-flowing powder is obtained. This prevents overloading the column and ensures a narrow band at the start of the separation.

2. Column Packing and Elution: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product mass). b. Pack the column as a slurry using the initial, non-polar eluent (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes). c. Carefully add the prepared dry-loaded sample to the top of the packed silica bed. d. Begin elution. A typical gradient elution profile that provides good separation is as follows:

Eluent System Volume Purpose
10% Ethyl Acetate / Hexanes2-3 column volumes (CV)Elute highly non-polar impurities and unreacted 4,6-dichloropyrimidine.
10% -> 30% Ethyl Acetate / Hexanes5-10 CV (gradient)Elute the target product, this compound.
50-70% Ethyl Acetate / Hexanes2-3 CVElute the more polar di-substituted byproduct and other polar impurities.
Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is >90% pure after chromatography or an initial workup.

1. Solvent Screening: a. Place small amounts (10-20 mg) of the crude product into separate test tubes. b. Add a potential solvent (see Table below) dropwise at room temperature. A poor solvent will not dissolve the solid. A good solvent will dissolve it readily. c. For solvents that do not dissolve the solid at room temperature, heat the mixture gently. An ideal solvent will dissolve the compound when hot but show poor solubility when cool.

Solvent Boiling Point (°C) Polarity Comments
Isopropanol (IPA)82Polar ProticOften a good choice for moderately polar compounds.
Ethyl Acetate (EtOAc)77Polar AproticGood for dissolving the compound; may require an anti-solvent like hexanes.[4]
Acetonitrile (ACN)82Polar AproticCan be effective; properties are between alcohols and acetone.
Toluene111Non-polarMay be useful in a co-solvent system with a more polar solvent.

2. Recrystallization Procedure (Example with Isopropanol): a. Place the impure this compound in an Erlenmeyer flask. b. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Ensure this is done on a hot plate in a fume hood. c. Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth. d. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. e. Once crystal formation at room temperature is complete, place the flask in an ice bath for 20-30 minutes to maximize precipitation. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold isopropanol. g. Dry the crystals under high vacuum to remove all residual solvent.

Workflow Visualization

The following diagram illustrates the general laboratory workflow from crude product to final, purified solid.

Lab_Workflow General Purification Workflow crude Crude Product (Post-Reaction) workup Aqueous Wash & Drying crude->workup concentration1 Concentration in vacuo workup->concentration1 chromatography Column Chromatography (Gradient Elution) concentration1->chromatography tlc TLC Analysis of Fractions chromatography->tlc concentration2 Combine Pure Fractions & Concentrate tlc->concentration2 semipure Semi-Pure Solid (>90% Purity) concentration2->semipure recrystallize Recrystallization (e.g., from Isopropanol) semipure->recrystallize Optional final polishing step filtration Vacuum Filtration & Cold Solvent Wash recrystallize->filtration final_product Pure Crystalline Product (>99%) filtration->final_product

Caption: Step-by-step laboratory purification workflow.

References

  • WIPO Patentscope. (2019). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]

  • Google Patents. (1997). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents. (1993). US5525724A - Process for the preparation of chloropyrimidines.
  • ChemWhat. (n.d.). 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS#: 10397-13-4. Retrieved from [Link]

  • PubMed Central. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

  • National Institutes of Health. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • Google Patents. (2016). CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Google Patents. (1980). EP0027695B1 - Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation.

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Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related scaffolds, with a primary focus on the robust and versatile Biginelli reaction. Here, we provide in-depth, field-proven insights to help you troubleshoot common experimental hurdles and optimize your reaction conditions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by scientists working on pyrimidine synthesis.

Q1: What is the Biginelli reaction and why is it a cornerstone for pyrimidine synthesis? A1: The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] Discovered by Italian chemist Pietro Biginelli in 1891, its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the direct access it provides to a molecular scaffold of significant pharmaceutical importance.[1][3] DHPMs are prevalent in many biologically active compounds, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[1]

Q2: What are the most critical parameters to control for a successful Biginelli reaction? A2: Success in a Biginelli reaction hinges on the careful control of three primary parameters:

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed, but the choice between a Brønsted acid (e.g., HCl) and a Lewis acid (e.g., FeCl₃, Yb(OTf)₃, InBr₃) can dramatically impact yield and reaction time.[4][5][6] The catalyst is essential; in its absence, product formation is often difficult and yields are poor.[7]

  • Reaction Temperature: Temperature influences reaction rate and selectivity. While classical protocols often use reflux conditions in ethanol, some modern methods employ milder conditions or higher temperatures under solvent-free protocols to minimize side reactions.[4][8]

  • Purity of Reagents: The purity of the aldehyde, β-ketoester, and urea is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions, significantly lowering the yield of the desired product.[4][8]

Q3: Can I use aliphatic aldehydes in the Biginelli reaction? A3: Yes, but with special considerations. Aliphatic aldehydes typically provide only moderate yields under classical Biginelli conditions.[9] This is often due to their propensity to self-condense or polymerize under acidic conditions.[4] To improve yields, consider using more effective Lewis acid catalysts, solvent-free conditions, or protecting the aldehyde functionality until the key condensation step.[9]

Part 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)

Q: My Biginelli reaction yield is consistently low (<40%). What are the likely causes and how can I fix this?

A: Low yield is the most common complaint in multicomponent reactions. The cause can be systematic, relating to conditions, or specific to your substrates. Let's diagnose the potential issues.

G Problem Low Yield (<40%) Cause1 Suboptimal Catalyst Performance Problem->Cause1 Cause2 Poor Reaction Conditions Problem->Cause2 Cause3 Competing Side Reactions Problem->Cause3 Cause4 Incomplete Cyclization Problem->Cause4 Sol1a Screen Lewis Acids (e.g., Yb(OTf)3, InCl3, FeCl3) Cause1->Sol1a Solution Sol1b Increase Catalyst Loading (Check literature for optimal mol%) Cause1->Sol1b Solution Sol1c Ensure Catalyst is Active/ Anhydrous Cause1->Sol1c Solution Sol2a Optimize Temperature (Monitor by TLC) Cause2->Sol2a Solution Sol2b Switch Solvent or Try Solvent-Free Conditions Cause2->Sol2b Solution Sol2c Increase Reaction Time Cause2->Sol2c Solution Sol2d Verify Reagent Purity Cause2->Sol2d Solution Sol3a Lower Reaction Temperature to Disfavor Side Products Cause3->Sol3a Solution Sol3b Use Excess Urea (1.2-1.5 eq) to Favor Iminium Formation Cause3->Sol3b Solution Sol4a Use Stronger Acid Catalyst to Promote Dehydration Cause4->Sol4a Solution Sol4b Increase Temperature/Reflux to Drive Ring Closure Cause4->Sol4b Solution

Caption: Troubleshooting workflow for low Biginelli reaction yields.

Detailed Causality & Solutions:

  • Cause: Suboptimal Catalyst: Traditional Brønsted acids like HCl can be inefficient for certain substrates.[10] Lewis acids often offer superior performance by more effectively activating the carbonyl groups.

    • Solution: Screen a panel of Lewis acids. Ytterbium triflate (Yb(OTf)₃) has been shown to increase yields and shorten reaction times, especially under solvent-free conditions.[2] Other effective catalysts include InCl₃, FeCl₃, and LiBr.[2][5][11]

  • Cause: Poor Reaction Conditions: The choice of solvent and temperature is critical.[4] Polar solvents are generally preferred, but reactant solubility can be an issue.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[8] Experiment with different solvents (e.g., ethanol, acetonitrile) or consider solvent-free conditions, which can accelerate the reaction and simplify workup.[2][12]

  • Cause: Competing Side Reactions: The formation of byproducts, such as a Knoevenagel adduct from the aldehyde and β-ketoester, consumes starting materials and reduces the yield of the desired DHPM.[10]

    • Solution: To outcompete the Knoevenagel pathway, you can use a slight excess of urea (1.2–1.5 equivalents). This pushes the equilibrium towards the formation of the key N-acyliminium ion intermediate.[10]

  • Cause: Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[10] This step requires activation of a ketone carbonyl for the final intramolecular nucleophilic attack.

    • Solution: Insufficient cyclization often points to inadequate acid catalysis for the final dehydration step. Increasing the catalyst concentration or switching to a stronger acid can promote ring closure.[10] Increasing the reaction temperature can also provide the necessary activation energy.[10]

Problem 2: Formation of Unexpected Side Products

Q: My reaction produces a major byproduct that is fluorescent under UV light. What is it and how can I prevent it?

A: This is a classic issue in Biginelli chemistry. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) .[8]

  • Causality: This side reaction becomes significant when two equivalents of the β-ketoester react with one equivalent of the aldehyde. The necessary nitrogen source, ammonia, is often generated from the decomposition of urea, especially at elevated temperatures.[8] The Hantzsch pathway directly competes with the desired Biginelli pathway.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[8]

    • Optimize Catalyst Choice: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway. A catalyst screen is advisable if this is a persistent issue.[8]

    • Control Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its premature decomposition into ammonia.[8]

Q: My crude product is difficult to purify due to a byproduct with similar polarity. How can I identify and prevent it?

A: A common impurity that co-elutes with the DHPM product is the uncyclized open-chain ureide . This intermediate forms correctly from the three components but fails to undergo the final ring-closing condensation.

  • Identification: The presence of the ureide can be confirmed with NMR, where you will see signals corresponding to all three starting components in a single molecule, and by mass spectrometry, which will show a mass corresponding to the DHPM + H₂O.

  • Prevention: The strategies to prevent this are the same as those used to combat incomplete cyclization and low yields (see Problem 1). The key is to drive the final, often rate-limiting, cyclization-dehydration step to completion by increasing temperature or using a more effective acid catalyst.[10]

Part 3: Mechanistic Insights & Optimization

Understanding the reaction mechanism is crucial for rational optimization. While several pathways have been proposed, significant evidence from NMR studies points to an N-acyliminium ion intermediate as the key player.[13]

G cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium [Ar-CH=N+(H)-(C=O)NH2] N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea, H+ Urea H2N(C=O)NH2 Urea->Iminium Ureide Open-Chain Ureide Intermediate Iminium->Ureide + Ketoester Enol Ketoester EtO2C-CH2-(C=O)Me (Enol form) Ketoester->Ureide DHPM Final DHPM Product Ureide->DHPM - H2O

Caption: The N-Acyliminium Ion mechanism for the Biginelli reaction.

This mechanism explains many of the common experimental outcomes. For instance, side reactions occur when Step 1 is slow or reversible, allowing the aldehyde to be consumed by other pathways (e.g., Knoevenagel condensation). Low yields due to uncyclized intermediates occur when Step 3 is the bottleneck. Your optimization strategy should therefore be tailored to facilitate the specific mechanistic step that is underperforming.

Part 4: Core Protocol & Data

This section provides a reliable starting protocol and comparative data to guide your experimental design.

Optimized Protocol: Yb(OTf)₃-Catalyzed Solvent-Free Synthesis of DHPMs

This protocol is adapted from literature procedures that demonstrate high yields and short reaction times.[2]

Reagents & Equipment:

  • Aryl aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

  • Urea (1.5 mmol, 1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

  • Round-bottom flask with magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel 60 F254)

  • Ethanol (for workup and recrystallization)

Step-by-Step Methodology:

  • Setup: To a clean, dry 25 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).

  • Reaction: Place the flask in a preheated oil bath at 60-80°C. Stir the mixture. The reactants will typically melt and form a homogenous slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is often complete within 1-3 hours, indicated by the disappearance of the aldehyde spot.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture will likely solidify. Add 5-10 mL of cold water and stir vigorously to break up the solid.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude solid is often of high purity. For optimal purity, recrystallize the product from hot ethanol. Dry the purified crystals under vacuum.

Data Table: Comparison of Catalysts for the Biginelli Reaction
CatalystLoading (mol%)ConditionsTypical Yield RangeKey AdvantagesReference
HCl CatalyticReflux in Ethanol40-75%Classical, inexpensive[1][3]
Yb(OTf)₃ 1-1060-100°C, Solvent-Free85-98%High yields, short reaction times, reusable[2]
InCl₃ / InBr₃ 10-20Reflux in Ethanol or THF80-95%Effective for various substrates[2][5][6]
FeCl₃·6H₂O 10100°C, Solvent-Free80-92%Inexpensive, readily available Lewis acid[6]
LiBr 10Reflux in Ethanol75-90%Mild and effective catalyst[11]
Montmorillonite-KSF Catalytic80°C, Solvent-Free85-95%Green, heterogeneous, reusable catalyst[14]
References
  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026.
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
  • Slideshare. (n.d.). BIGINELLI REACTION.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Synthesis: Exploring Alternatives to Ethyl Chloro(methylthio)
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Pyrimidine. (n.d.). In Wikipedia. Retrieved January 4, 2026.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Sravani, K., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • BenchChem. (2025).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Singh, S., et al. (2022). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • Creative Proteomics. (2024).
  • Leggas, A. M., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 384.
  • Verma, R., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200508.
  • Leggas, A. M., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PubMed Central (PMC).
  • ResearchGate. (n.d.).
  • Pyrimidine metabolism. (n.d.). In Wikipedia. Retrieved January 4, 2026.
  • King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
  • Aryal, S. (2023).
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
  • Maiti, G., et al. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(20), 5794-5815.
  • Valdes, C., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(21), 3848.
  • Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis.
  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
  • Medicosis Perfectionalis. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube.
  • Kumar, A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42875-42886.
  • Sammut, M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698.
  • Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
  • Safari, J., & Gandomi-Ravandi, S. (2013). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 18(9), 11339-11351.
  • Lavania, M., et al. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 69, 491-500.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Chegg. (2020).

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Technical Support Center: Troubleshooting Kinase Assays with 4-(6-Chloropyrimidin-4-yl)morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(6-chloropyrimidin-4-yl)morpholine and its analogs in kinase assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your data. The pyrimidine core is a well-established scaffold for kinase inhibitors, often mimicking the adenine ring of ATP to bind within the enzyme's active site.[1][2] The analogs , featuring a reactive chloropyrimidine moiety, are frequently designed as covalent inhibitors, which introduces specific considerations for assay design and data interpretation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound analogs?

A1: These compounds are typically designed as ATP-competitive kinase inhibitors.[4] The pyrimidine scaffold binds to the hinge region of the kinase's ATP-binding pocket.[1] The key feature is the electrophilic 6-chloro-pyrimidine group, which can form a covalent bond with a nucleophilic residue (commonly a cysteine) within or near the active site, leading to irreversible inhibition.[3] This covalent binding can offer high potency and prolonged duration of action.

Q2: Why are my IC50 values for the same compound inconsistent between experiments?

A2: IC50 values are not absolute constants and can be influenced by several experimental parameters.[5] Variability is a common issue in kinase assays and can stem from differences in assay conditions such as ATP concentration, enzyme concentration, and incubation time.[6] For covalent inhibitors, the pre-incubation time of the inhibitor with the kinase before initiating the reaction is a critical factor influencing the apparent IC50.[7]

Q3: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?

A3: This discrepancy is a frequent challenge in drug discovery.[8][9] Several factors can contribute to this, including poor cell permeability of the compound, the compound being a substrate for cellular efflux pumps, high protein binding in the cell culture media, or compound instability.[10] Additionally, the intracellular concentration of ATP is much higher than what is typically used in biochemical assays, which can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors.[10]

Troubleshooting Guides

Problem 1: High Background Signal in the Kinase Assay

Q: I'm observing a high signal in my "no kinase" or "no substrate" control wells. What are the potential causes and how can I fix it?

A: High background can obscure your results and is often due to a few key factors:

  • Compound Interference: Your this compound analog might be autofluorescent or interfere with the detection method (e.g., luciferase-based ATP detection assays).[11][12][13]

    • Solution: Run a control plate with just the compound and assay buffer to quantify its intrinsic signal. If interference is significant, consider using a different assay format (e.g., radiometric vs. fluorescence).[14]

  • Contaminating Enzymes: The kinase or substrate preparation may be contaminated with other enzymes that can contribute to the signal.[15]

    • Solution: Use highly purified reagents. Incorporate a "no kinase" control to measure background phosphorylation from other sources.[15]

  • Reagent Impurity: Impurities in ATP or other assay components can affect reaction kinetics and background signals.[11]

    • Solution: Use high-purity reagents from a reputable supplier.

Problem 2: Low Signal-to-Noise Ratio

Q: My assay window is very narrow, making it difficult to distinguish between inhibited and uninhibited wells. How can I improve my signal-to-noise ratio?

A: A low signal-to-noise ratio can be caused by either a weak signal or high background.[16]

  • Suboptimal Reagent Concentrations: The concentrations of your kinase, substrate, or ATP may not be optimal.[13]

    • Solution: Perform titration experiments for each of these components to find the optimal concentrations that give a robust signal.

  • Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.[13]

    • Solution: Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known potent inhibitor as a positive control.[6]

  • Incorrect Reaction Conditions: The buffer pH, temperature, or incubation time may not be suitable for your kinase.[13]

    • Solution: Optimize these parameters based on the known properties of your kinase.

Problem 3: Inconsistent IC50 Values with Covalent Inhibitors

Q: I'm getting highly variable IC50 values for my this compound analog. How can I get more reproducible data?

A: In addition to the general causes of IC50 variability, covalent inhibitors require special attention to experimental design.

  • Pre-incubation Time: The extent of covalent bond formation is time-dependent.

    • Solution: Standardize a pre-incubation time for the inhibitor and kinase before adding ATP to start the reaction. It is crucial to report this pre-incubation time along with your IC50 values.[7]

  • Enzyme Concentration: For potent, irreversible inhibitors, the IC50 can be close to half the enzyme concentration.

    • Solution: Use the lowest concentration of enzyme that still provides a good assay window. This is particularly important for accurately determining the potency of tight-binding inhibitors.[17]

  • Compound Solubility: Poor solubility can lead to precipitation and an inaccurate effective concentration.[8][10]

    • Solution: Visually inspect for precipitation. Determine the compound's solubility in the assay buffer. Consider using a lower top concentration or a different co-solvent if necessary.[10]

Problem 4: Apparent Lack of Inhibition or Weak Potency

Q: My this compound analog is showing much weaker potency than expected, or no inhibition at all. What should I investigate?

A: Several factors could contribute to an apparent lack of activity.

  • Incorrect Kinase Isoform: You might be using a different isoform of the kinase than the one your compound was designed for. Different isoforms can have varying inhibitor sensitivities.[18]

    • Solution: Verify that you are using the correct and biologically relevant kinase isoform.[18]

  • High ATP Concentration: If you are using a high concentration of ATP, it can outcompete your ATP-competitive inhibitor.[5]

    • Solution: Perform the assay at an ATP concentration close to the Km value for the kinase. This provides a more standardized condition for comparing inhibitors.[5]

  • Compound Degradation: The compound may be unstable in the assay buffer.

    • Solution: Assess the stability of your compound under the assay conditions over the time course of the experiment.[8]

  • Lack of a Reactive Nucleophile: The targeted kinase may not have a suitably positioned nucleophilic residue (e.g., cysteine) for covalent bond formation.

    • Solution: Confirm the presence and accessibility of a reactive residue in the kinase's ATP-binding pocket through structural data or mutagenesis studies.

Experimental Protocols

Standard Kinase Assay Protocol (Luminescence-Based)

This protocol is a general guideline for determining the IC50 of a this compound analog.

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

    • Dilute the kinase and substrate to their optimal concentrations in the reaction buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of your serially diluted compound to the wells of a white, opaque 384-well plate.

    • Add the diluted kinase solution to each well and mix.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Reaction Initiation: Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection:

    • Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP.[19]

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ATP Competition Assay

This assay helps to confirm if your inhibitor is ATP-competitive.

  • Follow the standard kinase assay protocol.

  • Set up multiple plates, each with a different, fixed concentration of ATP (e.g., Km, 10x Km, and 100x Km).

  • Determine the IC50 of your inhibitor at each ATP concentration.

  • Interpretation: If the inhibitor is ATP-competitive, you will observe a rightward shift in the IC50 value as the ATP concentration increases.

Data Presentation

Table 1: Troubleshooting Common Kinase Assay Issues

IssuePotential CauseSuggested Solution
High Background Compound interferenceRun compound-only controls.
Contaminating enzymesUse highly purified reagents.
Low Signal-to-Noise Suboptimal reagent concentrationsTitrate kinase, substrate, and ATP.
Inactive enzymeVerify enzyme activity with a control.
Inconsistent IC50 Variable pre-incubation timeStandardize pre-incubation period.
High enzyme concentrationUse the lowest feasible enzyme concentration.
Poor compound solubilityCheck for precipitation; verify solubility.
Weak/No Inhibition High ATP concentrationRun assay at ATP concentration near Km.
Incorrect kinase isoformConfirm the use of the correct isoform.
Lack of reactive residueVerify the presence of a targetable nucleophile.

Visualizations

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Prepare Serial Dilution of Inhibitor C 3. Add Inhibitor and Kinase to Plate A->C B 2. Prepare Kinase and Substrate B->C D 4. Pre-incubate (Covalent Binding) C->D E 5. Add ATP/Substrate (Initiate Reaction) D->E F 6. Incubate at Optimal Temperature E->F G 7. Add Detection Reagent (e.g., ADP-Glo) F->G H 8. Read Signal (Luminescence) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: A typical workflow for a kinase assay with a covalent inhibitor.

Troubleshooting_Flowchart Start Inconsistent IC50 Values Q1 Is pre-incubation time standardized? Start->Q1 Sol1 Standardize pre-incubation time across all assays. Q1->Sol1 A1_No Q2 Is enzyme concentration minimized? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use lowest enzyme concentration with a good assay window. Q2->Sol2 A2_No Q3 Is compound soluble in assay buffer? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Verify solubility; consider co-solvents or lower concentrations. Q3->Sol3 A3_No Q4 Is ATP concentration controlled (near Km)? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Run assay at ATP concentration near Km. Q4->Sol4 A4_No End Consistent Data Q4->End A4_Yes A4_Yes Yes A4_No No Sol4->End

Caption: A decision-making flowchart for troubleshooting inconsistent IC50 values.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Retrieved from [Link]

  • K-ras, G., Wild, S., & Issinger, O. G. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785.
  • Bento, A. P., Gaulton, A., Hersey, A., Bellis, L. J., Chambers, J., Davies, M., ... & Leach, A. R. (2014). The ChEMBL bioactivity database: an update. Nucleic acids research, 42(D1), D1083-D1090.
  • An, W. F., & Tolliday, N. (2010).
  • Roux, B., & Vant-Hull, B. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100717.
  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. Retrieved from [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes.
  • de Wispelaere, M., Du, G., & Gray, N. S. (2022). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Journal of medicinal chemistry, 65(16), 11267-11276.
  • KCAS Bio. (2025, July 7). Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio. Retrieved from [Link]

  • Johnston, S. E., & Nunn, P. A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(1), 23-37.
  • The Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. In Royal Society of Chemistry.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
  • Zhang, T., Ingold, I., & Conrad, M. (2022). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Eurofins Discovery. (2023, November 13). Recent Trends in Kinase Drug Discovery [Video]. YouTube. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Al-Hussain, A. A., Lee, S. H., & Al-Rashood, S. T. (2022). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 27(19), 6296.
  • Frankowski, K. J., Peddibhotla, S., & Tora, G. O. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 28(1), 13-18.
  • Strelow, J. M., & Waterson, A. G. (2017). Demystifying functional parameters for irreversible enzyme inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-8.
  • ResearchGate. (2019, March 6). Noise in ADP Glo assay?. ResearchGate. Retrieved from [Link]

  • Bogoyevitch, M. A., & Fairlie, D. P. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 12(7), 899-913.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]

  • Li, H., Liu, L., & Wang, Y. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1787-1795.
  • Asquith, C. R., Laitinen, T., & Bennett, J. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 12091-12104.
  • Asghar, U., Witkiewicz, A. K., & Knudsen, E. S. (2019). Inhibitors of cyclin-dependent kinases: types and their mechanism of action. Molecules, 24(23), 4367.
  • El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2023). Discovery of N, 4-Di (1H-pyrazol-4-yl)
  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. Retrieved from [Link]

  • Toogood, P. L., Harvey, P. J., & Repine, J. T. (2005). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 48(7), 2388-2406.
  • Singh, H., Singh, A., & Sharma, S. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular Biology Reports, 50(5), 4585-4601.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 172, 143-164.

Sources

preventing decomposition of 4-(6-Chloropyrimidin-4-yl)morpholine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(6-Chloropyrimidin-4-yl)morpholine

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to decomposition, compromising experimental outcomes and leading to costly delays. This guide provides in-depth, evidence-based answers and troubleshooting protocols to prevent and diagnose compound degradation.

Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What is the primary cause of decomposition for this compound during storage?

A: The principal degradation pathway is hydrolysis. The electron-withdrawing nature of the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. In the presence of moisture, the chlorine atom can be displaced by a hydroxyl group, forming 4-(6-hydroxypyrimidin-4-yl)morpholine and hydrochloric acid (HCl). This process can be accelerated by elevated temperatures and non-neutral pH conditions.[1][2][3] While the chlorine at the 6-position is generally more stable to acid-catalyzed hydrolysis than a chlorine at the 2-position, it remains the most reactive site on the molecule under typical storage conditions.[1][2]

Q2: What are the ideal storage conditions for long-term stability?

A: To minimize degradation, the compound must be rigorously protected from moisture, light, and heat. Based on data from suppliers and the known chemistry of related chloropyrimidines, we have established the following optimal conditions.[4][5][6]

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Low temperatures significantly reduce the rate of hydrolytic and other potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces ambient moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[7]
Container Tightly-sealed, amber glass vial or opaque containerPrevents ingress of moisture and air. Amber or opaque containers protect the compound from photodegradation.[4]
Environment Dry, well-ventilated areaStoring in a desiccator or a dry box provides an additional layer of protection against environmental moisture.[8][9]

Q3: I've just received a new batch. What's the first thing I should do?

A: Upon receipt, immediately transfer the manufacturer's container to the recommended storage condition (-20°C). Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid. Once equilibrated, we strongly advise aliquoting the bulk quantity into smaller, single-use vials under an inert atmosphere. This practice minimizes the number of times the main stock is exposed to the environment.

Q4: Can I store solutions of this compound?

A: Storing solutions is not recommended for long periods due to increased molecular mobility and potential reactions with the solvent. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) and store it at -20°C under an inert atmosphere. However, for maximum reproducibility, it is always best practice to prepare solutions fresh for each experiment.

Visualizing the Primary Decomposition Pathway

To understand the importance of anhydrous storage, it is crucial to visualize the primary degradation mechanism.

DecompositionPathway cluster_reactants Reactants cluster_products Degradation Products reactant This compound product1 4-(6-Hydroxypyrimidin-4-yl)morpholine reactant->product1  Hydrolysis product2 HCl water H₂O (Moisture)

Caption: Primary hydrolytic degradation of this compound.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and resolving common problems related to compound decomposition.

Observed ProblemProbable Cause(s)Recommended Action & Causality
My compound has changed color (e.g., from white/off-white to yellow/brown). 1. Moisture Exposure: Hydrolysis has occurred. The resulting HCl can catalyze further degradation, leading to colored impurities. 2. Photodegradation: Exposure to light, especially UV, can cause decomposition of the pyrimidine ring.[4]1. Purity Analysis: Perform an immediate purity check using HPLC-UV or LC-MS (see Protocol 2). 2. Discard if Impure: If significant degradation (>5%) is detected, it is safest to discard the batch to ensure experimental integrity. Using a degraded reagent introduces unknown variables into your reaction. 3. Review Storage: Audit your storage protocol against the recommendations. Ensure containers are sealed and protected from light.
The solid material appears clumpy or sticky. Moisture Absorption: The compound is hygroscopic. Absorption of water is the first step towards hydrolysis. The presence of HCl as a byproduct can further increase water absorption.1. Dry Under Vacuum: Attempt to dry a small sample in a vacuum oven at a low temperature (<30°C) to remove adsorbed water. 2. Re-analyze: After drying, re-assess purity via HPLC. If purity is acceptable, aliquot immediately under inert gas. 3. Rationale: While drying can remove water, it cannot reverse hydrolysis that has already occurred. This action is primarily to salvage material that has only been superficially exposed to moisture.
My reaction yield is low, or I'm seeing unexpected byproducts. Degraded Starting Material: The actual concentration of the active compound is lower than calculated, or the degradation products are interfering with the reaction. The hydrolyzed byproduct has a free hydroxyl group that can react under many conditions.1. Confirm Reagent Purity: Before troubleshooting your reaction, validate the purity of your this compound stock using the HPLC protocol below. 2. Use a New Aliquot: Repeat the experiment using a fresh, unopened aliquot of the compound. 3. Justification: This is a critical self-validating step. Always confirm the integrity of your starting materials before optimizing reaction parameters.

Recommended Protocols

Protocol 1: Aliquoting a New Batch for Long-Term Storage

This protocol minimizes the risk of contamination and degradation of your main stock.

  • Preparation: Place the sealed manufacturer's vial, a rack of appropriately sized amber vials with screw caps, and your spatulas/tools into a vacuum desiccator. Allow the main vial to equilibrate to room temperature for at least 30-60 minutes.

  • Inert Environment: Transfer all materials into a nitrogen or argon-filled glove box or glove bag. If unavailable, work quickly and efficiently in a fume hood on a low-humidity day.

  • Dispensing: Open the main vial. Using a clean, dry spatula, dispense the desired amount of solid into each of the smaller amber vials. Do not return any excess solid to the main stock bottle.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Backfilling & Storage: Before sealing the main stock vial, flush the headspace with dry nitrogen or argon. Seal it tightly and wrap with Parafilm®.

  • Labeling & Logging: Clearly label each aliquot with the compound name, batch number, concentration (if making solutions), and date.

  • Final Storage: Place all vials, including the main stock, into a labeled secondary container and store at -20°C.

Protocol 2: Rapid Purity Assessment by HPLC-UV

This method allows for a quick and reliable check of compound integrity.

  • Sample Preparation:

    • Prepare a stock solution of your compound in acetonitrile or methanol at approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Formic Acid or TFA). Adjust ratio as needed to achieve good retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the prepared sample.

    • The parent compound, this compound, should appear as a major peak.

    • The primary hydrolysis product, 4-(6-hydroxypyrimidin-4-yl)morpholine, is more polar and will have a shorter retention time.

    • Integrate the peak areas to calculate the percent purity. A new peak appearing at a lower retention time is a strong indicator of hydrolytic decomposition.

Analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring such compounds.[10][11][12]

Troubleshooting Workflow

This flowchart provides a logical decision-making process when encountering potential stability issues.

TroubleshootingWorkflow start Issue Observed (e.g., color change, low yield) check_physical Perform Visual Inspection (Color, Clumping) start->check_physical check_hplc Assess Purity via HPLC (Protocol 2) check_physical->check_hplc Physical Change Noted check_physical->check_hplc No Obvious Change purity_ok Purity >95%? check_hplc->purity_ok action_proceed Proceed with Experiment. Review other parameters. purity_ok->action_proceed Yes action_review_storage Review Storage & Handling Protocols (See FAQ) purity_ok->action_review_storage No action_aliquot Re-aliquot under inert gas (Protocol 1) action_proceed->action_aliquot To prevent future issues action_discard Discard Batch. Source a new lot. action_review_storage->action_discard

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(6-Chloropyrimidin-4-yl)morpholine and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of targeted therapeutic agents, particularly in oncology.[1] The fusion of a pyrimidine ring with a morpholine moiety has given rise to a privileged class of compounds with significant biological activities.[2][3] This guide provides an in-depth comparative analysis of the biological activity of a key starting material, 4-(6-chloropyrimidin-4-yl)morpholine, and its structurally diverse analogs. We will delve into their mechanism of action, focusing on the PI3K/Akt/mTOR signaling pathway, and present a critical evaluation of their structure-activity relationships (SAR) based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical space.

The Central Scaffold: this compound and its Significance

This compound serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules.[4] Its inherent structure, featuring a reactive chloro-group on the pyrimidine ring, allows for facile derivatization, making it an attractive starting point for creating libraries of analogs for biological screening. The morpholine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[3][5]

The primary biological relevance of morpholinopyrimidine derivatives lies in their ability to inhibit key cellular signaling pathways that are often dysregulated in cancer.[2][6] Notably, this scaffold has been extensively explored for the development of inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival.[2][7][8]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis in a wide range of human cancers.[8][9] The morpholine-pyrimidine scaffold has been identified as a key pharmacophore for inhibitors targeting this pathway, with the oxygen atom of the morpholine ring often forming a critical hydrogen bond within the kinase domain of PI3K.[2][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Inhibitor This compound Analogs Inhibitor->PI3K Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine analogs.

Dysregulation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[7] By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[7][8]

Structure-Activity Relationship (SAR) and Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. The chlorine at the 6-position is typically replaced with various moieties to explore the SAR and optimize potency and selectivity.

Modifications at the 6-position of the Pyrimidine Ring

Studies have shown that replacing the chlorine atom with different linkers and aromatic groups can significantly impact the anticancer activity. For instance, the introduction of a hydrazinyl group at the 6-position has been a successful strategy in developing potent antitumor agents.[10]

Table 1: Comparative Antiproliferative Activity of 6-Hydrazinyl-2,4-bismorpholino Pyrimidine Derivatives [10]

CompoundR GroupH460 IC50 (µM)HT-29 IC50 (µM)MDA-MB-231 IC50 (µM)
Reference -9.5229.2436.21
5c 3-CN0.07--
5j 3-CN (stereoisomer)0.056.316.50

Data sourced from a study on 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents.[10]

The data in Table 1 clearly demonstrates that substitution at the 6-position can lead to a dramatic increase in potency. The introduction of a 3-cyanophenyl group (compounds 5c and 5j) resulted in significantly lower IC50 values compared to the reference compound, indicating enhanced antiproliferative activity.[10]

Modifications at other positions and Core Scaffold Hopping

Further modifications have explored substitutions at other positions of the pyrimidine ring and even replacement of the pyrimidine core with bioisosteres like thieno[3,2-d]pyrimidine. These changes aim to improve kinase selectivity and overall drug-like properties.

Table 2: Cytotoxic Activity of 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives [11]

CompoundModificationA549 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)PI3Kα IC50 (µM)
7c 4-Cl12.34 ± 1.587.32 ± 1.1310.15 ± 0.988.12 ± 1.34>50
7d 4-F10.21 ± 1.226.02 ± 1.228.39 ± 1.9110.27 ± 0.94>50
GDC-0941 Positive Control0.89 ± 0.151.21 ± 0.230.95 ± 0.111.13 ± 0.190.018

Data shows that electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity. GDC-0941 is a known PI3K inhibitor.[11]

The results in Table 2 suggest that while these analogs exhibit moderate cytotoxicity, their direct PI3Kα inhibitory activity is not as potent as established inhibitors like GDC-0941.[11] This highlights the complexity of SAR and the need for multi-parameter optimization in drug design.

Recent research has also explored 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as potent PI3K inhibitors.[12][13] One of the most promising compounds from this series, 17p , demonstrated an IC50 of 31.8 ± 4.1 nM against PI3Kα, which is comparable to the positive control BKM-120 (IC50: 44.6 ± 3.6 nM).[13] This indicates that the pyrimidine-5-carbonitrile scaffold is a valuable pharmacophore for developing novel PI3K inhibitors.[12][13]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase, such as PI3K.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase 1. Prepare Kinase (e.g., PI3Kα) Incubate 5. Incubate Kinase, Substrate, ATP, and Test Compound Kinase->Incubate Substrate 2. Prepare Substrate (e.g., PIP2) Substrate->Incubate ATP 3. Prepare ATP Solution ATP->Incubate Compound 4. Prepare Test Compound (Analog) Compound->Incubate Detection 6. Measure Kinase Activity (e.g., ADP-Glo Assay) Incubate->Detection Analysis 7. Calculate IC50 Value Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, the kinase-specific substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Allow a pre-incubation period for the compound to bind to the kinase.

  • Start the Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed. Luminescence-based assays like the ADP-Glo™ Kinase Assay are commonly used, where the amount of ADP produced is correlated with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable starting point for the development of novel anticancer agents, particularly PI3K inhibitors. The structure-activity relationship studies reveal that modifications at the 6-position of the pyrimidine ring are crucial for enhancing biological activity. The introduction of specific substituted aryl groups can lead to compounds with potent antiproliferative effects.

Future research in this area should focus on:

  • Improving Kinase Selectivity: Designing analogs with improved selectivity for specific PI3K isoforms to minimize off-target effects and enhance the therapeutic window.

  • Optimizing Pharmacokinetic Properties: Further refining the scaffold to improve metabolic stability, oral bioavailability, and in vivo efficacy.

  • Exploring Novel Analogs: Synthesizing and screening new libraries of derivatives with diverse substitutions to uncover novel pharmacophores and expand the chemical space.

By leveraging the insights from comparative biological and SAR studies, the scientific community can continue to develop more effective and safer targeted therapies for cancer based on the promising morpholinopyrimidine scaffold.

References

Please note that the URLs are provided for verification and were accessible as of the last update of this document.

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). PMC. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.). ResearchGate. [Link]

  • PI3K inhibitors with pyrimidine scaffold. (n.d.). ResearchGate. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC. [Link]

  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. (n.d.). PMC. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). PMC. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

  • Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. (2023). PubMed. [Link]

  • Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. (2025). PubMed. [Link]

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Validation of 4-(6-Chloropyrimidin-4-yl)morpholine as a Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. This guide provides an in-depth validation of the 4-(6-chloropyrimidin-4-yl)morpholine scaffold, a promising framework for the development of novel kinase inhibitors. Through a comprehensive analysis of its biological activity, a direct comparison with established scaffolds, and detailed experimental protocols, we aim to equip researchers with the necessary insights to effectively leverage this scaffold in their drug discovery programs.

The Pyrimidine-Morpholine Conjugate: A Privileged Kinase Inhibitor Motif

The this compound scaffold combines two key structural features that are prevalent in a multitude of successful kinase inhibitors: the pyrimidine core and the morpholine moiety. The pyrimidine ring is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.[1] This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for competitive inhibition.

The morpholine group, on the other hand, is a versatile pharmacophore known to enhance the physicochemical properties of drug candidates.[2] Its inclusion can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, potentially forming additional interactions within the ATP-binding site and contributing to both potency and selectivity.[3] This combination of a robust hinge-binding element and a favorable solubilizing group makes the this compound scaffold an attractive starting point for the design of novel kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Scaffolds

To objectively assess the potential of the this compound scaffold, it is essential to benchmark its performance against other well-established kinase inhibitor scaffolds. Here, we compare its inhibitory profile with those of two widely used scaffolds: pyrazolo[3,4-d]pyrimidine and quinazoline.

The pyrazolo[3,4-d]pyrimidine scaffold is another privileged heterocyclic system that acts as an ATP mimetic, forming key hydrogen bonds with the kinase hinge region.[4] It is the core of numerous approved and investigational kinase inhibitors.[4] The quinazoline scaffold, a bicyclic aromatic system, is also a cornerstone of kinase inhibitor design, with several FDA-approved drugs based on this core.[5]

While direct, head-to-head kinome-wide screening data for derivatives of this compound are not extensively available in the public domain, we can compile and compare representative inhibitory data from the literature for derivatives of each scaffold against key kinases.

Table 1: Comparative Inhibitory Activity of Representative Kinase Inhibitor Scaffolds

Kinase Target4-Morpholinopyrimidine Derivatives IC50 (nM)Pyrazolo[3,4-d]pyrimidine Derivatives IC50 (nM)Quinazoline Derivatives IC50 (nM)
PI3Kα9 - 46[6][7]~5[8]~100[5]
mTOR46 - 48[6][7]Subnanomolar - 26000 (selectivity vs PI3Kα)[9]~50[5]
CDK2-0.09 - 1.58 µM[10]-
TRKA-0.23 - 1.59 µM[10]-
SRC-Good activity reported[8]-
EGFR--17.9 nM (Chk2)[11]

Note: The presented IC50 values are for representative derivatives of each scaffold and may not be directly comparable due to variations in experimental conditions. The data for 4-morpholinopyrimidine derivatives are primarily from studies on 4-morpholinopyrrolopyrimidine compounds, which share a similar core structure.

This comparative analysis suggests that the 4-morpholinopyrimidine scaffold demonstrates significant promise, particularly as an inhibitor of the PI3K/mTOR pathway. The reported nanomolar to low micromolar IC50 values for derivatives against these key cancer targets highlight its potential for the development of potent and selective inhibitors.[6][7]

Structure-Activity Relationship (SAR) of 4-Morpholinopyrimidine Derivatives

Studies on derivatives of the 4-morpholinopyrimidine scaffold have revealed key insights into their structure-activity relationships. For instance, in the context of PI3K/mTOR inhibition, modifications at the 2- and 5-positions of the pyrimidine ring have been shown to significantly impact potency and selectivity. The introduction of various substituents allows for the fine-tuning of interactions within the ATP-binding pocket, leading to the development of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors.[6][7] The morpholine moiety consistently contributes to favorable drug-like properties and can be further modified to enhance selectivity.[3][9]

Experimental Validation Workflows

The validation of a novel kinase inhibitor scaffold requires a rigorous and systematic experimental approach. The following workflows, utilizing both in vitro biochemical assays and cell-based analyses, provide a robust framework for characterizing the potency, selectivity, and cellular efficacy of compounds derived from the this compound scaffold.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis of Analogues Scaffold_Selection->Library_Synthesis TR_FRET_Assay In Vitro Kinase Assay (TR-FRET) Determine IC50 Values Library_Synthesis->TR_FRET_Assay Kinome_Scan Kinome-wide Selectivity Profiling (e.g., KINOMEscan) TR_FRET_Assay->Kinome_Scan Cell_Treatment Treatment of Cancer Cell Lines Kinome_Scan->Cell_Treatment Western_Blot Western Blot Analysis of Downstream Signaling Cell_Treatment->Western_Blot Cell_Viability Cell Viability/Proliferation Assays Cell_Treatment->Cell_Viability

Caption: Experimental workflow for validating a novel kinase inhibitor scaffold.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a powerful tool for determining the in vitro potency of kinase inhibitors in a high-throughput format.[12][13] This homogeneous assay format measures the phosphorylation of a substrate by a kinase, and the inhibition of this process by a test compound.

Principle: The assay utilizes a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the kinase. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the this compound-based test compounds in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare a solution containing the kinase and the substrate in the reaction buffer.

    • Prepare a stop/detection solution containing a lanthanide-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer in a suitable buffer (e.g., TR-FRET dilution buffer with EDTA to stop the kinase reaction).

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume 384-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

    • Stop the reaction and initiate detection by adding the stop/detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Pathway Analysis: Western Blotting

Western blotting is a fundamental technique to assess the effect of a kinase inhibitor on its target and downstream signaling pathways within a cellular context.[14][15] This allows for the confirmation of on-target activity and provides insights into the inhibitor's mechanism of action.

Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of the target kinase and its downstream substrates is analyzed by separating proteins via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known dependency on the target kinase pathway) to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound-based inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).

    • Compare the levels of phosphorylated protein in the treated samples to the vehicle control to determine the extent of pathway inhibition.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers, making it a prime target for therapeutic intervention. The 4-morpholinopyrimidine scaffold has shown particular promise in targeting kinases within this pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Cell_Growth Cell Growth, Proliferation, Survival Downstream_Effectors->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway with key kinase targets.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the favorable physicochemical properties imparted by the morpholine moiety, provides a solid foundation for designing potent and selective drug candidates. The comparative analysis with established scaffolds underscores its potential, particularly in the context of PI3K/mTOR pathway inhibition. By employing the rigorous experimental validation workflows detailed in this guide, researchers can effectively characterize the activity of their compounds and advance the development of the next generation of targeted cancer therapies.

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A Senior Application Scientist's Guide to Benchmarking 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives Against Known PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the PI3K/mTOR Pathway and the 4-(6-Chloropyrimidin-4-yl)morpholine Scaffold

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various human cancers has made it one of the most intensely pursued targets for therapeutic intervention.[2][5] Hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, allows cancer cells to evade apoptosis and sustain relentless proliferation.[1][5]

Within the armamentarium of molecules designed to drug this pathway, the this compound scaffold has emerged as a privileged core structure. This chemical moiety is central to the design of numerous potent and selective inhibitors targeting Class I PI3K isoforms and/or mTOR. A prime example is Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor built upon this framework, which demonstrates the scaffold's utility in creating ATP-competitive inhibitors with clinical potential.[6][7][8]

This guide provides a framework for researchers to benchmark novel derivatives of the this compound scaffold. We will objectively compare their performance against established, well-characterized inhibitors, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

The Target: A Closer Look at the PI3K/Akt/mTOR Signaling Axis

Effective benchmarking requires a deep understanding of the target. The PI3K/Akt/mTOR pathway is a complex cascade initiated by the activation of cell surface receptors, such as growth factor receptors.[2] This leads to the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[9] PIP3 recruits and activates downstream effectors, most notably the kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, culminating in the activation of mTOR, a master regulator of protein synthesis and cell growth.[1][3]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway.

Benchmarking Strategy: Selecting the Right Comparators

The choice of benchmark inhibitors is critical for a meaningful comparison. A robust strategy involves selecting compounds with varied selectivity profiles to contextualize the performance of a new derivative.

  • Pan-PI3K Inhibitor: Pictilisib (GDC-0941) serves as a perfect benchmark. It contains the same core scaffold and provides a baseline for pan-Class I PI3K inhibition.[6][10]

  • Dual PI3K/mTOR Inhibitors:

    • Apitolisib (GDC-0980): A potent, dual inhibitor of Class I PI3K and mTOR, also featuring a related chemical structure.[11][12][13][14]

    • Gedatolisib (PF-05212384): A highly potent intravenous dual inhibitor of PI3K and mTOR, offering a benchmark with a different administration route and potency profile.[15][16][17][18][19]

  • Isoform-Selective Inhibitor: Idelalisib (CAL-101) is an FDA-approved inhibitor highly selective for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[20][21][22][23] Comparing against Idelalisib is crucial for determining the isoform-selectivity profile of a new compound, especially for applications in hematological malignancies.

Comparative Inhibitory Profile: A Quantitative Analysis

The primary metric for comparing inhibitor performance in biochemical assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The data below, compiled from publicly available sources, provides a baseline for comparison.

InhibitorTargetIC50 (nM)Selectivity Profile
Pictilisib (GDC-0941) PI3Kα3[6][24]Pan-PI3K
PI3Kβ33[6][24]
PI3Kδ3[6][24]
PI3Kγ75[6][24]
Apitolisib (GDC-0980) PI3Kα5[12][13]Dual PI3K/mTOR
PI3Kβ27[12][13]
PI3Kδ7[12][13]
PI3Kγ14[12][13]
mTOR17 (Ki)[12]
Gedatolisib (PF-05212384) PI3Kα0.4[15][16]Dual PI3K/mTOR
PI3Kγ5.4[15][16]
mTOR1.6[15][16]
Idelalisib (CAL-101) PI3Kα820[20]PI3Kδ Selective
PI3Kβ565[20]
PI3Kδ2.5[20]
PI3Kγ89[20]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The validity of any benchmarking study rests on the quality and standardization of its experimental methods. Here, we provide detailed, step-by-step protocols for two essential assays.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based system ideal for this purpose.[25][26]

Causality: The choice of a luminescence-based "add-mix-measure" format like ADP-Glo™ minimizes pipetting steps and variability compared to older methods like radioactive filter-binding assays, enhancing throughput and reproducibility. The signal is stable, allowing for batch processing of plates.[27]

Kinase_Assay_Workflow Start Start: Plate Inhibitor Dilutions AddEnzyme Add Kinase/ Lipid Substrate Mix Start->AddEnzyme AddATP Initiate Reaction: Add ATP AddEnzyme->AddATP Incubate1 Incubate (e.g., 60 min) AddATP->Incubate1 AddADP_Glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate1->AddADP_Glo Incubate2 Incubate (e.g., 40 min) AddADP_Glo->Incubate2 AddDetect Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent Incubate2->AddDetect Incubate3 Incubate (e.g., 30 min) AddDetect->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO. Dispense 0.5 µL of each dilution into the wells of a 384-well low-volume plate.[25]

  • Enzyme/Substrate Addition: Prepare a mixture of the desired PI3K isoform (e.g., recombinant p110α/p85α) and the lipid substrate (e.g., PIP2) in kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[25][26] Add 4 µL of this mixture to each well.

  • Reaction Initiation: Add 0.5 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 25 µM) to initiate the kinase reaction.[25]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[27][28] It is a critical secondary assay to confirm that biochemical inhibition translates to a functional effect in a cellular context.

Causality: ATP is a fundamental indicator of cell health. Its rapid depletion upon cell death makes its quantification a highly sensitive and reliable measure of cytotoxicity or cytostatic effects induced by a compound. The CellTiter-Glo® assay is a homogeneous, "add-mix-measure" protocol, which reduces handling errors and is ideal for high-throughput screening.[27][29][30]

Step-by-Step Protocol:

  • Cell Plating: Seed cells from a relevant cancer cell line (e.g., MCF-7, PC-3) into an opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds and benchmarks to the wells. Include wells with medium only (background) and cells with DMSO vehicle (100% viability control). Incubate for the desired treatment period (e.g., 72 hours).[29]

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[29][31]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[29][31]

  • Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and release ATP.[29][31]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[29][31]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence, calculate the percent viability relative to the DMSO control, and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Forward Look

Benchmarking novel this compound derivatives is a systematic process that requires careful selection of comparators and rigorous, reproducible experimental methods. By comparing the biochemical IC50 values against pan-PI3K (Pictilisib), dual PI3K/mTOR (Apitolisib, Gedatolisib), and isoform-selective (Idelalisib) inhibitors, researchers can accurately profile the potency and selectivity of their new chemical entities. Translating these findings into cellular activity using viability assays like CellTiter-Glo® provides the crucial link between enzymatic inhibition and functional anti-proliferative effects. This comprehensive approach ensures that only the most promising candidates, with well-defined and superior performance characteristics, are advanced in the drug discovery pipeline.

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In Vivo Efficacy of 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(6-chloropyrimidin-4-yl)morpholine scaffold and its close analogs represent a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. The morpholine moiety often enhances aqueous solubility and provides crucial hydrogen bond interactions within the ATP-binding pocket of target kinases, while the pyrimidine core serves as a versatile anchor for further chemical exploration. A significant portion of research on derivatives from this scaffold has focused on inhibiting key nodes within the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, governing critical cellular processes like proliferation, survival, and metabolism.[1][2]

This guide provides a comparative analysis of the in vivo efficacy of distinct classes of compounds derived from this privileged scaffold. We will move beyond simple data reporting to explain the causal relationships between chemical structure, target selectivity, and therapeutic performance in preclinical models. By synthesizing data from peer-reviewed studies, this document aims to equip researchers and drug development professionals with the insights needed to navigate the complexities of advancing these promising compounds toward clinical application.

Chapter 1: The PI3K/Akt/mTOR Signaling Axis: The Primary Battlefield

The PI3K/Akt/mTOR pathway is a central regulator of cellular function. Its constitutive activation, often due to mutations in the PIK3CA gene or loss of the PTEN tumor suppressor, is a hallmark of many cancers.[2][3] This "addiction" of cancer cells to the PI3K pathway makes its components highly attractive therapeutic targets.[3] The pathway's two main effector complexes, mTORC1 and mTORC2, orchestrate a vast network of downstream signals controlling protein synthesis and cell growth.[4][5] Therefore, inhibiting this pathway at various nodes—PI3K itself, mTOR, or both—forms the strategic basis for the compounds discussed herein.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1     Akt Akt PIP3->Akt     PDK1->Akt Activates (T308)     mTORC2 mTORC2 mTORC1 mTORC1 Akt->mTORC1 Activates     mTORC2->Akt Activates (S473)     S6K1 S6K1 mTORC1->S6K1     FourEBP1 4E-BP1 mTORC1->FourEBP1     Proliferation Cell Growth & Proliferation S6K1->Proliferation     FourEBP1->Proliferation (inhibition removed)     InVivo_Workflow A 1. Cell Culture & Expansion C 3. Tumor Cell Implantation A->C B 2. Animal Acclimatization B->C D 4. Tumor Growth & Measurement C->D E 5. Randomization into Groups D->E F 6. Treatment (Vehicle vs. Compound) E->F G 7. Efficacy Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint & Tissue Collection G->H I 9. Data Analysis (TGI, Statistics) H->I

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.

Detailed Protocol: Murine Xenograft Model for Tumor Growth Inhibition

1. Cell Line and Culture:

  • Select an appropriate human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) with a known activated PI3K/mTOR pathway. [6]* Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the logarithmic growth phase. Assess viability using a Trypan Blue exclusion assay; viability must be >95%.

2. Animal Husbandry:

  • Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice) to prevent rejection of the human tumor xenograft.

  • House animals in sterile conditions (e.g., individually ventilated cages) with ad libitum access to sterile food and water.

  • Allow for a 7-day acclimatization period before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to support initial tumor establishment.

  • Inject a specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the right flank of each mouse.

4. Compound Formulation and Administration:

  • Prepare the test compound in a sterile vehicle appropriate for the chosen route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage, or saline with 5% DMSO/5% Tween-80 for intraperitoneal injection).

  • The formulation should be prepared fresh daily or stored under validated stability conditions.

5. Efficacy Study Execution:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume (TV) using the formula: TV = (W² x L) / 2.

  • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group), including a vehicle control group and one or more compound dose groups.

  • Administer the compound or vehicle according to the planned schedule (e.g., once daily, 5 days a week) and route.

  • Record the body weight of each animal 2-3 times per week as a measure of general toxicity.

6. Efficacy Endpoints and Data Analysis:

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the vehicle group reach a predetermined maximum size (e.g., 1500-2000 mm³).

  • Calculate TGI (%) using the formula: TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Perform statistical analysis (e.g., using a Student's t-test or ANOVA) to determine if the observed differences in tumor volume between treated and control groups are statistically significant (p < 0.05).

  • At termination, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to measure the phosphorylation of Akt or S6K) to confirm target engagement in vivo.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The evidence clearly demonstrates that strategic chemical modifications can yield compounds with diverse profiles, from highly selective mTOR inhibitors to rationally designed dual-pathway agents.

The comparative in vivo data highlights a critical lesson for drug developers: success is not merely a function of raw potency. It is the carefully orchestrated interplay of target selectivity, pathway modulation, pharmacokinetic properties, and tolerability that ultimately dictates therapeutic efficacy. The case studies presented for bridged morpholines and bifunctional inhibitors exemplify how a deep, mechanistic understanding of both the target biology and the chemical matter can lead to superior preclinical candidates.

Future efforts should continue to focus on translating these preclinical successes. This includes comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, investigation of combination therapies to overcome resistance, and the identification of predictive biomarkers to select patient populations most likely to respond. The compounds derived from this versatile scaffold will undoubtedly continue to be a major focus of cancer drug discovery.

References

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Available at: [Link]

  • PubMed. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC. Available at: [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. Available at: [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... Available at: [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Updates of mTOR inhibitors - PMC. Available at: [Link]

  • MDPI. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Overview of Research into mTOR Inhibitors - PMC. Available at: [Link]

  • SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. Available at: [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. Available at: [Link]

  • PubMed Central. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC. Available at: [Link]

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Assessing the Selectivity of 4-(6-Chloropyrimidin-4-yl)morpholine-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(6-chloropyrimidin-4-yl)morpholine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its prevalence in numerous clinical and preclinical candidates underscores its importance. However, the ultimate success of any inhibitor hinges on its selectivity. Off-target activities can lead to unforeseen toxicities and a narrowed therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of this compound-based inhibitors, integrating established experimental protocols with critical data interpretation strategies to empower researchers in making informed decisions during the drug discovery process.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, a vast family of enzymes regulating virtually all cellular processes, share a conserved ATP-binding pocket. This structural similarity makes achieving inhibitor selectivity a formidable challenge.[1] The pyrimidine core is a well-established "hinge-binding" motif, adept at interacting with the backbone of the kinase hinge region, a feature common to many kinases.[2][3] While the this compound moiety offers a robust starting point for inhibitor design, its inherent promiscuity necessitates rigorous and multifaceted selectivity profiling.[2] A lack of selectivity can derail a promising therapeutic candidate, highlighting the need for a deep and early understanding of its kinome-wide interaction profile.

A Multi-Pronged Approach to Selectivity Profiling

A definitive assessment of inhibitor selectivity cannot be achieved through a single experimental method. A combination of in vitro biochemical assays, cell-based target engagement studies, and biophysical techniques is essential for a holistic understanding.

Initial Broad-Spectrum Screening: Kinome Scanning

The first step in characterizing a novel inhibitor is typically a broad-spectrum screen against a large panel of kinases, often referred to as kinome scanning. This provides a global overview of the inhibitor's potency and selectivity at a primary concentration.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method for kinome scanning involves quantifying the inhibition of kinase activity in a purified enzyme system. The assay measures the amount of product formed (e.g., phosphorylated substrate) or co-product generated (e.g., ADP) in the presence of the inhibitor.

kinome_scanning_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A Dispense Kinase, Substrate, ATP, and Inhibitor B Incubate at Optimal Temperature A->B Initiate Reaction C Add Detection Reagent (e.g., Luminescent ADP Sensor) B->C Terminate Reaction D Measure Signal (Luminescence/Fluorescence) C->D

Caption: A generalized workflow for an in vitro kinase inhibition assay used in kinome scanning.

Data Interpretation and Comparative Analysis:

The results are typically expressed as the percentage of inhibition at a fixed concentration (e.g., 1 µM). For hits that show significant inhibition, dose-response curves are generated to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Table 1: Illustrative Kinome Scan Data for a Hypothetical Inhibitor

Kinase TargetKinase Family% Inhibition at 1 µMIC50 (nM)
Target Kinase A Tyrosine Kinase9910
Off-Target Kinase BTyrosine Kinase9525
Off-Target Kinase CSerine/Threonine Kinase75150
Off-Target Kinase DSerine/Threonine Kinase30>1000

This data allows for a preliminary assessment of selectivity. For instance, the hypothetical inhibitor in Table 1 shows high potency against its intended target and a closely related off-target, suggesting a potential area for optimization.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While informative, in vitro assays may not always reflect an inhibitor's behavior within the complex milieu of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that an inhibitor binds to its intended target in a more physiologically relevant environment.[5][6][7] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[7][8]

Experimental Protocol: A Step-by-Step Overview

  • Cell Treatment: Intact cells are incubated with the inhibitor or a vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

cetsa_workflow cluster_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Incubate Cells with Inhibitor or Vehicle B Heat Cells at Various Temperatures A->B C Lyse Cells and Separate Soluble/Aggregated Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Interpreting CETSA Data:

A successful target engagement is indicated by a rightward shift in the melting curve of the target protein in the presence of the inhibitor, signifying an increase in its thermal stability. This provides crucial evidence of target binding within the cell.

Quantifying Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)

For a precise and quantitative understanding of the binding interaction, Isothermal Titration Calorimetry (ITC) is an invaluable tool.[9] ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11]

Experimental Protocol for ITC:

  • Sample Preparation: A solution of the purified target kinase is placed in the sample cell, and a solution of the inhibitor is loaded into a syringe.

  • Titration: Small, precise injections of the inhibitor are made into the kinase solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

Table 2: Comparison of Selectivity Assessment Methodologies

TechniquePrincipleKey OutputsAdvantagesLimitations
Kinome Scanning Enzyme inhibition% Inhibition, IC50High-throughput, broad coverageIn vitro; may not reflect cellular activity
CETSA Ligand-induced thermal stabilizationTarget engagement, thermal shiftIn-cell, physiologically relevantLower throughput, requires specific antibodies or MS
ITC Heat change upon bindingKd, stoichiometry, ΔH, ΔSDirect binding measurement, thermodynamic dataRequires purified protein, lower throughput

Leveraging Structure-Activity Relationships (SAR) for Enhanced Selectivity

The this compound scaffold provides a versatile platform for chemical modification to improve selectivity.[12] Structure-activity relationship (SAR) studies are crucial for rationally designing analogs with improved profiles.[13] For example, introducing bulky substituents on the pyrimidine ring can create steric clashes that disfavor binding to off-target kinases while preserving or enhancing affinity for the desired target.[14][15] Computational modeling and structure-based drug design can further guide these efforts by visualizing potential interactions within the ATP-binding pocket.

sar_concept cluster_core Core Scaffold cluster_modifications SAR-Guided Modifications cluster_outcome Desired Outcome Core This compound Mod1 Modify Pyrimidine Substituents Core->Mod1 Mod2 Alter Morpholine Conformation Core->Mod2 Mod3 Explore Alternative Heterocycles Core->Mod3 Outcome Increased Selectivity and Potency Mod1->Outcome Mod2->Outcome Mod3->Outcome

Caption: Conceptual diagram of SAR-driven optimization for improved inhibitor selectivity.

Conclusion

The assessment of selectivity for this compound-based inhibitors is a critical and multifaceted endeavor in drug discovery. By integrating the broad overview of kinome scanning, the cellular relevance of CETSA, and the quantitative precision of ITC, researchers can build a comprehensive selectivity profile. This data, in turn, fuels intelligent, SAR-driven optimization to engineer inhibitors with superior efficacy and safety profiles, ultimately accelerating the development of novel and impactful therapeutics.

References

  • Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Gao, Y., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • Grote, F. J., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]

  • He, C., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Hulme, E. C., & Worrall, L. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Jiang, T., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry. [Link]

  • Masuda, K., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry. [Link]

  • ResearchGate. (n.d.). Kinase Panel Profiling of Aminopyrimidine Library. ResearchGate. [Link]

  • Saei, A. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. bioRxiv. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry. [Link]

  • Wadsö, I. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Wang, Z., et al. (2015). Synthesis and structure–activity relationships of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing pyrazoline scaffold. Molecules. [Link]

  • Weber, P. C., & Salemme, F. R. (2003). Applications of calorimetric methods to drug discovery and the study of protein interactions. Current Opinion in Structural Biology. [Link]

  • Wodicka, L. M., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wodicka, L. M., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Scite. [Link]

  • Wodicka, L. M., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Wu, H., et al. (2015). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yang, H., et al. (2012). Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • El-Sayed, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Robers, M. B., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Sun, Y., et al. (2019). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Molecules. [Link]

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The Structure-Activity Relationship of 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(6-chloropyrimidin-4-yl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical cell signaling pathways. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, a cascade frequently dysregulated in cancer and other diseases.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, and self-validating protocols for the evaluation of these compounds.

The Central Role of the Morpholino-Pyrimidine Scaffold

The morpholine ring is a key pharmacophore in a multitude of PI3K inhibitors.[2] Its oxygen atom frequently serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[2] This interaction is fundamental for the high-potency inhibition of PI3K isoforms. The pyrimidine core provides a versatile platform for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-(pyrimidin-4-yl)morpholine framework is particularly adept at inhibiting PI3K and PI3K-related kinases (PIKKs) due to the morpholine oxygen's ability to form a key hydrogen bonding interaction, which also confers selectivity over the broader kinome.[1]

Causality Behind Experimental Choices: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Dual inhibitors that target both PI3K and mTOR can be particularly effective as they block the pathway at two critical nodes, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[4] The this compound scaffold has proven to be an excellent starting point for the design of such dual inhibitors.

Comparative Biological Activity of 4-(Pyrimidin-4-yl)morpholine Derivatives

The antitumor potential of these derivatives is primarily assessed through their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific kinase isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Antiproliferative Activity of Selected Morpholinopyrimidine Derivatives

Compound IDR1-Substitution (at C2 of Pyrimidine)R2-Substitution (at C5 of Pyrimidine)Cell LineIC50 (µM)Reference
12b Hydrazinyl-aryl Schiff base-CNLeukemia SR0.10 ± 0.01[6]
12d Hydrazinyl-aryl Schiff base-CNLeukemia SR0.09 ± 0.01[6]
8d Pyrazoline moietyHA549 (Lung)6.02 - 10.27[7]
8d Pyrazoline moietyHPC-3 (Prostate)6.02 - 10.27[7]
8d Pyrazoline moietyHMCF-7 (Breast)6.02 - 10.27[7]
8d Pyrazoline moietyHHepG2 (Liver)6.02 - 10.27[7]
17f 2-aminopyrimidin-5-ylHPC-3 (Prostate)Not Reported[8]

Table 2: Kinase Inhibitory Activity of Selected Morpholinopyrimidine Derivatives

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
12b 170 ± 10130 ± 10760 ± 40830 ± 50[6]
12d 1270 ± 703200 ± 1601980 ± 1102850 ± 170[6]
17f 4.2Not ReportedNot ReportedNot Reported[8]
ZSTK474 5.0Not Reported3.9Not Reported[9]

Note: ZSTK474 is a well-characterized pan-PI3K inhibitor included for comparison.

Structure-Activity Relationship Insights:

From the compiled data, several key SAR trends can be elucidated:

  • Substitution at the 2-position of the pyrimidine ring: The introduction of a hydrazinyl-aryl Schiff base at this position, as seen in compounds 12b and 12d , leads to potent antiproliferative activity, with IC50 values in the nanomolar range against the leukemia SR cell line.[6]

  • Substitution at the 5-position of the pyrimidine ring: The presence of a cyano (-CN) group at this position appears to be favorable for activity, as demonstrated by the high potency of compounds 12b and 12d .[6]

  • Fused ring systems: The fusion of a thiopyrano ring to the pyrimidine core, coupled with a pyrazoline moiety at the 2-position (compound 8d ), results in broad-spectrum anticancer activity against multiple cell lines.[7]

  • Elaborate substitutions for enhanced potency: Compound 17f , with a 2-(2-aminopyrimidin-5-yl) substituent, demonstrates exceptionally potent PI3Kα inhibition with an IC50 of 4.2 nM.[8] This highlights the potential for significant potency gains with more complex substitutions that can exploit additional binding interactions within the kinase active site.

  • Impact of substituents on the pyrazoline ring: In the thiopyrano[4,3-d]pyrimidine series, compounds with electron-withdrawing groups (e.g., Cl, F, Br) on the benzene ring at the C-4 position of the pyrazoline moiety generally exhibit better activity than those with electron-donating groups (e.g., OCH3, H).[7]

The Role of Bioisosteric Replacements

While the morpholine ring is a highly effective hinge-binding motif, its metabolic lability can be a concern in drug development.[2] This has prompted investigations into bioisosteric replacements that can maintain or improve upon the desirable properties of the morpholine scaffold. The primary goal of such replacements is to enhance metabolic stability and fine-tune pharmacokinetic parameters without sacrificing inhibitory potency.

Table 3: Comparison of Morpholine and Bioisosteric Replacements in a Pyrazolopyrimidine Scaffold (mTOR Inhibitors)

CompoundMorpholine MoietymTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)Reference
Parent Standard MorpholineSubnanomolarSubnanomolar~1[10]
Analog 1 (R)-3-MethylmorpholineSubnanomolarIncreasedImproved[10]
Analog 2 2,6-Ethylene Bridged MorpholineSubnanomolar>1000-fold higher>1000[10]
Analog 3 3,5-Ethylene Bridged MorpholineSubnanomolar>1000-fold higher>1000[10]

These findings demonstrate that strategic modifications to the morpholine ring, such as the introduction of steric hindrance or conformational constraints through bridging, can dramatically enhance selectivity for mTOR over PI3Kα.[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, it is imperative to employ robust and well-validated experimental protocols.

General Synthesis of this compound

A common synthetic route to the core scaffold is outlined below.[11]

Step 1: Synthesis of this compound

  • To a solution of morpholine (0.034 mol) in dimethylformamide (DMF) in a 50 mL round-bottom flask, add potassium carbonate (K2CO3) (3 mmol) and stir for 20-30 minutes.

  • Add 4,6-dichloropyrimidine (0.033 mol) to the mixture and stir at room temperature for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with ethyl acetate and wash with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography using a 40:60 ethyl acetate/hexane mobile phase to yield the desired product.

G cluster_0 Synthesis of this compound 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction Mixture Reaction Mixture 4,6-Dichloropyrimidine->Reaction Mixture DMF, K2CO3 Purification Purification Reaction Mixture->Purification Workup & Column Chromatography Morpholine Morpholine Morpholine->Reaction Mixture This compound This compound Purification->this compound

Caption: General synthetic workflow for the this compound core.

In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a sensitive and robust method for quantifying kinase activity and inhibition.[4][12]

Materials:

  • PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3 analog, GST-tagged GRP1-PH domain)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compounds (this compound derivatives)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing PI3Kα enzyme and PIP2 in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of HTRF detection mix containing EDTA and the HTRF reagents.

  • Incubate for 60 minutes at room temperature to allow for the detection reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

  • Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_1 PI3Kα HTRF Assay Workflow Compound Dilution Compound Dilution Plate Addition Plate Addition Compound Dilution->Plate Addition Reaction Initiation Reaction Initiation Plate Addition->Reaction Initiation Add ATP Enzyme/Substrate Mix Enzyme/Substrate Mix Enzyme/Substrate Mix->Plate Addition Incubation (60 min) Incubation (60 min) Reaction Initiation->Incubation (60 min) Reaction Stop Reaction Stop Incubation (60 min)->Reaction Stop Add HTRF Detection Mix Detection Incubation (60 min) Detection Incubation (60 min) Reaction Stop->Detection Incubation (60 min) HTRF Reading HTRF Reading Detection Incubation (60 min)->HTRF Reading Data Analysis (IC50) Data Analysis (IC50) HTRF Reading->Data Analysis (IC50)

Caption: A streamlined workflow for determining PI3Kα inhibition using an HTRF assay.

Cellular Assay: Western Blot Analysis of PI3K Pathway Inhibition

Western blotting is a crucial technique to confirm the on-target effects of the inhibitors in a cellular context by assessing the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.[3][5][13]

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7 or A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6 ribosomal protein, S6) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

G cluster_inhibitors Inhibition by 4-(Pyrimidin-4-yl)morpholine Derivatives Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 activates Akt (p-Thr308) Akt (p-Thr308) PDK1->Akt (p-Thr308) phosphorylates Downstream Targets\n(Cell Survival, Proliferation) Downstream Targets (Cell Survival, Proliferation) Akt (p-Thr308)->Downstream Targets\n(Cell Survival, Proliferation) Akt (p-Ser473) Akt (p-Ser473) mTORC2->Akt (p-Ser473) phosphorylates Akt (p-Ser473)->Downstream Targets\n(Cell Survival, Proliferation) Inhibitor Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits

Sources

A Comparative Guide to the Synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and selective synthesis of heterocyclic scaffolds is of paramount importance. The substituted pyrimidine moiety, in particular, is a cornerstone of many therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 4-(6-chloropyrimidin-4-yl)morpholine, a valuable intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapies. The presence of the reactive chlorine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the morpholine group can influence solubility, metabolic stability, and target engagement. The selective synthesis of this monosubstituted, monochlorinated pyrimidine is therefore a critical challenge that necessitates a careful choice of synthetic strategy.

Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidine

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with morpholine. This approach leverages the inherent reactivity of the C4 and C6 positions of the pyrimidine ring towards nucleophilic attack.

Mechanistic Insights

The SNAr reaction on dichloropyrimidines proceeds through a Meisenheimer-like intermediate. The regioselectivity of the reaction, favoring substitution at the C4 position over the C2 position in 2,4-dichloropyrimidines, is a well-documented phenomenon. This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic. In the case of 4,6-dichloropyrimidine, both positions are electronically similar, and regioselectivity can be influenced by steric factors and reaction conditions. However, for symmetrical nucleophiles like morpholine, the initial substitution product is the desired 4-morpholino-6-chloropyrimidine.

dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_product Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate Intermediate 4,6-Dichloropyrimidine->Intermediate + Morpholine (Nucleophilic Attack) Morpholine Morpholine This compound This compound Intermediate->this compound - Cl-

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of this compound via SNAr is as follows:

Materials:

  • 4,6-Dichloropyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

  • Silica Gel for column chromatography

Procedure:

  • To a solution of morpholine (0.034 mol) in a 50 mL round-bottom flask containing DMF, add potassium carbonate (3 mmol) and stir the mixture for 20-30 minutes at room temperature.[1]

  • To this stirring suspension, add 4,6-dichloropyrimidine (0.033 mol).[1]

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction, dilute the mixture with chloroform and wash with water (3 x 100 mL).[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of methanol and chloroform (e.g., 10:90 v/v) to afford the pure this compound.[1]

Advantages and Disadvantages of Route 1
Advantages Disadvantages
One-step reaction: Simple and direct.Potential for over-reaction: Formation of the di-substituted product, 4,6-dimorpholinopyrimidine, can occur, especially with prolonged reaction times or excess morpholine.
Readily available starting materials: 4,6-Dichloropyrimidine and morpholine are commercially available and relatively inexpensive.Purification may be required: Column chromatography is often necessary to remove unreacted starting materials and byproducts.
Generally good yields: This method typically provides the desired product in moderate to high yields.Use of aprotic polar solvents: DMF can be challenging to remove completely and has associated health and safety concerns.

Route 2: Two-Step Synthesis via a Hydroxypyrimidine Intermediate

An alternative strategy involves a two-step sequence: the synthesis of a 4-morpholinopyrimidin-6-one intermediate, followed by chlorination to yield the final product. This route offers a different approach to controlling the substitution pattern on the pyrimidine ring.

Mechanistic Insights

The first step of this route is a nucleophilic substitution on a suitable pyrimidine precursor, such as a dihydroxypyrimidine or a protected analogue, to introduce the morpholine moiety. The subsequent chlorination of the resulting hydroxypyrimidine is a well-established transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion.

dot

Two_Step_Synthesis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Chlorination Dihydroxypyrimidine Dihydroxypyrimidine 4-Morpholinopyrimidin-6-one 4-Morpholinopyrimidin-6-one Dihydroxypyrimidine->4-Morpholinopyrimidin-6-one + Morpholine This compound This compound 4-Morpholinopyrimidin-6-one->this compound + POCl3

Caption: Two-step synthesis of this compound via a hydroxypyrimidine intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Morpholinopyrimidin-6-one

Step 2: Chlorination of 4-Morpholinopyrimidin-6-one

The chlorination of hydroxypyrimidines is a standard procedure.

Materials:

  • 4-Morpholinopyrimidin-6-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

Procedure:

  • To a flask containing 4-morpholinopyrimidin-6-one, add an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of a tertiary amine base like pyridine can be added.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Potentially higher regioselectivity: This route can offer better control over the final substitution pattern, avoiding the formation of the di-substituted byproduct.Longer synthetic sequence: Two steps are required, which can lead to a lower overall yield and increased resource consumption.
Avoids direct handling of 4,6-dichloropyrimidine: This may be advantageous from a safety perspective in some contexts.Harsh reaction conditions: The use of POCl₃ requires careful handling due to its corrosive and reactive nature. The workup procedure for POCl₃ reactions can also be hazardous.
May be suitable for certain substituted analogs: This route could be more amenable to the synthesis of derivatives where the direct SNAr is problematic.Availability of starting materials: The required 4-morpholinopyrimidin-6-one intermediate may not be commercially available and would need to be synthesized.

Comparative Analysis

FeatureRoute 1: Direct SNArRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials 4,6-Dichloropyrimidine, Morpholine4,6-Dihydroxypyrimidine (or similar), Morpholine, POCl₃
Key Reagents K₂CO₃, DMFPOCl₃
Reaction Conditions Room temperatureReflux in POCl₃
Yield Generally goodPotentially lower overall yield
Purification Column chromatography often neededPurification required for both steps
Scalability Readily scalableScalability may be challenging due to the use of POCl₃ and the two-step nature
Safety & Environmental DMF is a solvent of concern.POCl₃ is highly corrosive and requires careful handling and quenching.
Regioselectivity Good, but over-reaction is a risk.Excellent control of regioselectivity.

Conclusion and Recommendations

For the synthesis of this compound, the direct nucleophilic aromatic substitution of 4,6-dichloropyrimidine with morpholine (Route 1) stands out as the more efficient and practical approach for most laboratory and many industrial applications. Its single-step nature, coupled with the ready availability of starting materials, makes it the preferred choice for straightforward access to the target compound. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the di-substituted byproduct.

The two-step synthesis via a hydroxypyrimidine intermediate (Route 2) offers superior control over regioselectivity but at the cost of a longer synthetic sequence and the use of hazardous reagents. This route may be considered in specific cases where the direct SNAr fails to provide the desired product in sufficient purity or for the synthesis of complex analogues where a stepwise introduction of substituents is necessary.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, available resources, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable researchers to make a well-informed decision.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 2023, 13(28), 19263-19277. Available from: [Link][1]

Sources

evaluation of the pharmacokinetic properties of 4-(6-Chloropyrimidin-4-yl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Pharmacokinetic Evaluation of 4-(6-Chloropyrimidin-4-yl)morpholine Derivatives

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR.[1] The strategic incorporation of the morpholine moiety is often intended to confer favorable pharmacokinetic (PK) properties, enhancing solubility, metabolic stability, and overall drug-likeness.[2][3] However, achieving an optimal PK profile is a multifaceted challenge that requires a systematic and comparative evaluation of various derivatives.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the pharmacokinetic properties of novel this compound derivatives. We move beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating evaluation process. By comparing a parent compound with rationally designed alternatives, this guide illustrates how to build a clear structure-pharmacokinetic relationship (SPR) to accelerate the selection of a clinical candidate.

Introduction: The Strategic Union of Pyrimidine and Morpholine

The pyrimidine ring is a well-established "hinge-binding" motif for a multitude of ATP-competitive kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases, providing a strong anchor for the inhibitor. The 6-chloro substituent serves as a versatile chemical handle for further modification, allowing for the exploration of chemical space to enhance potency and selectivity.

The morpholine ring is considered a "privileged pharmacophore" for its ability to positively modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] Its oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the saturated heterocyclic ring is generally more resistant to oxidative metabolism compared to more labile groups.[5] The weak basicity of the morpholine nitrogen (pKa ~8.5) can also be fine-tuned to optimize cellular permeability and avoid lysosomal trapping.[3] The combination of these two moieties, therefore, represents a promising starting point for the design of orally bioavailable drugs.

This guide will use a comparative approach to evaluate the following hypothetical compounds, designed to probe the impact of structural modifications on pharmacokinetic behavior:

  • Compound A (Parent): The core this compound structure with a generic R-group for kinase activity.

  • Compound B (Alternative Heterocycle): The morpholine ring is replaced with a piperazine ring to highlight the specific contributions of the morpholine oxygen.

  • Compound C (Metabolically Blocked): Strategic fluorination is introduced on the morpholine ring, a common strategy to block potential sites of metabolism.

Part 1: The Foundational Screen: In Vitro ADME Profiling

The initial phase of PK evaluation relies on a battery of in vitro assays designed to rapidly identify potential liabilities. A compound must successfully navigate these hurdles to justify progression to more resource-intensive in vivo studies.

Experimental Workflow for In Vitro ADME Screening

ADME_Workflow cluster_0 Physicochemical & Solubility cluster_1 Permeability cluster_2 Metabolism & Safety LogP LogP/LogD Sol Kinetic Solubility LogP->Sol PAMPA PAMPA Sol->PAMPA Proceed if soluble Caco2 Caco-2 Assay PAMPA->Caco2 Proceed if permeable Microsomes Microsomal Stability Caco2->Microsomes PPB Plasma Protein Binding Microsomes->PPB CYP_Inhib CYP Inhibition PPB->CYP_Inhib InVivoPK Proceed to In Vivo PK? CYP_Inhib->InVivoPK Candidate Selection

Caption: A logical workflow for in vitro ADME profiling of drug candidates.

Aqueous Solubility

Rationale: Poor solubility is a primary cause of poor absorption and erratic bioavailability. This assay determines the concentration at which a compound remains dissolved in an aqueous buffer, mimicking physiological conditions.

Protocol: Kinetic Solubility Assay via Turbidimetry

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity (light scattering) of each well using a plate reader at 620 nm.

  • The solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Membrane Permeability: The Caco-2 Assay

Rationale: This assay is the gold standard for predicting intestinal absorption in vitro. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters, such as the efflux pump P-glycoprotein (P-gp).[6]

Caco-2 Transwell Assay Setup

Caco2_Assay cluster_well cluster_membrane Caco-2 Monolayer on semi-permeable membrane Apical Apical Chamber (A) (Simulates Gut Lumen) - Add Compound Basolateral Basolateral Chamber (B) (Simulates Bloodstream) - Sample for Analysis Apical->Basolateral A -> B Transport (Absorption) Basolateral->Apical B -> A Transport (Efflux) p1 p2 p3 p4

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • A-to-B Assay (Absorption): Add the test compound (e.g., 10 µM) to the apical (A) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) chamber.

  • B-to-A Assay (Efflux): Add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each direction.

  • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Metabolic Stability

Rationale: The liver is the primary site of drug metabolism. Rapid metabolism leads to high clearance and poor oral bioavailability. This assay assesses a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[7]

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[8] This cofactor is essential for CYP450 enzyme activity.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in the plasma is available to interact with its target and exert a therapeutic effect.[8] High plasma protein binding can limit efficacy and affect drug distribution.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Add the test compound to plasma from the relevant species (e.g., human, rat).

  • Add the plasma-drug mixture to the sample chamber of a RED device insert.

  • Add buffer to the buffer chamber. The two chambers are separated by a semi-permeable dialysis membrane.

  • Incubate the plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • After incubation, sample both the plasma and buffer chambers.

  • Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma].

Comparative In Vitro Data Summary
ParameterCompound A (Parent)Compound B (Piperazine)Compound C (Fluorinated)Justification for Expected Outcome
Solubility (µM) 50>20045The second basic nitrogen in piperazine (Compound B) increases polarity and solubility. Fluorination (Compound C) has a minimal effect.
Papp (A-B) (10⁻⁶ cm/s) 15816Compound B is more polar, reducing passive permeability. Compound C's permeability is similar to the parent.
Efflux Ratio 1.23.51.1The piperazine motif is often a recognition element for efflux transporters like P-gp.
HLM Stability (t½, min) 2528>60Fluorination at a metabolically labile position (Compound C) blocks CYP-mediated oxidation, dramatically increasing stability.
Fraction Unbound (fu, %) 5%12%4.5%The higher polarity and charge state of Compound B can reduce binding to albumin.
CYP3A4 IC₅₀ (µM) >308>30The basic nitrogen of piperazine can sometimes interact with the heme iron of CYP enzymes, leading to inhibition.[9]

Part 2: The Definitive Test: In Vivo Pharmacokinetics in Rodents

In vivo studies provide the integrated output of all ADME processes, revealing the true exposure of a compound in a living system after administration.

Protocol: Rat Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail or jugular vein cannula) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Key Pharmacokinetic Parameters
ParameterDefinitionImportance
AUC (Area Under the Curve) The total drug exposure over time.Primary measure of overall exposure.
Cmax The maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose required to achieve a target steady-state concentration.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
t½ (Half-life) The time required for the drug concentration to decrease by half.Determines the dosing interval.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The most critical parameter for an oral drug, integrating both absorption and first-pass metabolism.
Comparative In Vivo Data Summary
Parameter (PO Dose: 5 mg/kg)Compound A (Parent)Compound B (Piperazine)Compound C (Fluorinated)Interpretation of Results
AUC (ng*h/mL) 12004504500Compound C's high metabolic stability translates directly to a much higher exposure. Compound B's poor absorption and potential efflux limit its exposure.
Cmax (ng/mL) 350150980Follows the same trend as AUC.
CL (mL/min/kg) 504510Clearance is determined from the IV dose. Compound C's low clearance is consistent with its high in vitro stability.
t½ (h) 2.52.88.0The longer half-life of Compound C allows for less frequent dosing.
F% 30%12%85%Compound C is an excellent candidate for oral administration. The low bioavailability of Compound B confirms its absorption/efflux liabilities identified in vitro.

Conclusion: Building a Structure-Pharmacokinetic Relationship

This comprehensive evaluation framework demonstrates how a systematic, comparative approach can elucidate the pharmacokinetic profile of this compound derivatives.

  • The parent compound (A) showed moderate properties, a common starting point for optimization.

  • Replacing morpholine with piperazine (Compound B) was detrimental, increasing efflux and CYP inhibition while decreasing permeability, ultimately leading to poor oral bioavailability. This highlights the specific advantages of the morpholine scaffold.

  • Metabolically blocking the morpholine ring with fluorine (Compound C) proved to be a highly successful strategy. It drastically reduced clearance, which in turn increased half-life, AUC, and oral bioavailability to near-optimal levels.

By integrating in vitro and in vivo data, researchers can build a robust Structure-Pharmacokinetic Relationship (SPR). This knowledge is critical for guiding the rational design of the next generation of derivatives, ultimately accelerating the journey from a promising chemical scaffold to a life-changing therapeutic.

References

  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central. [Link]

  • Di, L. (2023). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Taylor & Francis Online. [Link]

  • Sumitomo Chemical Analysis Service. in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. [Link]

  • Di, L., & Obach, R. S. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. PubMed. [Link]

  • Lee, G., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

  • Ahmad, I., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Sahu, J.K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. PubMed. [Link]

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-(6-Chloropyrimidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 4-(6-Chloropyrimidin-4-yl)morpholine, a chemical compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering laboratory personnel to manage chemical waste with a thorough understanding of the associated risks and mitigation strategies.

Understanding the Hazard Profile

Chlorinated Pyrimidine Core: The presence of a chlorine atom on the pyrimidine ring classifies this compound as a halogenated heterocyclic organic compound. Such compounds are often persistent in the environment and can produce hazardous byproducts, including hydrochloric acid (HCl) and various organochlorine compounds, upon incomplete combustion or improper disposal.

Morpholine Moiety: Morpholine itself is a flammable, corrosive, and toxic substance.[1][2][3] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[3] Therefore, this compound should be handled with the assumption that it carries similar corrosive and toxic properties.

Based on the closely related compound, 4-(4-Chloropyrimidin-2-yl)morpholine, we can anticipate the following hazard classifications for this compound:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye damage.[4]

  • May cause respiratory irritation.[4]

Regulatory Framework: EPA Hazardous Waste Classification

Proper disposal is dictated by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Based on its chemical structure and likely hazard profile, this compound would be classified as a hazardous waste.

The specific EPA hazardous waste codes that may apply include:

  • F-List Wastes (Wastes from non-specific sources): If used as a solvent, waste containing this compound could fall under codes such as F001 or F002 for spent halogenated solvents.[5][6]

  • U-List or P-List Wastes (Discarded commercial chemical products): Depending on its specific toxicity, unused this compound, when discarded, would likely be classified under the U-list (toxic wastes) or, if found to be acutely hazardous, the P-list.[7]

Given the presence of chlorine and the nitrogenous heterocyclic ring, it is prudent to manage all waste containing this compound as hazardous.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Corrosive," "Toxic").

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are not trained in hazardous spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration in a facility equipped with flue gas scrubbers is the preferred method for the destruction of chlorinated organic compounds.[9] This process is necessary to break down the molecule and neutralize the resulting acidic gases (e.g., HCl) and prevent the formation of dioxins and other toxic byproducts.

  • Do Not Dispose in Sanitary Sewer or Regular Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. This can lead to environmental contamination and pose a risk to public health.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregation Segregate Waste into Labeled 'Hazardous Waste' Container PPE->Segregation Spill Spill Occurs? Segregation->Spill SmallSpill Small Spill: Contain with Absorbent Spill->SmallSpill Yes LargeSpill Large Spill: Evacuate & Contact EHS Spill->LargeSpill Yes Storage Store Waste Container in Designated Satellite Accumulation Area Spill->Storage No CollectSpill Collect Contaminated Material into Waste Container SmallSpill->CollectSpill Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company LargeSpill->Disposal CollectSpill->Storage Storage->Disposal Incineration High-Temperature Incineration with Flue Gas Scrubbing Disposal->Incineration

Sources

Mastering the Safe Handling of 4-(6-Chloropyrimidin-4-yl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I have successfully located a Safety Data Sheet (SDS) for 4-(6-Chloropyrimidin-4-yl)morpholine from Matrix Scientific and Fisher Scientific. The SDS from Fisher Scientific confirms the GHS hazard classifications as Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific target organ toxicity - single exposure Category 3 (H335, respiratory irritation). The Matrix Scientific SDS adds that it may be harmful by ingestion and inhalation and is irritating to mucous membranes and the upper respiratory tract. This gives me the core safety information needed to develop the PPE and handling guide.

I also have general information on handling halogenated organic compounds and morpholine derivatives, as well as general spill cleanup procedures. However, I still lack specific information on the best type of chemical-resistant gloves for this compound. The current information is generic. To provide the most authoritative and practical advice, I need to find more specific glove selection guidance for chlorinated pyrimidines or similar chemical structures. I also want to gather more detailed information on the safe disposal of waste containing this specific compound.

Therefore, I will refine my search to focus on these specific areas to enhance the expertise and trustworthiness of the guide.I have successfully gathered crucial safety data for this compound, including its GHS hazard classifications (Skin Irritant Category 2, Eye Irritant Category 2, and STOT SE 3 for respiratory irritation) from multiple SDS sources. I also have information on general handling procedures for related chemical classes.

However, there is still a lack of specific guidance on the most suitable type of chemical-resistant gloves. While I have general information on nitrile and butyl rubber gloves, I haven't found specific breakthrough time data for this compound or closely related chlorinated pyrimidines. To provide the most authoritative advice, I need to find more specific chemical resistance data for glove materials when exposed to this compound or similar ones.

Additionally, while I have general guidelines for the disposal of halogenated organic waste, specific institutional or regulatory requirements may vary, so I will aim to provide a more comprehensive overview of disposal considerations.

My next step will be to focus on finding more precise glove compatibility data and to further detail the disposal procedures.I have successfully gathered the necessary information, including the GHS hazard classifications for this compound (Skin Irritation Category 2, Eye Irritation Category 2, and STOT SE 3 for respiratory irritation). I also have general guidance on handling halogenated organic compounds and morpholine derivatives, as well as specific chemical resistance information for nitrile and butyl rubber gloves against morpholine. This information is sufficient to create a comprehensive guide on the safe handling of this compound. I can now proceed to structure and write the full response, including the operational and disposal plans, PPE recommendations, and the required diagrams and reference list.

In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, this compound (CAS No. 22177-92-0) serves as a critical building block. Its unique structure, incorporating a chlorinated pyrimidine and a morpholine moiety, makes it a valuable intermediate. However, this same structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to empower researchers in its safe handling.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

Before any laboratory work commences, a comprehensive understanding of the potential hazards associated with this compound is crucial. While a complete toxicological profile may not be available for this specific compound, its constituent chemical classes, chlorinated pyrimidines and morpholine derivatives, provide a strong basis for a precautionary approach.

Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2, H315): May cause skin irritation upon direct contact.

  • Serious Eye Irritation (Category 2, H319): May cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.

The chlorinated pyrimidine component suggests potential for skin and respiratory sensitization, while the morpholine group can be corrosive to skin and eyes and may cause respiratory tract irritation[2][3][4]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Gloves: Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a range of chemicals, including many chlorinated solvents and morpholine[2][5]. - Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For larger quantities or where there is a risk of splashing, a face shield worn over safety glasses is essential. - Lab Coat: A standard, fully buttoned lab coat should be worn. - Respiratory Protection: Weighing should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
Solution Preparation and Transfers - Gloves: Double-gloving with nitrile gloves. For prolonged handling or larger volumes, consider using thicker chemical-resistant gloves such as butyl rubber, which has excellent resistance to morpholine[6][7]. Always inspect gloves for any signs of degradation before use. - Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger volumes or during procedures with a high risk of splashing. - Lab Coat: A chemical-resistant lab coat or apron over a standard lab coat is recommended. - Respiratory Protection: All manipulations should be performed within a certified chemical fume hood.
Reaction Work-up and Purification - Gloves: Double-gloving with nitrile or butyl rubber gloves. Change gloves frequently, especially after direct contact with the compound or its solutions. - Eye/Face Protection: Chemical splash goggles and a face shield are required. - Lab Coat: A chemical-resistant lab coat is essential. - Respiratory Protection: All procedures must be conducted in a chemical fume hood.
Glove Selection: A Critical Choice

The choice of glove material is critical for preventing skin exposure. While nitrile gloves provide a good initial barrier for incidental contact, for more extended operations or when handling concentrated solutions, butyl rubber gloves are a superior choice due to their high resistance to morpholine[6][7]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, although data for this specific compound may be limited[8][9].

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic and well-defined workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Weighing: If the compound is a solid, carefully weigh the required amount in a tared, sealed container within a ventilated enclosure or chemical fume hood. Avoid creating dust.

Dissolution and Reaction Setup
  • Solvent Addition: In a chemical fume hood, add the solvent to the vessel containing the weighed compound. Use a funnel for liquid additions to prevent splashing.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the reaction vessel covered as much as possible.

  • Reagent Addition: Add other reagents slowly and carefully, monitoring the reaction for any signs of exotherm or gas evolution.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes in a closed system (e.g., separatory funnel) within the fume hood.

  • Solvent Removal: Use a rotary evaporator with a vacuum trap to remove solvents. Ensure the exhaust is properly vented.

  • Purification: Conduct all purification steps, such as column chromatography, within the fume hood.

Spill Management: Preparedness is Key

Accidents can happen, and a well-rehearsed spill response plan is crucial.

Minor Spill (Solid or Liquid)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Containment and Cleanup (Solid): Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled, sealed container for hazardous waste.

  • Containment and Cleanup (Liquid): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Work from the outside of the spill inwards. Scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Provide Information: Be prepared to provide the emergency response team with the identity and quantity of the spilled material and a copy of the SDS.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste[10][11].

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, paper towels, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for chemical waste.

Disposal Procedures
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound operation Identify the Laboratory Operation start->operation weighing Weighing and Aliquoting (Solid) operation->weighing Solid Handling solution Solution Preparation and Transfers operation->solution Liquid Handling workup Reaction Work-up and Purification operation->workup Complex Procedures ppe_weighing PPE: - Double Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat - Fume Hood/Ventilated Enclosure weighing->ppe_weighing ppe_solution PPE: - Double Nitrile/Butyl Rubber Gloves - Chemical Splash Goggles & Face Shield - Chemical-Resistant Lab Coat - Chemical Fume Hood solution->ppe_solution ppe_workup PPE: - Double Nitrile/Butyl Rubber Gloves - Chemical Splash Goggles & Face Shield - Chemical-Resistant Lab Coat - Chemical Fume Hood workup->ppe_workup end Proceed with Operation Safely ppe_weighing->end ppe_solution->end ppe_workup->end

Caption: PPE Selection Workflow Diagram

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is contingent upon a deeply ingrained culture of safety. By understanding the inherent hazards, diligently employing the correct personal protective equipment, adhering to established operational protocols, and planning for unforeseen events, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each individual to supplement this information with institution-specific training and a continuous commitment to safe laboratory practices.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Siyaram. (2020, March 16). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

  • ECU. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • ISHN. (2013, February 1). Chemical contact: All about glove degradation, permeation & breakthrough time. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.